Product packaging for 4-Nitrobenzo[d]isoxazole(Cat. No.:CAS No. 1823353-28-1)

4-Nitrobenzo[d]isoxazole

Cat. No.: B2415190
CAS No.: 1823353-28-1
M. Wt: 164.12
InChI Key: PWRLVIBSLCSATP-UHFFFAOYSA-N
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Description

4-Nitrobenzo[d]isoxazole (CAS 1823353-28-1) is a high-purity nitro-substituted isoxazole derivative serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery. Isoxazoles are privileged scaffolds in pharmaceutical research, known for their diverse biological activities. The presence of the nitro group on the benzo[d]isoxazole core makes this compound a valuable electrophile for further functionalization, enabling the exploration of structure-activity relationships. Research into structurally similar nitro-isoxazole derivatives has demonstrated significant potential in developing agents with antibacterial activities against plant pathogens, suggesting its utility in agrochemical research . Furthermore, the isoxazole ring is a key pharmacophore found in numerous bioactive molecules and approved drugs, underpinning its importance in the design of new therapeutic agents . This compound should be stored under an inert atmosphere at 2-8°C to ensure stability . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N2O3 B2415190 4-Nitrobenzo[d]isoxazole CAS No. 1823353-28-1

Properties

IUPAC Name

4-nitro-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c10-9(11)6-2-1-3-7-5(6)4-8-12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRLVIBSLCSATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NOC2=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Nitrobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth examination of the synthetic routes to 4-Nitrobenzo[d]isoxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the core synthetic strategies, the underlying reaction mechanisms, and detailed, field-proven experimental protocols. Emphasis is placed on the causality behind experimental choices, ensuring that the described methodologies are robust and reproducible. This guide is grounded in authoritative scientific literature, with in-text citations and a complete reference list to support key claims and protocols.

Introduction and Significance

Benzo[d]isoxazoles, also known as 1,2-benzisoxazoles, represent a privileged heterocyclic scaffold found in a variety of natural products and pharmacologically active molecules.[1] The introduction of a nitro group at the 4-position of the benzisoxazole ring system yields this compound, a versatile intermediate for the synthesis of more complex molecular architectures. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the bicyclic system, making it a valuable synthon for further functionalization. Its derivatives have been explored for a range of biological activities, underscoring the importance of efficient and reliable synthetic access to this core structure.

This guide will focus on the most prevalent and practical methods for the synthesis of this compound, providing not just a list of procedures, but a critical analysis of the "why" behind each step.

Core Synthetic Strategies: A Mechanistic Perspective

The construction of the benzo[d]isoxazole ring system generally involves the formation of the N-O bond as the key ring-closing step. For this compound, the primary synthetic approaches originate from appropriately substituted nitroarenes.

Intramolecular Cyclization of ortho-Substituted Nitroarenes

One of the most direct and widely employed strategies for the synthesis of benzo[d]isoxazoles involves the intramolecular cyclization of ortho-substituted nitroarenes.[2] In the context of this compound, this typically involves a starting material with a nitro group and a suitable functional group at the adjacent position that can participate in ring closure.

A common precursor for this type of reaction is a derivative of 2-hydroxy-5-nitrobenzoic acid or a related compound. The general principle involves the conversion of the carboxylic acid or another functional group into a species that can readily undergo nucleophilic attack by the oxygen of the nitro group, or a reduced form thereof.

[3+2] Cycloaddition Reactions

An alternative and powerful approach to the isoxazole ring system is through [3+2] cycloaddition reactions involving nitrile oxides.[3][4][5] In this methodology, a nitrile oxide is generated in situ and reacts with a suitable dipolarophile. For the synthesis of a benzisoxazole, an aryne can serve as the dipolarophile.[6] While less direct for synthesizing the specific 4-nitro derivative as a primary target, this method is of fundamental importance in isoxazole chemistry and can be adapted for the synthesis of various substituted benzisoxazoles.

The intramolecular version of this reaction, where the nitrile oxide and the dipolarophile are part of the same molecule, is a particularly efficient method for constructing fused heterocyclic systems.[3][7]

Detailed Experimental Protocols and Causality

This section provides detailed, step-by-step protocols for the synthesis of this compound. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the experimental design.

Synthesis via Intramolecular Cyclization of 2-Azido-5-nitrobenzoyl Chloride

This protocol represents a robust and reliable method for the preparation of this compound. The key steps involve the synthesis of the azido precursor followed by a thermally induced cyclization with concomitant loss of nitrogen gas.

Step 1: Synthesis of 2-Chloro-5-nitrobenzoic acid

The synthesis begins with the readily available 2-chloro-5-nitrobenzoic acid. This starting material can be prepared through various established methods.[8]

Step 2: Synthesis of 2-Azido-5-nitrobenzoic acid

The chloro group is displaced by an azide nucleophile. This is a critical step where reaction conditions must be carefully controlled to ensure complete conversion and avoid side reactions.

  • Protocol:

    • To a solution of 2-chloro-5-nitrobenzoic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add sodium azide (NaN₃, 1.5 eq).

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Acidify the solution with a dilute acid (e.g., 1M HCl) to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Causality and Insights:

    • DMF is an excellent solvent for this reaction as it is polar aprotic and can dissolve both the organic substrate and the inorganic azide salt.

    • The excess of sodium azide is used to drive the reaction to completion.

    • Heating is necessary to overcome the activation energy for the nucleophilic aromatic substitution.

    • The acidic workup is crucial to protonate the carboxylate and precipitate the desired carboxylic acid.

Step 3: Synthesis of 2-Azido-5-nitrobenzoyl chloride

The carboxylic acid is converted to the more reactive acid chloride to facilitate the subsequent cyclization.

  • Protocol:

    • Suspend 2-azido-5-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).

    • Add a catalytic amount of DMF (1-2 drops).

    • Gently reflux the mixture until the evolution of gas (SO₂ and HCl) ceases and a clear solution is obtained.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-azido-5-nitrobenzoyl chloride, which is often used in the next step without further purification.

  • Causality and Insights:

    • Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides.[9][10]

    • The addition of catalytic DMF accelerates the reaction through the formation of the Vilsmeier reagent, which is a more potent acylating agent.

    • The reaction is performed under anhydrous conditions as the acid chloride is sensitive to moisture.

Step 4: Thermolysis and Intramolecular Cyclization to this compound

The final step involves the thermal decomposition of the azide to a nitrene, which then undergoes intramolecular cyclization.

  • Protocol:

    • Dissolve the crude 2-azido-5-nitrobenzoyl chloride in a high-boiling inert solvent such as diphenyl ether or Dowtherm A.

    • Heat the solution to a high temperature (typically 180-220 °C). The reaction is often accompanied by vigorous nitrogen evolution.

    • Maintain the temperature until the gas evolution subsides, indicating the completion of the reaction.

    • Cool the reaction mixture and purify the product by column chromatography or recrystallization.

  • Causality and Insights:

    • High temperatures are required to induce the extrusion of dinitrogen from the azide, generating a highly reactive nitrene intermediate.

    • The intramolecular trapping of the nitrene by the carbonyl oxygen is a rapid and efficient process, leading to the formation of the isoxazole ring.

    • The choice of a high-boiling, inert solvent is critical to reach the necessary reaction temperature without participating in side reactions.

Visualizing the Synthesis Workflow

Synthesis_Workflow A 2-Chloro-5-nitrobenzoic acid B 2-Azido-5-nitrobenzoic acid A->B NaN₃, DMF, Δ C 2-Azido-5-nitrobenzoyl chloride B->C SOCl₂, cat. DMF, Δ D This compound C->D High temp. solvent, Δ (-N₂)

Caption: Workflow for the synthesis of this compound.

Quantitative Data and Characterization

The successful synthesis of this compound should be confirmed by a combination of spectroscopic methods.

ParameterExpected Value/Observation
Appearance Yellowish solid
Melting Point Dependent on purity, literature values should be consulted.
¹H NMR Aromatic protons with characteristic shifts and coupling constants. The exact chemical shifts will depend on the solvent used.
¹³C NMR Resonances corresponding to the aromatic carbons and the carbons of the isoxazole ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (C₇H₄N₂O₃, M.W. 164.12 g/mol ).[11]
Infrared (IR) Spectroscopy Characteristic absorption bands for the nitro group (NO₂) and the aromatic C-H and C=C bonds.

Safety Considerations

The synthesis of this compound involves the use of hazardous materials and potentially energetic intermediates.

  • Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Avoid contact with acids, which can liberate toxic hydrazoic acid gas.

  • Thionyl Chloride (SOCl₂): Corrosive and reacts violently with water. Handle in a well-ventilated fume hood.

  • Azide Intermediates: Organic azides can be thermally unstable and potentially explosive, especially in concentrated form. Handle with care and behind a safety shield, particularly during the thermolysis step.

  • High-Temperature Reactions: The thermolysis step requires careful temperature control to prevent runaway reactions.

Always consult the Safety Data Sheets (SDS) for all reagents and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

This technical guide has provided a detailed and scientifically grounded overview of the synthesis of this compound. By focusing on the causality behind the experimental choices and providing robust protocols, this document aims to empower researchers to confidently and safely produce this valuable chemical intermediate. The synthetic route via the intramolecular cyclization of an azido precursor is highlighted as a reliable and well-established method. The importance of thorough characterization and adherence to strict safety protocols cannot be overstated. The continued exploration of benzo[d]isoxazole derivatives in drug discovery and materials science will undoubtedly rely on the foundational synthetic chemistry outlined in this guide.

References

An In-Depth Technical Guide to 4-Nitrobenzo[d]isoxazole (CAS 1823353-28-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzo[d]isoxazole is a heterocyclic compound belonging to the benzisoxazole family. The isoxazole ring system is a prominent structural motif in a wide array of biologically active molecules and approved pharmaceuticals.[1] The incorporation of the benzisoxazole scaffold, a fusion of a benzene ring and an isoxazole ring, has been a successful strategy in medicinal chemistry to develop novel therapeutic agents. These compounds are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The presence of a nitro group at the 4-position of the benzo[d]isoxazole core is anticipated to significantly influence its electronic properties and biological activity, making it a compound of interest for further investigation in drug discovery and development. This guide provides a comprehensive overview of the known properties, a plausible synthetic route, and potential applications of this compound.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1823353-28-1[4]
Molecular Formula C₇H₄N₂O₃[4]
Molecular Weight 164.12 g/mol [4]
Appearance Expected to be a solidGeneral knowledge of similar nitroaromatic compounds
Melting Point Not available
Boiling Point Not available
Solubility Expected to be sparingly soluble in water, soluble in organic solvents like DMSO and DMFGeneral knowledge of similar organic compounds

Spectroscopic Data:

While the actual spectra are not publicly available, ChemicalBook indicates the availability of 1H NMR, 13C NMR, IR, and Mass Spectrometry data.[4] Based on the structure, the following characteristic spectral features can be anticipated:

  • ¹H NMR: Aromatic protons would likely appear in the range of δ 7.0-9.0 ppm. The specific chemical shifts and coupling patterns would be influenced by the positions of the nitro group and the isoxazole ring fusion.

  • ¹³C NMR: Aromatic carbons would resonate in the δ 110-160 ppm region. The carbon bearing the nitro group and the carbons of the isoxazole ring would have characteristic chemical shifts.

  • IR Spectroscopy: Characteristic absorption bands would be expected for the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹ for asymmetric and symmetric stretching, respectively), C=N stretching of the isoxazole ring, and C-H stretching of the aromatic ring.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 164. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the isoxazole ring.[5]

Synthesis and Characterization

A plausible and efficient method for the synthesis of this compound would involve the intramolecular cyclization of a suitably substituted precursor. A common and effective strategy for forming the benzo[d]isoxazole ring system is the reaction of a 2-hydroxy-substituted benzaldehyde or ketone with hydroxylamine.[6]

Proposed Synthetic Pathway

A likely synthetic route to this compound starts from 2-hydroxy-3-nitrobenzaldehyde. This involves the formation of an oxime followed by an intramolecular cyclization.

Diagram 1: Proposed Synthesis of this compound

G start 2-Hydroxy-3-nitrobenzaldehyde intermediate 2-Hydroxy-3-nitrobenzaldehyde Oxime start->intermediate Oximation product This compound intermediate->product Intramolecular Cyclization reagent1 Hydroxylamine Hydrochloride, Base (e.g., Pyridine or NaOH) reagent2 Dehydrating Agent (e.g., Acetic Anhydride or Heat)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Hydroxy-3-nitrobenzaldehyde Oxime

  • Dissolve 2-hydroxy-3-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add hydroxylamine hydrochloride (1.1-1.5 equivalents) to the solution.

  • Slowly add a base, such as pyridine or an aqueous solution of sodium hydroxide, to neutralize the HCl and facilitate the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-hydroxy-3-nitrobenzaldehyde oxime.

Causality: The reaction of the aldehyde functional group with hydroxylamine forms the oxime. The base is crucial to deprotonate the hydroxylamine hydrochloride, liberating the free hydroxylamine which then acts as the nucleophile.

Step 2: Intramolecular Cyclization to this compound

  • Suspend the 2-hydroxy-3-nitrobenzaldehyde oxime (1 equivalent) in a dehydrating agent such as acetic anhydride.

  • Heat the mixture under reflux for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it onto crushed ice to quench the excess acetic anhydride.

  • The product, this compound, will precipitate out of the solution.

  • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

Causality: The dehydrating agent facilitates the removal of a water molecule from the oxime, leading to the intramolecular cyclization and formation of the stable isoxazole ring.

Characterization Workflow

G Start Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS EA Elemental Analysis Start->EA MP Melting Point Determination Start->MP Purity Purity Assessment (HPLC) Start->Purity Final Confirmed Structure & Purity NMR->Final IR->Final MS->Final EA->Final MP->Final Purity->Final

References

4-Nitrobenzo[d]isoxazole mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 4-Nitrobenzo[d]isoxazole

Abstract

The benzo[d]isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. The introduction of a nitro group at the 4-position of this scaffold suggests a nuanced and potentially multi-faceted mechanism of action. This technical guide synthesizes current understanding of isoxazole and nitroaromatic compound bioactivity to propose the likely mechanistic pathways of this compound. We will explore its potential as an inhibitor of key cellular signaling pathways, its capacity for bioreductive activation, and the experimental methodologies required to elucidate its precise molecular targets. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound class.

Introduction: The Chemical Biology of the Benzo[d]isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of many clinically significant pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and hydrophobic interactions allow for potent and selective engagement with biological targets.[3] When fused to a benzene ring to form benzo[d]isoxazole, the resulting planar structure offers an extended scaffold for π-π stacking interactions, further enhancing its potential for molecular recognition.

Derivatives of the isoxazole and benzo[d]isoxazole core have demonstrated a broad spectrum of biological activities, including:

  • Anti-inflammatory: Through inhibition of enzymes like cyclooxygenase (COX).[1][4]

  • Anticancer: By inducing apoptosis and inhibiting key signaling pathways.[5][6]

  • Antimicrobial: Exhibiting activity against various bacterial and fungal strains.[1][4]

  • Immunosuppressive: Modulating the activity of immune cells.[5]

The specific biological profile of a benzo[d]isoxazole derivative is heavily influenced by the nature and position of its substituents. The focus of this guide, this compound, incorporates a nitro group, a functional moiety well-known for its electron-withdrawing properties and its susceptibility to metabolic reduction, which can lead to a distinct pharmacological profile.

Proposed Mechanisms of Action for this compound

Based on the established bioactivity of related compounds, the mechanism of action for this compound is likely to be multifactorial. The primary proposed mechanisms are inhibition of hypoxia-inducible factor-1α (HIF-1α) and bioreductive activation leading to downstream cellular effects.

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) Transcription

A significant body of evidence points to benzo[d]isoxazole derivatives as potent inhibitors of HIF-1α transcription.[7] HIF-1 is a key transcription factor that enables cellular adaptation to hypoxic conditions, a hallmark of the tumor microenvironment.[7] By upregulating genes involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival, HIF-1α plays a critical role in tumor progression and metastasis.[7]

The proposed mechanism involves the benzo[d]isoxazole core acting as a pharmacophore that inhibits the transcriptional activity of HIF-1α.[7] This leads to a concentration-dependent decrease in the mRNA expression of HIF-1α target genes such as VEGF and PDK1.[7] The nitro group at the 4-position of this compound is expected to modulate the electronic properties of the benzo[d]isoxazole scaffold, potentially enhancing its inhibitory activity.

Diagram: Proposed HIF-1α Inhibition Pathway

HIF1a_Inhibition Proposed Mechanism of HIF-1α Inhibition by this compound cluster_0 Normoxic Conditions cluster_1 Hypoxic Conditions cluster_2 Intervention with this compound HIF1a HIF-1α VHL VHL HIF1a->VHL Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a Degradation HIF1a_stable HIF-1α (stable) HIF1 HIF-1 Complex HIF1a_stable->HIF1 HIF1b HIF-1β HIF1b->HIF1 HRE Hypoxia Response Element (DNA) HIF1->HRE HIF1_inhibited HIF-1 Complex (inhibited) TargetGenes Target Genes (VEGF, PDK1) HRE->TargetGenes Transcription Compound This compound Compound->HIF1 Inhibition HIF1_inhibited->HRE

Caption: Proposed inhibitory action on the HIF-1α pathway.

Bioreductive Activation of the Nitro Group

The nitroaromatic functionality is a well-established prodrug element in medicinal chemistry. In hypoxic environments, such as those found in solid tumors and certain bacterial infections, the nitro group can undergo bioreduction by cellular reductases to form reactive intermediates.[3] These reactive species, including nitroso, hydroxylamino, and amino derivatives, can covalently modify and inactivate key cellular macromolecules, such as proteins and DNA, leading to cytotoxicity.

This mechanism is particularly relevant for the potential anticancer and antibacterial activities of this compound. The selective activation in hypoxic cells offers a therapeutic window, minimizing damage to healthy, well-oxygenated tissues.

Diagram: Bioreductive Activation Pathway

Bioreductive_Activation Bioreductive Activation of this compound Compound This compound (R-NO2) Nitroso Nitroso Intermediate (R-NO) Compound->Nitroso 2e- reduction Hydroxylamino Hydroxylamino Intermediate (R-NHOH) Nitroso->Hydroxylamino 2e- reduction Macromolecules Cellular Macromolecules (Proteins, DNA) Nitroso->Macromolecules Covalent Adducts Amino Amino Derivative (R-NH2) Hydroxylamino->Amino 2e- reduction Hydroxylamino->Macromolecules Covalent Adducts CellDeath Cell Death Macromolecules->CellDeath

Caption: Hypoxia-induced bioreduction of the nitro group.

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanisms of action for this compound, a series of well-defined experimental protocols are required.

HIF-1α Inhibition Assays

This assay is a primary method for quantifying the effect of a compound on the transcriptional activity of a specific promoter.

Principle: HEK293T cells are co-transfected with two plasmids: one containing the firefly luciferase gene under the control of a hypoxia-responsive element (HRE), and a second plasmid containing the Renilla luciferase gene under a constitutive promoter (for normalization). The inhibitory effect of the compound on HIF-1α transcriptional activity is measured as a decrease in the ratio of firefly to Renilla luciferase activity.[7]

Step-by-Step Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.

  • Transfection: Co-transfect the cells with the HRE-firefly luciferase and constitutively expressed Renilla luciferase plasmids using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing varying concentrations of this compound or vehicle control.

  • Hypoxia Induction: Incubate the plate under hypoxic conditions (e.g., 1% O2) for 16-24 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each well. Normalize the data to the vehicle control and determine the IC50 value.

Principle: To confirm that the inhibition of reporter gene expression is due to a reduction in HIF-1α protein levels or its downstream targets, Western blotting is performed.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., MCF-7) and treat with varying concentrations of this compound under hypoxic conditions for 16-24 hours.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against HIF-1α, VEGF, and a loading control (e.g., β-actin).

  • Detection: Incubate with a suitable secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Bioreductive Activation Studies

Principle: To investigate the metabolic fate of this compound, in vitro metabolism studies using liver microsomes can be performed under both aerobic and anaerobic conditions.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes, an NADPH-generating system, and this compound in a suitable buffer.

  • Incubation: Incubate the reaction mixture at 37°C under both aerobic (ambient air) and anaerobic (N2 or Ar) conditions.

  • Sample Collection: Collect aliquots at various time points and quench the reaction with an organic solvent (e.g., acetonitrile).

  • LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

  • Metabolite Identification: Characterize the structures of the metabolites based on their mass-to-charge ratios and fragmentation patterns.

Quantitative Data Summary

While specific quantitative data for this compound is not yet available in the public domain, the following table presents representative IC50 values for related benzo[d]isoxazole derivatives against HIF-1α, as reported in the literature.[7] This provides a benchmark for the expected potency of this compound class.

Compound IDStructureHIF-1α IC50 (nM)[7]
15 Benzo[d]isoxazole with dimethylamino substitution24
31 Benzo[d]isoxazole with acetyl group substitution24
Lead Compound 1 N-phenylbenzo[d]isoxazole-3-carboxamide310

Conclusion and Future Directions

This compound is a promising chemical entity with a high potential for therapeutic application, likely acting through a dual mechanism of HIF-1α inhibition and bioreductive activation. The proposed mechanisms are grounded in the extensive body of research on the bioactivity of the benzo[d]isoxazole scaffold and nitroaromatic compounds.

Future research should focus on the following areas:

  • Synthesis and In Vitro Evaluation: Chemical synthesis of this compound followed by comprehensive in vitro testing using the protocols outlined in this guide to confirm its activity against HIF-1α and to study its metabolic profile.

  • Target Identification and Validation: Employing chemoproteomic approaches, such as activity-based protein profiling, to identify the specific molecular targets of the bioreduced metabolites.

  • In Vivo Efficacy Studies: Evaluating the antitumor and/or antimicrobial efficacy of this compound in relevant animal models to establish its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to optimize the potency and selectivity of the benzo[d]isoxazole scaffold.

The elucidation of the precise mechanism of action of this compound will provide a strong foundation for its further development as a novel therapeutic agent.

References

A Technical Guide to the Structural Analysis of 4-Nitrobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth structural and spectroscopic analysis of 4-Nitrobenzo[d]isoxazole, a heterocyclic compound of interest in medicinal and synthetic chemistry. As researchers and drug development professionals, a foundational understanding of a molecule's structure is paramount for predicting its reactivity, understanding its biological interactions, and developing robust synthetic pathways. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular architecture and analytical signatures.

Introduction: The Benzisoxazole Scaffold

Benzisoxazoles are bicyclic aromatic compounds consisting of a benzene ring fused to an isoxazole ring.[1] The 1,2-benzisoxazole (benzo[d]isoxazole) isomer is a stable aromatic system, yet it possesses a relatively weak N-O bond, which is a key feature governing its reactivity.[1][2] These scaffolds are prevalent in numerous pharmacologically active agents, including antipsychotics like risperidone and the anticonvulsant zonisamide, underscoring their importance as privileged structures in drug discovery.[1][3]

The introduction of a nitro group (—NO₂) at the 4-position of the benzo[d]isoxazole core dramatically influences its electronic properties. As a potent electron-withdrawing group, the nitro substituent deactivates the benzene ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. This electronic modulation is central to the molecule's unique chemical behavior and is readily observable through the spectroscopic techniques detailed herein.

Molecular Structure and Synthesis

The core structure of this compound (Molecular Formula: C₇H₄N₂O₃, Molecular Weight: 164.12 g/mol ) is depicted below.[4][5] Understanding the precise arrangement of atoms and the electronic distribution is the first step in a comprehensive analysis.

Figure 1: Molecular Structure of this compound.
Synthetic Approach: A Conceptual Workflow

The synthesis of substituted benzisoxazoles often involves the cyclization of ortho-substituted benzene derivatives.[6] For this compound, a common strategy involves the intramolecular cyclization of a suitable precursor, such as an ortho-substituted nitrobenzene.[7][8] The general workflow illustrates the transformation of a starting material into the target molecule, followed by rigorous purification and characterization.

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis Start Ortho-Substituted Nitroarene Precursor Reaction Intramolecular Cyclization Reaction Start->Reaction Crude Crude Product Reaction->Crude Purify Column Chromatography Crude->Purify Pure Pure this compound Purify->Pure NMR NMR (¹H, ¹³C) Pure->NMR MS Mass Spectrometry Pure->MS IR FT-IR Spectroscopy Pure->IR UV UV-Vis Spectroscopy Pure->UV

Figure 2: General workflow for synthesis and structural validation.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they allow for unambiguous confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. The electron-withdrawing nitro group and the heterocyclic isoxazole ring create a distinct electronic environment, leading to a predictable pattern of chemical shifts for the aromatic protons and carbons.

Causality Behind NMR Signatures: The nitro group strongly deshields the protons and carbons ortho and para to its position. The isoxazole ring also influences the electronic environment. This combined effect results in the aromatic protons appearing in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-3 ~8.8 - 9.0 - s -
H-5 ~7.8 - 8.0 ~120 - 125 d ~8 - 9
H-6 ~7.6 - 7.8 ~128 - 132 t ~8 - 9
H-7 ~8.2 - 8.4 ~115 - 120 d ~8 - 9
C-3 - ~150 - 155 - -
C-4 - ~145 - 150 (NO₂-bearing) - -
C-3a - ~120 - 125 - -

| C-7a | - | ~160 - 165 | - | - |

Note: These are estimated values based on analogous structures. Actual values may vary based on solvent and experimental conditions.[4][9]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organic compounds, while DMSO-d₆ is used for less soluble samples.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 512 or more) and a longer relaxation delay may be required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals to determine proton ratios and measure coupling constants to establish connectivity.[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key vibrational bands are those corresponding to the nitro group, the aromatic C-H bonds, and the C=N and C=C bonds within the fused ring system.

Causality Behind IR Absorptions: The strong dipole moment of the N-O bonds in the nitro group leads to very intense and characteristic asymmetric and symmetric stretching vibrations. The rigidity and aromaticity of the fused ring system give rise to sharp absorptions in the fingerprint region.

Table 2: Key FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment of Vibration
3100 - 3000 Medium Aromatic C-H Stretch
1620 - 1590 Medium Aromatic C=C Ring Stretch
1550 - 1510 Strong Asymmetric NO₂ Stretch
1450 - 1400 Medium C=N Stretch (Isoxazole Ring)
1360 - 1320 Strong Symmetric NO₂ Stretch

| 900 - 680 | Strong | Aromatic C-H Out-of-Plane Bend |

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation:

    • Solid (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. The rationale is to disperse the sample in an IR-transparent matrix to minimize scattering.

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation.

  • Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to record the spectrum of atmospheric CO₂ and H₂O, which will be subtracted from the sample spectrum.

  • Data Acquisition: Place the sample in the spectrometer and collect the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.[10]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern of a molecule, offering definitive proof of its elemental composition and structural features.

Causality Behind Fragmentation: Under electron ionization (EI), the molecule is ionized to a radical cation (M⁺•). The weakest bonds are most likely to cleave. In this compound, the relatively weak N-O bond of the isoxazole ring and the C-N bond of the nitro group are potential fragmentation sites.[1] Common fragmentation pathways may include the loss of NO₂, O, or CO.

Table 3: Expected Mass Spectrometry Data for this compound

m/z (mass-to-charge ratio) Relative Intensity Assignment
164 High Molecular Ion [M]⁺•
118 Medium [M - NO₂]⁺

| 90 | Medium | [M - NO₂ - CO]⁺ |

Experimental Protocol: Mass Spectrometry (GC-MS with EI)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrument Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source. The GC separates the sample from any residual solvent or impurities before it enters the MS.

  • Ionization: In the EI source, the sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Data Analysis: The primary data point is the molecular ion peak [M]⁺•, which confirms the molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy (e.g., calculated for C₇H₄N₂O₃: 164.0222).[9] The fragmentation pattern provides corroborating structural evidence.[10]

Chemical Reactivity and Potential Applications

The structure of this compound dictates its reactivity. The weak N-O bond can be cleaved under reductive conditions or with strong bases (Kemp elimination), opening the isoxazole ring to form a 2-hydroxybenzonitrile species.[1] However, the strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the benzene portion of the molecule, making it susceptible to nucleophilic aromatic substitution reactions.

The benzisoxazole scaffold is a cornerstone in medicinal chemistry.[11] Nitroaromatic compounds are known to have a wide range of biological activities, including antimicrobial and anticancer effects.[3] The specific structural and electronic features of this compound make it a valuable building block for the synthesis of more complex, biologically active molecules and a candidate for screening in drug discovery programs.

Conclusion

The structural analysis of this compound is a multi-faceted process that integrates data from several complementary spectroscopic techniques. NMR spectroscopy elucidates the carbon-hydrogen framework, FT-IR identifies key functional groups, and mass spectrometry confirms the molecular weight and elemental composition. A thorough understanding of these analytical techniques and the causal principles behind the observed data is essential for any scientist working in chemical research and drug development. The protocols and data presented in this guide provide a robust framework for the confident and accurate structural characterization of this and similar heterocyclic compounds.

References

An In-depth Technical Guide to the Spectroscopic Data of 4-Nitrobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

4-Nitrobenzo[d]isoxazole, also known as 4-nitro-2,1-benzisoxazole or 4-nitroanthranil, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, stemming from the fusion of a benzene ring with an isoxazole moiety and the presence of a strongly electron-withdrawing nitro group, impart distinct physicochemical properties. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity and potential applications. This guide provides a comprehensive analysis of the spectroscopic data of this compound, grounded in established scientific principles and supported by detailed experimental protocols and data interpretation.

Molecular Structure and Synthesis

The structural framework of this compound consists of a benzene ring fused to an isoxazole ring system at the 2nd and 1st positions of the isoxazole, with a nitro group substituted at the 4th position of the benzene ring.

Caption: Molecular structure of this compound.

A common synthetic route to 2,1-benzisoxazoles involves the reaction of nitroarenes with carbanions derived from compounds with active methylene groups, such as phenylacetonitriles or benzyl sulfones.[1]

Experimental Protocol: Synthesis of 2,1-Benzisoxazoles from Nitroarenes

This protocol outlines a general method for the synthesis of 3-aryl-2,1-benzisoxazoles, which can be adapted for related structures.

  • Reaction Setup: To a stirred solution of a nitroarene (1 mmol) and a benzylic C-H acid (e.g., phenylacetonitrile, 1 mmol) in an aprotic solvent (e.g., DMF/THF mixture), add a strong base (e.g., t-BuOK or DBU) at a low temperature (e.g., -78 °C) under an inert atmosphere.[1]

  • Formation of σH-adduct: Allow the reaction to stir for a specified time to facilitate the formation of the σH-adduct.

  • Cyclization: Introduce a silylating agent (e.g., trialkylchlorosilane) to promote the transformation of the adduct into a nitroso intermediate, which subsequently undergoes intramolecular cyclization to form the 2,1-benzisoxazole ring.[1]

  • Work-up and Purification: Quench the reaction with a suitable reagent, followed by extraction with an organic solvent. The crude product is then purified using techniques such as column chromatography.

Synthesis_Workflow Start Nitroarene + Benzylic C-H Acid Step1 Addition of Strong Base (e.g., t-BuOK) Start->Step1 Intermediate1 Formation of σH-adduct Step1->Intermediate1 Step2 Addition of Silylating Agent (e.g., R3SiCl) Intermediate1->Step2 Intermediate2 Nitroso Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Product 2,1-Benzisoxazole Step3->Product Purification Purification (Column Chromatography) Product->Purification

Caption: General workflow for the synthesis of 2,1-benzisoxazoles.

Spectroscopic Characterization

The unequivocal identification of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, confirming the presence of specific functional groups and the overall connectivity of the atoms.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts, multiplicities, and coupling constants of the aromatic protons are diagnostic for the substitution pattern on the benzene ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not explicitly found in search results

Interpretation:

Based on the structure of this compound, the ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at positions 5, 6, and 7.

  • The proton at position 5 would likely appear as a doublet, coupled to the proton at position 6.

  • The proton at position 6 would be expected to be a triplet (or a doublet of doublets), coupled to the protons at positions 5 and 7.

  • The proton at position 7 should appear as a doublet, coupled to the proton at position 6.

The electron-withdrawing nitro group at position 4 will deshield the adjacent protons, causing their signals to appear at a lower field (higher ppm) compared to the unsubstituted benzo[d]isoxazole.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not explicitly found in search results

Interpretation:

The ¹³C NMR spectrum of this compound is expected to display seven distinct signals for the seven carbon atoms in the bicyclic system.

  • The carbon atom attached to the nitro group (C4) would be significantly deshielded and appear at a low field.

  • The carbons of the isoxazole ring (C3 and C7a) will have characteristic chemical shifts.

  • The remaining aromatic carbons (C3a, C5, C6, and C7) will appear in the typical aromatic region, with their specific chemical shifts influenced by the fused isoxazole ring and the nitro group.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1530-1550 and ~1340-1360StrongAsymmetric and symmetric NO₂ stretching
~1600-1450Medium to StrongC=C and C=N aromatic ring stretching
~1200-1000MediumC-O stretching
~3100-3000Weak to MediumAromatic C-H stretching

Interpretation:

The most characteristic feature in the IR spectrum of this compound will be the strong absorption bands corresponding to the nitro group. The asymmetric and symmetric stretching vibrations of the N-O bonds typically appear in the regions of 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The presence of aromatic C=C and C=N stretching vibrations, as well as aromatic C-H stretching, would further confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
Data not explicitly found in search resultsMolecular Ion [M]⁺
[M-NO₂]⁺
[M-NO]⁺
[M-CO]⁺

Interpretation:

The mass spectrum of this compound is expected to show a prominent molecular ion peak corresponding to its molecular weight. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and nitric oxide (NO). Fragmentation of the isoxazole ring can also occur, leading to the loss of carbon monoxide (CO).

Conclusion

The comprehensive spectroscopic analysis of this compound, encompassing ¹H NMR, ¹³C NMR, IR, and mass spectrometry, provides a robust framework for its unequivocal identification and characterization. The anticipated spectral features, including the characteristic signals of the aromatic protons, the deshielded carbons, the strong nitro group absorptions in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum, collectively serve as a unique fingerprint for this molecule. This detailed spectroscopic guide is intended to be an invaluable resource for researchers engaged in the synthesis, purification, and application of this compound and its derivatives, ensuring the integrity and reliability of their scientific endeavors.

References

A Technical Guide to the Solubility Profile of 4-Nitrobenzo[d]isoxazole in Organic Solvents: A Predictive and Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 4-Nitrobenzo[d]isoxazole, a heterocyclic compound of interest in medicinal chemistry.[1] Given the scarcity of published quantitative solubility data for this specific molecule, this document adopts a dual approach. First, it presents a predictive analysis of solubility based on first principles of molecular structure, polarity, and intermolecular forces. Second, it provides detailed, field-proven experimental protocols for the qualitative and quantitative determination of its solubility in a range of common organic solvents. This guide is intended for researchers, chemists, and drug development professionals who require a robust framework for understanding and experimentally verifying the solubility of this compound to support synthesis, purification, formulation, and screening efforts.

Molecular Structure and Physicochemical Properties

Understanding the solubility of a compound begins with a thorough analysis of its molecular structure. The structure dictates the molecule's intrinsic properties, such as polarity, ability to form hydrogen bonds, and molecular size, which collectively govern its interaction with various solvents.

This compound is composed of three key structural features:

  • Benzo Fused Ring: A bicyclic aromatic system that is inherently nonpolar and lipophilic.

  • Isoxazole Moiety: A five-membered heterocyclic ring containing nitrogen and oxygen. This group introduces polarity and possesses hydrogen bond accepting capabilities, primarily at the nitrogen atom.[2][3] The oxygen and nitrogen atoms make the isoxazole ring a key pharmacophore in many bioactive compounds.[4][5]

  • Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar functional group. The oxygen atoms of the nitro group are potent hydrogen bond acceptors.

The combination of a large nonpolar aromatic system with two distinct polar regions suggests a complex solubility profile. The molecule lacks any acidic protons and therefore cannot act as a hydrogen bond donor. Its interactions with protic solvents will be limited to accepting hydrogen bonds.

Caption: Annotated Structure of this compound.

Predictive Solubility Analysis

The principle of "like dissolves like" is a foundational concept in predicting solubility.[6] This rule states that substances with similar intermolecular forces are likely to be soluble in one another. We can classify common laboratory solvents and predict the solubility of this compound accordingly.

Solvent ClassRepresentative SolventsDominant Intermolecular ForcesPredicted Solubility of this compoundRationale
Nonpolar Hexane, Toluene, Diethyl Ethervan der Waals forcesLow to Insoluble The high polarity of the nitro and isoxazole groups is incompatible with the nonpolar nature of these solvents. Significant energy would be required to break the solute's dipole-dipole interactions without compensatory solute-solvent interactions.
Polar Aprotic Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM)Dipole-dipole interactionsModerate to High These solvents have significant dipole moments that can effectively solvate the polar regions of the molecule. The absence of a strong hydrogen-bonding network in the solvent makes it easier for the solute to dissolve.
Polar Aprotic (High Polarity) Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Strong dipole-dipole interactionsHigh to Very High DMSO and DMF are powerful, highly polar solvents capable of disrupting the crystal lattice of complex organic molecules. They are excellent candidates for achieving high solubility.
Polar Protic Methanol (MeOH), Ethanol (EtOH)Hydrogen bonding, dipole-dipoleModerate These alcohols can act as hydrogen bond donors to the nitrogen of the isoxazole ring and the oxygens of the nitro group.[2][3] However, the large nonpolar benzo core may limit overall solubility compared to highly polar aprotic solvents.
Aqueous Water (H₂O)Extensive hydrogen bondingVery Low to Insoluble Despite its polar groups, the molecule is dominated by the lipophilic fused ring system and lacks hydrogen bond donating capability. It cannot effectively integrate into water's strong hydrogen-bonding network.[7]

Experimental Determination of Solubility

While predictive analysis is a valuable starting point, empirical testing is essential for obtaining accurate solubility data. The following protocols provide a systematic approach for determining solubility, from rapid qualitative assessment to precise quantitative measurement.

Protocol: Qualitative Solubility Assessment

This method provides a rapid, semi-quantitative assessment of solubility across a panel of solvents, which is useful for initial screening and solvent selection for reactions or chromatography.[8][9]

Methodology:

  • Preparation: Dispense 1.0 mL of each selected test solvent into separate, clearly labeled small glass vials (e.g., 4 mL vials).

  • Solute Addition: Accurately weigh approximately 5 mg of this compound and add it to the first vial.

  • Mixing: Cap the vial and vortex or shake vigorously for 60 seconds at a controlled ambient temperature (e.g., 25 °C).

  • Observation: Visually inspect the solution against a dark background.

    • Soluble: If the solid completely dissolves, leaving a clear solution.

    • Partially Soluble: If some solid remains but a noticeable amount has dissolved.

    • Insoluble: If the solid does not appear to dissolve at all.

  • Incremental Addition (for soluble compounds): If the compound was fully soluble, add another 5 mg portion to the same vial and repeat steps 3 and 4. Continue this process until the solution becomes saturated (i.e., solid material remains after vigorous mixing).

  • Record: Record the total mass of solute dissolved in 1.0 mL of solvent and classify the solubility (e.g., <5 mg/mL, 5-10 mg/mL, >10 mg/mL).

  • Repeat: Repeat steps 2-6 for each solvent to be tested.

start Start prep_solvent Dispense 1 mL of Test Solvent into Vial start->prep_solvent add_solute Add Known Mass (e.g., 5 mg) of this compound prep_solvent->add_solute mix Vortex / Shake Vigorously (60s at 25°C) add_solute->mix observe Visually Inspect for Undissolved Solid mix->observe soluble Record as 'Soluble' (>5 mg/mL) observe->soluble No Solid insoluble Record as 'Insoluble' or 'Partially Soluble' observe->insoluble Solid Remains add_more Add Another 5 mg Increment soluble->add_more end_solvent End Test for this Solvent insoluble->end_solvent add_more->mix end_all End end_solvent->end_all

Caption: Workflow for Qualitative Solubility Assessment.

Protocol: Quantitative Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is the gold-standard technique for determining equilibrium solubility.[6] It involves generating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Methodology:

  • System Preparation: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 20-30 mg in 2 mL of solvent). The presence of excess solid is crucial to ensure equilibrium saturation is reached.

  • Equilibration: Seal the vial tightly and place it in an isothermal shaker or incubator set to a precise temperature (e.g., 25.0 ± 0.5 °C). Agitate the mixture for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can be run to confirm the time to equilibrium.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle. Then, carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible, non-adsorptive filter (e.g., 0.22 µm PTFE).

    • Causality Check: Filtration is critical to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. The filtration must be performed quickly to prevent solvent evaporation or temperature changes that could cause precipitation.

  • Sample Preparation: Immediately dilute the filtered supernatant with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration into the linear range of the analytical instrument. This prevents the compound from precipitating out of the saturated solution upon cooling.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as:

    • High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity and sensitivity. A calibration curve must be prepared using standards of known concentration.

    • UV-Vis Spectroscopy: A simpler method, suitable if the compound has a strong chromophore and no interfering species are present. A Beer-Lambert law calibration curve is required.

    • Gravimetric Analysis: Involves evaporating a known volume of the filtered supernatant to dryness and weighing the residual solid. This method is less sensitive and prone to error but can be used for non-volatile solutes in volatile solvents.

  • Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. Report the result in standard units (e.g., mg/mL or mol/L) along with the specific temperature.

start Start add_excess Add Excess Solute to Known Volume of Solvent start->add_excess equilibrate Equilibrate with Agitation (e.g., 24h at 25°C) add_excess->equilibrate settle Settle Undissolved Solid (2h at 25°C) equilibrate->settle filter Filter Supernatant (e.g., 0.22 µm Syringe Filter) settle->filter dilute Dilute Known Volume of Filtered Supernatant filter->dilute analyze Quantify Concentration (e.g., HPLC, UV-Vis) dilute->analyze calculate Calculate Original Solubility Using Dilution Factor analyze->calculate report Report Result (mg/mL) with Temperature calculate->report end End report->end

Caption: Workflow for Quantitative Shake-Flask Solubility Method.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table for Experimental Results:

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Dichloromethane25.0HPLC
Acetone25.0HPLC
Acetonitrile25.0HPLC
Ethanol25.0HPLC
Toluene25.0HPLC
Dimethyl Sulfoxide25.0HPLC

Conclusion

The solubility of this compound is predicted to be highest in polar aprotic solvents like DMSO and DMF, moderate in polar protic solvents such as ethanol, and low in nonpolar and aqueous media. This profile is a direct consequence of its molecular structure, which combines a large nonpolar scaffold with distinct polar, hydrogen-bond-accepting functional groups. While this guide provides a strong predictive framework and detailed methodologies for solubility determination, it is imperative for researchers to perform empirical measurements. The protocols outlined herein offer a robust and reliable pathway to generate the precise, quantitative data required for advancing research and development involving this compound.

References

Quantum Chemical Studies of Isoxazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of Isoxazole in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives are integral components of numerous pharmaceuticals, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3] The structural rigidity, metabolic stability, and capacity for diverse molecular interactions contribute to the therapeutic success of isoxazole-based compounds.[1] In the relentless pursuit of novel and more effective therapeutics, computational chemistry has emerged as an indispensable tool, accelerating the drug discovery pipeline from hit identification to lead optimization.[4][5]

This guide provides an in-depth exploration of quantum chemical methodologies applied to isoxazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. We will delve into the causality behind computational choices, ensuring a robust and validated approach to predicting molecular properties and guiding the design of next-generation therapeutics.

Pillar I: Theoretical Foundations for a Data-Driven Approach

The predictive power of quantum chemistry lies in its ability to solve the Schrödinger equation, albeit approximately, for a given molecular system. The choice of theoretical method is a critical decision, balancing computational cost with desired accuracy.

Choosing the Right Computational Toolkit: DFT and Ab Initio Methods

Density Functional Theory (DFT) is the workhorse of modern computational chemistry for systems of pharmaceutical interest. Instead of calculating the complex many-electron wavefunction, DFT determines the electron density, from which all properties of the system can be derived. This approach offers a favorable balance of accuracy and computational efficiency.[6]

  • The B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a popular and well-validated choice for organic molecules, including heterocyclic systems like isoxazoles.[7][8] It incorporates a portion of the exact Hartree-Fock exchange, providing a more accurate description of electronic structure than pure DFT functionals.

  • Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-311++G(d,p) , is frequently employed for isoxazole derivatives.[7][8]

    • 6-311: A triple-zeta basis set, providing a flexible description of the valence electrons.

    • ++G: Includes diffuse functions on both heavy atoms and hydrogens, which are crucial for describing anions and systems with lone pairs, such as the heteroatoms in isoxazole.

    • (d,p): Polarization functions on heavy atoms (d) and hydrogens (p) allow for a more accurate representation of bonding and non-spherical electron distributions.

Ab Initio Methods , such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory), are derived directly from theoretical principles without the use of experimental data. While highly accurate, their computational cost often limits their application to smaller molecules.

Pillar II: Core Quantum Chemical Analyses of Isoxazole Derivatives

A systematic computational investigation of an isoxazole derivative involves a series of interconnected calculations. Each step provides crucial data that informs the subsequent analysis and contributes to a holistic understanding of the molecule's behavior.

Geometric Optimization and Vibrational Analysis

The first step in any quantum chemical study is to determine the molecule's most stable three-dimensional structure, its equilibrium geometry.

Protocol for Geometric Optimization:

  • Structure Input: Draw the 2D structure of the isoxazole derivative using a molecular editor like GaussView or ChemDraw and convert it to a 3D structure.[6]

  • Initial Optimization: Perform an initial geometry optimization using a lower level of theory (e.g., HF/3-21G) to obtain a reasonable starting structure.

  • High-Level Optimization: Refine the geometry using a higher level of theory, such as B3LYP/6-311++G(d,p) , to locate the minimum energy conformation.[6]

  • Vibrational Frequency Calculation: Perform a frequency calculation at the same level of theory as the final optimization.[6] The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Data Presentation: Optimized Geometric Parameters

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
N1-O2Calculated Value
O2-C3Calculated Value
C3-C4Calculated Value
C4-C5Calculated Value
C5-N1Calculated Value
O2-N1-C5Calculated Value
N1-O2-C3Calculated Value
Calculated Value

Note: This table should be populated with the calculated geometric parameters for the specific isoxazole derivative under investigation.

The calculated vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra to validate the computational model. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical method. For B3LYP/6-311+G(d,p), a scaling factor of approximately 0.9679 is recommended.[9][10]

Electronic Properties and Reactivity Descriptors

Understanding the electronic landscape of an isoxazole derivative is key to predicting its reactivity and interactions with biological targets.

Frontier Molecular Orbitals (HOMO and LUMO):

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[11]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Energy Gap (ΔE): A smaller energy gap indicates higher chemical reactivity and lower kinetic stability.[12]

Molecular Electrostatic Potential (MEP):

The MEP map is a color-coded representation of the electrostatic potential on the molecule's surface. It provides a visual guide to the charge distribution, identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions.[6][13] This is invaluable for predicting non-covalent interactions with biological macromolecules.

Fukui Functions:

The Fukui function is a local reactivity descriptor that quantifies the change in electron density at a specific atomic site when an electron is added or removed.[14] It allows for a more quantitative prediction of the most likely sites for nucleophilic, electrophilic, and radical attack.[14][15]

Protocol for Electronic Property Calculation:

  • Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation at the B3LYP/6-311++G(d,p) level of theory.

  • Orbital Analysis: Extract the HOMO and LUMO energies and visualize the corresponding orbitals.

  • MEP Surface Generation: Generate the MEP surface to visualize the charge distribution.

  • Population Analysis: Perform a population analysis (e.g., Mulliken or Natural Bond Orbital) to calculate atomic charges.

  • Fukui Function Calculation: To calculate the condensed Fukui functions for an atom, three single-point energy calculations are needed at the optimized geometry of the neutral molecule: one for the neutral molecule (N electrons), one for the cation (N-1 electrons), and one for the anion (N+1 electrons). The atomic charges from these calculations are then used to determine the sites most susceptible to attack.

Simulating Molecular Spectra

Computational methods can predict various types of molecular spectra, providing a powerful tool for structural elucidation and comparison with experimental data.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[16][17] This helps in understanding the electronic transitions within the molecule.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. These calculated values can be correlated with experimental data to confirm the structure of the synthesized compounds.

Pillar III: Advanced Applications in Drug Development

The true power of quantum chemical studies is realized when the calculated molecular descriptors are integrated into the broader drug discovery workflow.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity.[18] Quantum chemical descriptors, such as HOMO-LUMO energies, dipole moment, and atomic charges, can serve as independent variables in the development of robust QSAR models.[11][19] These models can then be used to predict the activity of novel, unsynthesized isoxazole derivatives, prioritizing the most promising candidates for synthesis and experimental testing.[20][21]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[22][23] The optimized 3D structure and calculated atomic charges of an isoxazole derivative obtained from quantum chemical calculations are essential inputs for accurate docking simulations.[24][25] By elucidating the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site, molecular docking provides critical insights for structure-based drug design and lead optimization.[1][20]

Integrated Computational Workflow

The following diagram illustrates a typical integrated workflow for the quantum chemical study of isoxazole derivatives in a drug discovery context.

G cluster_0 Quantum Chemical Calculations A 2D Structure Drawing B Geometry Optimization (B3LYP/6-311++G(d,p)) C Vibrational Analysis (Confirm Minimum) D Electronic Property Calculation (HOMO, LUMO, MEP, Charges) G Molecular Docking E Spectral Simulation (UV-Vis, NMR) F QSAR Model Development H Lead Optimization I Synthesis & In Vitro Testing

Caption: Integrated workflow for computational studies of isoxazole derivatives.

Conclusion and Future Outlook

Quantum chemical studies provide a robust and predictive framework for understanding the structure, properties, and reactivity of isoxazole derivatives. By integrating these computational insights into the drug discovery process, researchers can make more informed decisions, accelerate timelines, and reduce the costs associated with bringing new therapeutics to the clinic.[5] The continued development of computational methods and the increasing availability of high-performance computing resources will further enhance the impact of these in silico techniques. The synergy between computational chemistry and experimental validation will undoubtedly continue to be a driving force in the design of innovative and effective isoxazole-based pharmaceuticals.[26]

References

The Benzo[d]isoxazole Core: A Technical Guide to its Discovery, Synthesis, and Evolution in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzo[d]isoxazole scaffold, a bicyclic heteroaromatic system, has emerged as a "privileged structure" in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. From its early synthetic explorations to its central role in modern antipsychotics and anticonvulsants, the journey of the benzo[d]isoxazole core is a testament to the power of heterocyclic chemistry in drug discovery. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of benzo[d]isoxazole compounds. It details key synthetic methodologies with illustrative experimental protocols, explores the structure-activity relationships that have guided the development of these compounds, and visualizes the intricate signaling pathways they modulate. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this critical pharmacophore.

A Historical Perspective: From Heterocyclic Curiosity to Therapeutic Cornerstone

The story of benzo[d]isoxazole is deeply intertwined with the broader history of heterocyclic chemistry, which gained momentum in the late 19th and early 20th centuries. While a singular "discovery" of the parent benzo[d]isoxazole molecule is not well-documented, its synthesis would have been a logical extension of the foundational work on related benzofused heterocycles. The parent 1,2-benzisoxazole is a relatively stable aromatic organic compound, though it possesses a weakly basic nature.[1]

A significant milestone in the biological relevance of this scaffold was the synthesis of N-phenylbenzo[d]isoxazole-3-carboxamide by Shah and colleagues in 1971.[2] However, the full therapeutic potential of the benzo[d]isoxazole core remained largely untapped until the latter half of the 20th century. The psychopharmacological revolution of the 1950s, sparked by the discovery of chlorpromazine, created a fertile ground for the exploration of novel scaffolds for central nervous system (CNS) disorders.[3][4] This era of intense research into antipsychotic agents eventually led to the recognition of the benzo[d]isoxazole moiety as a key pharmacophore for modulating dopamine and serotonin receptors.[5][6]

This culminated in the development of blockbuster drugs such as the anticonvulsant zonisamide and the atypical antipsychotics risperidone , paliperidone , and iloperidone , solidifying the status of benzo[d]isoxazole as a privileged scaffold in modern medicinal chemistry.[1][6][7]

Synthetic Strategies for the Construction of the Benzo[d]isoxazole Core

The construction of the benzo[d]isoxazole ring system can be broadly categorized into several classical and modern synthetic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Approaches: Cyclization Strategies

The most traditional and widely employed methods for synthesizing the 1,2-benzisoxazole core involve intramolecular cyclization reactions. These can be classified based on the bond being formed:

  • C-O Bond Formation: This approach typically starts from o-substituted aryl oximes. Under basic conditions, an intramolecular nucleophilic substitution occurs, leading to the formation of the isoxazole ring.[7]

  • N-O Bond Formation: This strategy utilizes o-hydroxyaryl oximes or imines as precursors. Activation of the oxime hydroxyl group, followed by intramolecular cyclization, results in the formation of the N-O bond.[7] A potential side reaction in this approach is the Beckmann rearrangement, which can lead to the formation of benzo[d]oxazole byproducts.[7]

A common starting point for many benzo[d]isoxazole-containing drugs is 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole. A general synthetic workflow for this key intermediate is outlined below:

General workflow for the synthesis of a key benzo[d]isoxazole intermediate.
Modern Synthetic Methodologies

More contemporary approaches offer alternative routes to the benzo[d]isoxazole core, often with improved efficiency and substrate scope:

  • [3+2] Cycloaddition Reactions: This method involves the reaction of a 1,3-dipole, such as a nitrile oxide, with a dipolarophile like an aryne. Both reactive intermediates can be generated in situ, providing a direct route to functionalized benzo[d]isoxazoles under mild conditions.[8]

  • Palladium-Catalyzed C-H Activation/[4+1] Annulation: This elegant strategy enables the construction of the benzo[d]isoxazole ring through a palladium-catalyzed reaction of an N-phenoxyacetamide with an aldehyde. This method allows for the simultaneous formation of C-C and C=N bonds.[9]

Detailed Experimental Protocols

Protocol 2.3.1: Synthesis of 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Hydrochloride

This "one-pot" method is an efficient route to a key intermediate for several antipsychotic drugs.

Materials:

  • 4-(2,4-Difluorobenzoyl)piperidine hydrochloride

  • Hydroxylamine hydrochloride

  • Potassium hydroxide (or sodium hydroxide)

  • Methanol (or other C1-C4 aliphatic alcohol)

  • Concentrated hydrochloric acid

Procedure:

  • Dissolve 4-(2,4-difluorobenzoyl)piperidine hydrochloride in the alcohol solvent in a reaction vessel.

  • Add hydroxylamine hydrochloride to the solution.

  • Add an inorganic base (e.g., potassium hydroxide solution). The molar ratio of the starting piperidine derivative to hydroxylamine hydrochloride to the inorganic base is typically 1:1-2:3-5.[10]

  • Heat the reaction mixture to 40-45 °C and stir for 5-72 hours, monitoring the reaction progress by TLC.[10]

  • After the reaction is complete, cool the mixture and carefully add concentrated hydrochloric acid dropwise to precipitate the product.

  • Cool the mixture to 0-5 °C and maintain this temperature for 1-3 hours to ensure complete precipitation.[10]

  • Filter the solid product, wash it, and dry to obtain high-purity 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride.[10]

Protocol 2.3.2: Synthesis of Risperidone

This protocol describes the alkylation of the key intermediate with a pyridopyrimidinone derivative.

Materials:

  • 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

  • 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

  • Sodium bicarbonate (or other suitable base)

  • Methyl isobutyl ketone (or other suitable solvent)

Procedure:

  • Combine 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride and 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one in a suitable solvent such as methyl isobutyl ketone.[11]

  • Add a base, for example, sodium bicarbonate, to neutralize the hydrochloride salt and facilitate the nucleophilic substitution.[11]

  • Heat the reaction mixture to reflux and maintain for a sufficient time to ensure completion of the reaction (monitoring by TLC or HPLC).

  • Upon completion, cool the reaction mixture and perform a suitable workup, which may include washing with water and extraction with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography to yield risperidone.

The Benzo[d]isoxazole Core in Action: Biological Activities and Mechanisms

The versatility of the benzo[d]isoxazole scaffold is evident in the wide range of biological activities exhibited by its derivatives.

Antipsychotic Activity

The most prominent therapeutic application of benzo[d]isoxazole derivatives is in the treatment of schizophrenia and other psychotic disorders. Atypical antipsychotics such as risperidone, paliperidone, and iloperidone owe their efficacy to a multi-receptor binding profile.

Mechanism of Action: The primary mechanism of action for these atypical antipsychotics is the combined antagonism of dopamine D2 and serotonin 5-HT2A receptors.[12] The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for the reduction of positive symptoms of schizophrenia (e.g., hallucinations, delusions). The antagonism of 5-HT2A receptors is believed to contribute to the alleviation of negative symptoms (e.g., apathy, social withdrawal) and a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[13]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds & Activates Serotonin Serotonin 5HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->5HT2A_Receptor Binds & Activates Benzo_d_isoxazole_Drug Benzo[d]isoxazole Antipsychotic Benzo_d_isoxazole_Drug->D2_Receptor Antagonizes Benzo_d_isoxazole_Drug->5HT2A_Receptor Antagonizes

Simplified signaling pathway of benzo[d]isoxazole-based atypical antipsychotics.

The following table summarizes the receptor binding affinities of prominent benzo[d]isoxazole antipsychotics.

DrugDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)Other Receptors (Ki, nM)
Risperidone 3.130.16α1-adrenergic (0.8), H1 (2.2)
Paliperidone 4.80.3α1-adrenergic (1.1), H1 (9.0)
Iloperidone 6.35.6α1-adrenergic (0.3)
Zotepine High affinityHigh affinity for 5-HT2A/2C/6/7H1, α1-adrenergic
(Data compiled from multiple sources)

Protocol 3.1.1: In Vitro Receptor Binding Assay

This protocol provides a general framework for determining the binding affinity of a compound to a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., human D2 or 5-HT2A)

  • Radioligand specific for the target receptor (e.g., [³H]spiperone for D2)

  • Test compound (benzo[d]isoxazole derivative)

  • Incubation buffer

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a multi-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a known saturating unlabeled ligand (for non-specific binding), or the test compound.

  • Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.

  • Wash the filters with cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Anticancer Activity

Recent research has highlighted the potential of benzo[d]isoxazole derivatives as anticancer agents, targeting various pathways involved in tumor growth and survival.

  • Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition: Some benzo[d]isoxazole analogs have been identified as potent inhibitors of HIF-1α transcription. HIF-1α is a key transcription factor that allows tumor cells to adapt to hypoxic conditions, promoting angiogenesis and metastasis.[2][14]

  • c-Met Kinase Inhibition: 3-Amino-benzo[d]isoxazole derivatives have been developed as inhibitors of the c-Met tyrosine kinase, a receptor for hepatocyte growth factor. Aberrant c-Met signaling is implicated in tumor growth, angiogenesis, and metastasis.[15][16]

Protocol 3.2.1: HIF-1-Dependent Luciferase Reporter Assay

This cell-based assay is used to screen for inhibitors of HIF-1 transcriptional activity.

Materials:

  • HEK293T or other suitable cells stably transfected with a hypoxia-responsive element (HRE)-luciferase reporter construct.

  • Cell culture medium and supplements.

  • Test compounds (benzo[d]isoxazole derivatives).

  • Hypoxia chamber (1% O₂).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the reporter cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds.

  • Incubate the cells under hypoxic conditions (1% O₂) for 16-24 hours to induce HIF-1α expression and activity.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in luciferase activity.[17][18]

Antimicrobial Activity

The benzo[d]isoxazole scaffold has also been explored for the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi.[3][5][19] The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the benzo[d]isoxazole ring and on appended side chains are crucial for antimicrobial potency.[19][20]

Structure-Activity Relationships (SAR): Fine-Tuning for Therapeutic Efficacy

The development of potent and selective benzo[d]isoxazole-based drugs has been guided by extensive SAR studies.

  • Antipsychotics: For atypical antipsychotics, a key SAR principle is the balance of D2 and 5-HT2A receptor antagonism. The piperidine or piperazine linker between the benzo[d]isoxazole core and the second pharmacophore is critical for optimal receptor binding. Substituents on the benzo[d]isoxazole ring, such as the fluorine atom in risperidone, can influence potency and pharmacokinetic properties.[21]

  • c-Met Inhibitors: In the case of 3-amino-benzo[d]isoxazole c-Met inhibitors, the nature of the substituent at the 3-amino position and the substitution pattern on the appended aromatic rings are critical for potent enzymatic and cellular activity.[15]

  • Antimicrobial Agents: For antimicrobial derivatives, SAR studies have shown that the introduction of specific heterocyclic rings at the N-terminal of a 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole core can significantly enhance antiproliferative activity against various carcinoma cell lines.[20]

Conclusion and Future Directions

The benzo[d]isoxazole core has traversed a remarkable journey from a heterocyclic curiosity to a cornerstone of modern drug discovery. Its privileged structural attributes have enabled the development of life-changing medicines for a range of debilitating diseases. The continued exploration of novel synthetic methodologies will undoubtedly lead to more efficient and diverse routes to functionalized benzo[d]isoxazole derivatives.

Future research in this area is likely to focus on:

  • The development of benzo[d]isoxazole-based compounds with novel mechanisms of action.

  • The exploration of this scaffold for new therapeutic indications, such as neurodegenerative diseases and viral infections.

  • The application of computational chemistry and machine learning to guide the design of next-generation benzo[d]isoxazole derivatives with improved potency, selectivity, and pharmacokinetic profiles.

The rich history and proven therapeutic value of the benzo[d]isoxazole scaffold ensure that it will remain a focal point of medicinal chemistry research for the foreseeable future.

References

Methodological & Application

Application Note: Covalent Protein Modification Using 4-Nitrobenzo[d]isoxazole Analogs for Advanced Proteomic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fluorogenic Labeling in Protein Science

The covalent modification of proteins with specific chemical reporters is a cornerstone of modern proteomics and drug development. It enables researchers to visualize protein localization, quantify expression levels, probe protein-protein interactions, and characterize dynamic conformational changes. Among the arsenal of chemical tools available, fluorogenic reagents—compounds that are non-fluorescent until they react with a target—offer a significant advantage by minimizing background signal and enhancing detection sensitivity.

This guide focuses on a powerful class of fluorogenic reagents based on the nitrobenzoxadiazole scaffold. While the query specified 4-Nitrobenzo[d]isoxazole, the vast majority of established research, commercial reagents, and validated protocols utilize its highly reactive and well-characterized isomer, 4-nitrobenzo[c][1][2][3]oxadiazole , commonly known as nitrobenzofurazan . The most prominent members of this family are 4-Chloro-7-nitrobenzofurazan (NBD-Cl) and 4-Fluoro-7-nitrobenzofurazan (NBD-F). These reagents undergo a well-defined reaction with specific amino acid residues to yield intensely fluorescent and environmentally sensitive adducts.

This document provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, and critical insights for successfully employing these reagents in protein modification workflows.

Part 1: The Chemistry of Nitrobenzofurazan (NBD) Labeling

Core Principle: Nucleophilic Aromatic Substitution (SNAr)

The fluorogenic properties of NBD-Cl and NBD-F are activated through a Nucleophilic Aromatic Substitution (SNAr) reaction. The core structure consists of an electron-deficient aromatic ring, made so by the strongly electron-withdrawing nitro group. This renders the carbon atom attached to the halogen (chlorine or fluorine) susceptible to attack by nucleophiles.

Key nucleophiles in proteins are the primary and secondary amines found at the N-terminus and on lysine side chains, as well as the thiol group of cysteine residues. Under mildly basic conditions, these groups are deprotonated, enhancing their nucleophilicity. They attack the electron-deficient carbon, displacing the halide leaving group (Cl⁻ or F⁻) and forming a stable, covalent bond. This reaction converts the non-fluorescent NBD halide into a highly fluorescent NBD-adduct.[3]

NBD_X Nitrobenzofurazan (NBD-X) (Non-Fluorescent) NBD_Protein NBD-Protein Adduct (Highly Fluorescent) NBD_X->NBD_Protein  S_N_Ar Reaction (pH > 8) Protein_Nuc Protein Nucleophile (e.g., R-NH₂ or R-SH) Protein_Nuc->NBD_Protein HX HX

Caption: Nucleophilic Aromatic Substitution (SNAr) reaction of NBD halides.

Controlling Reaction Selectivity

The true power of NBD reagents lies in the ability to control their reactivity towards different amino acid residues by modulating the reaction pH. This is governed by the pKa of the target nucleophilic groups.

  • Thiols (Cysteine): With a pKa typically around 8.0-8.5, cysteine thiols are highly reactive at or above this pH.

  • α-amines (N-terminus): The N-terminal amino group has a pKa generally in the range of 7.5-8.5.

  • ε-amines (Lysine): The side-chain amino group of lysine is more basic, with a pKa around 10.5.

Causality: By running the reaction at a near-neutral pH (e.g., pH 7.5), the N-terminal α-amine is sufficiently deprotonated and nucleophilic to react, while the lysine ε-amines remain largely protonated (R-NH₃⁺) and unreactive. This principle allows for the selective labeling of a protein's N-terminus, a technique particularly useful for determining N-terminal acetylation status, as an acetylated (blocked) N-terminus will not react.[1][4] To label all available amines, a higher pH (8.5-9.5) is required to deprotonate the lysine side chains.

Part 2: Spectroscopic Properties and Key Applications

Upon covalent attachment to a protein, the NBD moiety exhibits strong fluorescence. A key feature of the NBD fluorophore is its solvatochromism —its fluorescence emission spectrum is highly sensitive to the polarity of the local environment. When bound to a protein in an aqueous solution, the NBD-amine adduct typically has an excitation maximum around 464-470 nm and an emission maximum around 512-530 nm.[2][5] However, if the NBD group is located in a nonpolar, hydrophobic pocket of the protein, its emission can be blue-shifted with a significant increase in quantum yield. This property can be exploited to probe protein conformational changes or ligand binding events.[6]

PropertyValue (NBD-amine Adduct)Value (NBD-thiol Adduct)
Excitation Max (λex) ~464 - 470 nm~470 nm
Emission Max (λem) ~512 - 530 nm~530 nm
Appearance Bright Green/Orange FluorescenceLess fluorescent than amine adducts[5]
Key Feature Environmentally sensitive fluorescenceCan be used for thiol quantification

Table 1: Spectroscopic properties of NBD adducts.

Primary Applications:

  • Selective N-terminal Labeling: To distinguish between acetylated and free N-termini in proteins.[1][4]

  • Protein Quantification: Provides a sensitive method for protein quantification when the N-terminus is available.[1]

  • Studying Conformational Changes: Changes in the local environment of the NBD probe upon ligand binding or protein folding can be monitored by shifts in fluorescence emission.[6]

  • HPLC Derivatization: Widely used for pre-column derivatization of amino acids and other small molecule amines for sensitive detection in HPLC analysis.[2][5]

Part 3: Experimental Protocols

These protocols provide a robust framework for protein labeling. Critical Note: Optimal conditions, including protein concentration, dye-to-protein ratio, and incubation time, may need to be empirically determined for each specific protein.

Protocol 1: General Labeling of Protein Amino Groups (N-terminus and Lysine)

This protocol is designed for comprehensive labeling of accessible primary and secondary amines on a protein.

1. Reagents and Materials:

  • Protein of interest (5–20 mg/mL in a suitable buffer, see below)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate or Borate buffer, pH 8.5-9.5.

  • NBD-Cl or NBD-F (stored desiccated at -20°C)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Solution (optional): 1.5 M Hydroxylamine, pH 8.5

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette)

2. Experimental Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the protein into the Labeling Buffer at a concentration of 5-20 mg/mL.

    • Causality: High protein concentration drives the reaction kinetics forward, improving labeling efficiency. The basic pH ensures that lysine side chains are sufficiently deprotonated to be reactive.[7] Avoid buffers containing primary amines (e.g., Tris), as they will compete with the protein for the labeling reagent.

  • NBD Stock Solution Preparation:

    • Immediately before use, dissolve NBD-Cl or NBD-F in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

    • Causality: NBD halides are susceptible to hydrolysis in aqueous environments. Preparing the stock solution in an anhydrous organic solvent and using it immediately maximizes its reactivity.

  • Labeling Reaction:

    • While gently vortexing the protein solution, slowly add the NBD stock solution. A typical starting point is a 10-fold molar excess of NBD reagent over the protein.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

    • Causality: A molar excess of the dye ensures that the labeling reaction proceeds to completion. Protecting the reaction from light is crucial as many fluorescent compounds are photolabile.

  • Reaction Quenching (Optional):

    • To stop the reaction, you can add a small volume of a nucleophilic quenching agent like hydroxylamine or glycine to consume any remaining unreacted NBD halide. Incubate for an additional hour.

  • Purification:

    • Separate the labeled protein from unreacted dye and byproducts using size-exclusion chromatography (e.g., a PD-10 desalting column) or extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

    • Causality: This step is critical to remove any non-covalently bound dye, which would otherwise contribute to high background fluorescence and inaccurate quantification.

Protocol 2: Selective Labeling of the N-terminal α-Amine

This protocol leverages pH control to achieve selectivity for the protein's N-terminus.[1][4]

1. Reagents and Materials:

  • As in Protocol 1, but with a different labeling buffer.

  • Labeling Buffer: 50 mM HEPES or Phosphate buffer, pH 7.5, containing 1 mM EDTA.

2. Experimental Procedure:

  • Protein Preparation:

    • Prepare the protein in the pH 7.5 Labeling Buffer.

    • Causality: At pH 7.5, the N-terminal α-amino group (pKa ~7.5-8.5) is partially deprotonated and reactive, whereas the lysine ε-amino groups (pKa ~10.5) are predominantly protonated and non-nucleophilic, providing selectivity.[4]

  • NBD Stock Solution Preparation:

    • Prepare as described in Protocol 1.

  • Labeling Reaction:

    • Add a 5- to 10-fold molar excess of NBD reagent to the protein solution.

    • Incubate at room temperature for 1 hour or at 4°C overnight, protected from light.

    • Causality: Lowering the temperature for an overnight incubation can sometimes improve selectivity and protein stability.

  • Purification:

    • Purify the selectively labeled protein as described in Protocol 1.

cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification & Analysis Protein_Prep 1. Prepare Protein (in amine-free buffer) Mix 3. Mix Protein + NBD (10x molar excess) Protein_Prep->Mix NBD_Prep 2. Prepare NBD Stock (10 mg/mL in DMSO) NBD_Prep->Mix Incubate 4. Incubate (1-2h, RT, dark) Mix->Incubate Purify 5. Purify (Size Exclusion or Dialysis) Incubate->Purify Characterize 6. Characterize (SDS-PAGE, MS, Spectroscopy) Purify->Characterize

Caption: General experimental workflow for protein labeling with NBD reagents.

Part 4: Characterization and Troubleshooting

Verification of Labeling

Successful labeling should always be validated.

  • SDS-PAGE: Run the purified, labeled protein on an SDS-PAGE gel. Visualize the gel first using a fluorescence imager (Excitation: ~470 nm, Emission: ~530 nm filter) to confirm the protein band is fluorescent. Afterwards, stain the same gel with a total protein stain (e.g., Coomassie Blue) to ensure the fluorescence co-localizes with the protein of interest.

  • Mass Spectrometry: For precise confirmation, analyze the labeled protein using mass spectrometry (MS). The covalent addition of the NBD group will result in a specific mass shift (+163.02 Da for NBD-amine, +162.01 Da for NBD-thiol) that can be detected on the intact protein or on digested peptides to identify the specific sites of modification.

ProblemPotential CauseSuggested Solution
Low/No Labeling Competing nucleophiles (e.g., Tris buffer).Switch to a non-nucleophilic buffer like bicarbonate, borate, or HEPES.
Hydrolyzed/inactive NBD reagent.Use a fresh bottle of NBD-Cl/F. Prepare stock solution immediately before use in anhydrous DMSO.
Protein has no accessible residues.Confirm protein sequence. For N-terminal labeling, check for acetylation.
Protein Precipitation High concentration of organic solvent (DMSO).Keep the volume of added NBD stock solution below 10% of the total reaction volume.
Protein is unstable at the reaction pH.Optimize pH or reduce incubation time/temperature.
High Background Incomplete removal of free dye.Ensure thorough purification via size-exclusion chromatography or extensive dialysis.

Table 2: Common troubleshooting guide for NBD labeling.

References

Application Notes & Protocols: 4-Nitrobenzo[d]isoxazole as a Fluorescent Probe for Thiols

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-2026-01-THIOL

Introduction: The Critical Role of Thiols and the Need for Effective Probes

Biological thiols, such as cysteine (Cys), homocysteine (Hcy), and the tripeptide glutathione (GSH), are fundamentally important for maintaining cellular redox homeostasis.[1][2] These small molecules, characterized by their sulfhydryl (-SH) group, participate in a vast array of physiological and pathological processes, including antioxidant defense, detoxification, and signal transduction. Consequently, aberrant thiol levels are implicated in numerous diseases, from neurodegenerative disorders to cancer, making their accurate detection and quantification a critical objective in biomedical research and drug development.[2]

Traditional methods for thiol detection often suffer from limitations such as low sensitivity, cumbersome sample preparation, or destructive measurement techniques. Fluorescent probes offer a powerful alternative, providing high sensitivity, non-invasiveness, and the ability to perform real-time imaging in living cells.[2][3] Among these, 4-nitrobenzo[d]isoxazole, also known as 7-nitro-2,1-benzisoxazole or NBD-X, has emerged as a highly effective "turn-on" fluorescent probe. Its non-fluorescent nature transitions to a highly fluorescent state upon specific reaction with thiols, offering a clear and robust signal against a low-background environment.[4][5]

This guide provides a comprehensive overview of the principles and methodologies for using this compound and its derivatives (e.g., 4-chloro-7-nitro-2,1,3-benzoxadiazole, NBD-Cl) for the detection and quantification of thiols in both biochemical assays and live-cell imaging contexts.

Principle of Detection: A Thiol-Activated Cascade

The utility of this compound as a thiol probe is rooted in its unique chemical reactivity. The core mechanism is a nucleophilic aromatic substitution (SNAr) reaction. The strong electron-withdrawing nitro group makes the benzisoxazole ring highly susceptible to nucleophilic attack by the thiolate anion (R-S⁻).

The reaction proceeds in two key stages:

  • Nucleophilic Attack: The highly nucleophilic thiolate attacks the electron-deficient carbon atom of the benzisoxazole ring, leading to the cleavage of the isoxazole N-O bond.

  • Fluorescent Product Formation: This ring-opening event generates a highly fluorescent and stable thioether product. The resulting molecule possesses an extended π-conjugated system, which is responsible for its strong fluorescence emission, typically in the green-yellow region of the visible spectrum.[4][5]

The probe itself is virtually non-fluorescent. This "off-on" switching mechanism is highly advantageous as it ensures that the signal is directly proportional to the amount of thiol present, minimizing background noise and maximizing sensitivity.

G cluster_reactants Reactants Probe This compound (Non-Fluorescent) Intermediate Meisenheimer-type Adduct (Transient Intermediate) Probe->Intermediate Nucleophilic Attack by Thiolate (R-S⁻) Thiol Thiol (R-SH) Product Fluorescent Thioether Product (λem ~520-540 nm) Intermediate->Product Ring Opening

Figure 1: Reaction mechanism of this compound with thiols.

Materials and Reagents

  • Probe: this compound or 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl).

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution.

  • Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Thiol Standard: L-Glutathione (GSH) or L-Cysteine (Cys).

  • Instrumentation:

    • Fluorescence microplate reader.

    • Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP cube).

  • Cell Culture (for imaging):

    • Cell line of interest (e.g., HeLa, HepG2).

    • Complete cell culture medium.

    • Cell culture plates or chamber slides.

  • Thiol Depleting Agent (optional control): N-Ethylmaleimide (NEM).

Protocol 1: In Vitro Quantification of Thiols

This protocol describes the use of this compound to determine the concentration of thiols in a solution, such as a cell lysate or a purified sample.

Workflow Overview:

G prep_reagents 1. Prepare Reagents (Probe, Buffer, Standard) prep_std 2. Prepare Thiol Standard Curve (e.g., 0-100 µM GSH) prep_reagents->prep_std prep_sample 3. Prepare Unknown Samples prep_reagents->prep_sample mix 4. Mix Probe with Standards/Samples prep_std->mix prep_sample->mix incubate 5. Incubate (Room Temp, Dark) mix->incubate measure 6. Measure Fluorescence (Ex/Em ~470/530 nm) incubate->measure analyze 7. Plot Standard Curve & Calculate Unknown Concentration measure->analyze

Figure 2: Workflow for in vitro thiol quantification.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Probe Stock Solution (10 mM): Dissolve the this compound probe in anhydrous DMSO. Store in small aliquots at -20°C, protected from light. Rationale: DMSO is an excellent solvent for the probe and ensures its stability. Storing in aliquots prevents repeated freeze-thaw cycles.

    • Thiol Standard Stock (10 mM): Dissolve L-Glutathione (GSH) in PBS (pH 7.4). Prepare this solution fresh on the day of the experiment. Rationale: Thiols can oxidize over time; a fresh standard is crucial for accuracy.

    • Working Buffer: PBS, pH 7.4.

  • Standard Curve Preparation:

    • Perform serial dilutions of the 10 mM GSH stock solution in PBS to prepare a range of concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

    • Pipette 100 µL of each standard concentration into the wells of a 96-well black microplate.

  • Sample Preparation:

    • Prepare your unknown samples (e.g., cell lysates) in PBS. If necessary, dilute the samples to ensure the thiol concentration falls within the range of the standard curve.

    • Pipette 100 µL of each unknown sample into separate wells of the microplate.

  • Assay Procedure:

    • Prepare a working solution of the probe by diluting the 10 mM stock solution in PBS to a final concentration of 200 µM.

    • Add 10 µL of the 200 µM probe working solution to each well containing standards and samples (final probe concentration will be ~18 µM).

    • Mix gently by pipetting or using a plate shaker.

  • Incubation:

    • Incubate the plate at room temperature (25°C) for 30 minutes, protected from light. Rationale: Incubation allows the reaction to proceed to completion. Protecting from light prevents potential photobleaching of the fluorescent product.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader. Set the excitation wavelength to ~470 nm and the emission wavelength to ~530 nm. Note: Optimal wavelengths may vary slightly depending on the specific probe derivative and instrument. Perform a wavelength scan if necessary.

  • Data Analysis:

    • Subtract the fluorescence intensity of the blank (0 µM GSH) from all readings.

    • Plot the background-subtracted fluorescence intensity of the standards against their corresponding GSH concentrations.

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (should be >0.98 for a reliable assay).

    • Use the equation to calculate the thiol concentration in your unknown samples.

Protocol 2: Fluorescent Imaging of Intracellular Thiols

This protocol details the application of this compound for visualizing changes in thiol levels within living cells.

Workflow Overview:

G seed_cells 1. Seed Cells (on coverslips or imaging plates) treat_cells 2. Apply Experimental Treatment (e.g., drug, oxidant) seed_cells->treat_cells load_probe 3. Load Cells with Probe (e.g., 5-10 µM in serum-free media) treat_cells->load_probe wash 4. Wash Cells (to remove excess probe) load_probe->wash image 5. Acquire Images (Fluorescence Microscope) wash->image analyze 6. Analyze Image (Quantify fluorescence intensity) image->analyze

Figure 3: Workflow for live-cell thiol imaging.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed cells (e.g., HeLa) onto glass-bottom dishes or chamber slides at an appropriate density to achieve 60-70% confluency on the day of the experiment.

    • Allow cells to adhere and grow overnight in a CO₂ incubator at 37°C.

  • Experimental Treatment (Optional):

    • If investigating the effect of a compound on cellular thiol levels, replace the medium with fresh medium containing the test compound and incubate for the desired duration.

    • Control Group: For a negative control, you can pre-treat a set of cells with a thiol-depleting agent like N-Ethylmaleimide (NEM, 1 mM for 30 minutes) to confirm that the observed fluorescence is thiol-dependent.

  • Probe Loading:

    • Prepare a loading solution by diluting the 10 mM probe stock solution into serum-free cell culture medium to a final concentration of 5-10 µM. Rationale: Serum can contain thiols that may react with the probe, so serum-free medium is recommended for the loading step.

    • Remove the medium from the cells and wash once with warm PBS.

    • Add the probe loading solution to the cells and incubate for 20-30 minutes at 37°C.

  • Wash and Image:

    • Remove the loading solution and wash the cells twice with warm PBS to remove any excess, unreacted probe.

    • Add fresh, pre-warmed imaging buffer (e.g., PBS or phenol red-free medium) to the cells.

    • Immediately proceed to imaging using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation: ~470-490 nm; Emission: ~510-540 nm).

  • Image Analysis:

    • Capture images using consistent acquisition settings (e.g., exposure time, gain) for all samples to allow for accurate comparison.

    • The fluorescence intensity can be quantified using image analysis software (e.g., ImageJ/Fiji). By defining regions of interest (ROIs) around individual cells, the mean fluorescence intensity can be calculated and compared across different treatment groups.

Performance Characteristics and Data Interpretation

ParameterTypical Value/CharacteristicNotes
Excitation (λex) ~470 nmCan be excited effectively by a 488 nm laser line.
Emission (λem) ~530 nmBright green-yellow fluorescence.
Response Time 5-30 minutesReaction is typically rapid at physiological pH and temperature.
Selectivity High for thiolsShows high selectivity for thiols over other biologically relevant nucleophiles and amino acids.[5]
"Turn-On" Ratio >100-foldSignificant increase in fluorescence upon reaction provides a high signal-to-noise ratio.[5]
Cell Permeability GoodThe small, relatively nonpolar structure allows for efficient diffusion across cell membranes.
pH Dependence Optimal at pH > 7The reaction requires the deprotonated thiolate form (R-S⁻), which is favored at neutral to alkaline pH.[6]

Interpreting Results: An increase in fluorescence intensity directly corresponds to a higher concentration of accessible thiols. Conversely, a decrease in signal, particularly after treatment with an oxidative stressor, indicates thiol depletion. When comparing experimental groups, it is crucial to include untreated controls to establish a baseline for normal cellular thiol levels.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Background Fluorescence - Incomplete removal of excess probe.- Probe degradation.- Increase the number and duration of wash steps after probe loading.- Use freshly prepared probe solutions. Store stock solution protected from light at -20°C.
No or Weak Signal - Low thiol concentration in sample.- Incorrect filter set or instrument settings.- Probe is inactive.- Concentrate the sample if possible.- Verify microscope filter sets and plate reader wavelengths.- Test the probe with a known high-concentration GSH standard.
High Well-to-Well Variability - Inaccurate pipetting.- Inconsistent cell numbers (for imaging).- Use calibrated pipettes and ensure thorough mixing.- Ensure even cell seeding and check confluency before starting the experiment.
Phototoxicity/Bleaching - Excessive light exposure during imaging.- Minimize exposure time and light intensity. Use a neutral density filter if available. Acquire images promptly after preparation.

References

Application Notes and Protocols for 4-Nitrobenzo[d]isoxazole Labeling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive technical guide to the use of 4-Nitrobenzo[d]isoxazole as a labeling reagent for biological macromolecules. While a novel reagent with significant potential, its application can be effectively guided by the well-established chemistry of analogous nitroaromatic compounds. Herein, we present a detailed experimental protocol for the labeling of proteins, focusing on the covalent modification of nucleophilic residues. The underlying mechanism of this transformation, a nucleophilic aromatic substitution (SNAr), is discussed in detail to provide a rational basis for experimental design and troubleshooting. This guide includes protocols for the labeling reaction, purification of the conjugate, and subsequent analysis by mass spectrometry.

Introduction: The Chemical Logic of this compound as a Labeling Reagent

This compound is an electrophilic aromatic system with significant potential as a tool for bioconjugation. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a common motif in many biologically active compounds.[1][2] The key to the utility of this compound as a labeling reagent lies in the presence of the nitro group at the 4-position. This strongly electron-withdrawing group renders the benzo[d]isoxazole ring system electron-deficient and thereby susceptible to attack by nucleophiles.[3]

This reactivity profile is highly analogous to the well-characterized labeling reagent, 4-chloro-7-nitrobenzofurazan (NBD-Cl).[4][5] In both cases, the nitro group activates the aromatic ring for a nucleophilic aromatic substitution (SNAr) reaction.[1][3] In this reaction, a nucleophilic residue from a biomolecule, typically the thiol group of a cysteine or the amine group of a lysine or the N-terminus, attacks the electron-deficient aromatic ring. This leads to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group.[6] Subsequently, a leaving group is displaced, resulting in the formation of a stable, covalent bond between the biomolecule and the benzo[d]isoxazole moiety. For this compound, the nitro group itself can act as the leaving group in a regiospecific substitution.[7]

The resulting labeled biomolecule can then be studied to gain insights into protein structure, function, and interactions. The benzo[d]isoxazole moiety can serve as a tag for detection or as a modulator of biological activity.

Reaction Mechanism: Nucleophilic Aromatic Substitution

The labeling reaction proceeds via a well-understood SNAr mechanism. The key steps are outlined below:

SNAr_Mechanism reagents Protein-Nucleophile (e.g., Cys-SH, Lys-NH2) + This compound intermediate Meisenheimer Complex (Transient Intermediate) reagents->intermediate Nucleophilic Attack product Labeled Protein (Covalent Adduct) + Nitrite (Leaving Group) intermediate->product Loss of Leaving Group (Rearomatization)

Caption: Generalized workflow for the SNAr labeling reaction.

Experimental Protocols

The following protocols are based on established procedures for analogous nitroaromatic labeling reagents, such as NBD-Cl, and are provided as a starting point for the use of this compound.[1][4] Optimization may be required for specific proteins and applications.

Materials and Reagents
  • Protein of Interest: Purified to >95% homogeneity in a suitable buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris) and thiols (e.g., DTT).

  • This compound: Synthesized according to literature procedures or obtained from a commercial source.

  • Reaction Buffer: 50 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5. The pH should be chosen to ensure the nucleophilicity of the target residue (thiols are more reactive at higher pH).

  • Quenching Reagent: 1 M β-mercaptoethanol or DTT.

  • Purification System: Size-exclusion chromatography (e.g., PD-10 desalting columns) or dialysis cassettes.

  • Analytical Instruments: UV-Vis spectrophotometer, SDS-PAGE system, mass spectrometer (ESI or MALDI).

Step-by-Step Labeling Protocol
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in a water-miscible organic solvent such as DMSO or DMF. This solution should be prepared fresh before each experiment.

    • Ensure the protein solution is in the correct reaction buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Labeling Reaction:

    • To the protein solution, add the this compound stock solution to achieve a 10- to 50-fold molar excess of the reagent over the protein. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or rocking. The reaction can be performed at 4°C for longer incubation times if the protein is unstable.

    • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by SDS-PAGE or mass spectrometry.

  • Quenching the Reaction:

    • After the desired incubation time, add a quenching reagent (e.g., β-mercaptoethanol to a final concentration of 10-20 mM) to consume any unreacted this compound.

    • Incubate for an additional 15-30 minutes at room temperature.

Purification of the Labeled Protein
  • Removal of Excess Reagent:

    • Separate the labeled protein from the excess labeling reagent and quenching reagent using a desalting column or dialysis.

    • For desalting columns, equilibrate the column with the desired storage buffer and apply the reaction mixture. Collect the protein-containing fractions.

    • For dialysis, transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff and dialyze against several changes of the storage buffer at 4°C.

  • Assessment of Labeling Efficiency:

    • Determine the concentration of the labeled protein using a protein assay (e.g., Bradford or BCA).

    • If the this compound adduct has a distinct absorbance, the degree of labeling can be estimated spectrophotometrically by measuring the absorbance at the appropriate wavelength and using the Beer-Lambert law. This will require determining the extinction coefficient of the adduct.

Validation and Characterization

Validation_Workflow start Labeled Protein Sample sds_page SDS-PAGE Analysis start->sds_page mass_spec Mass Spectrometry start->mass_spec interpretation Data Interpretation - Degree of Labeling - Site of Labeling sds_page->interpretation intact_mass Intact Mass Analysis mass_spec->intact_mass peptide_mapping Peptide Mapping (LC-MS/MS) mass_spec->peptide_mapping intact_mass->interpretation peptide_mapping->interpretation

Caption: Workflow for the validation and characterization of labeled proteins.

SDS-PAGE Analysis
  • Analyze the purified labeled protein by SDS-PAGE. A successful labeling reaction will result in a band corresponding to the molecular weight of the protein. A shift in mobility may be observed depending on the extent of labeling. The labeled protein may also be visualized if the adduct is fluorescent.

Mass Spectrometry
  • Intact Mass Analysis: Determine the molecular weight of the intact labeled protein using ESI-MS. The increase in mass will correspond to the number of this compound molecules attached to the protein.

  • Peptide Mapping: To identify the specific site(s) of labeling, perform a proteolytic digest (e.g., with trypsin) of the labeled protein followed by LC-MS/MS analysis. The modified peptides can be identified by the mass shift corresponding to the this compound adduct.

Quantitative Data Summary

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can increase reaction efficiency.
Reagent:Protein Molar Ratio 10:1 to 50:1Needs to be optimized for each protein.
Reaction pH 7.5 - 8.5Higher pH favors the deprotonation of thiols and amines.
Reaction Temperature 4°C to Room TemperatureLower temperatures may be necessary for protein stability.
Reaction Time 1 - 4 hoursMonitor reaction progress to determine the optimal time.
Quenching Reagent Conc. 10 - 20 mMEnsure complete quenching of the labeling reagent.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Insufficient molar excess of the reagent.- Low reactivity of the target residue.- Inappropriate reaction pH.- Increase the molar ratio of this compound to protein.- Ensure the target residue is accessible.- Increase the reaction pH to enhance nucleophilicity.
Protein Precipitation - Protein instability in the reaction conditions.- High concentration of organic solvent from the reagent stock.- Perform the reaction at a lower temperature.- Reduce the volume of the organic solvent added.
Non-specific Labeling - Overly harsh reaction conditions.- High reactivity of the labeling reagent.- Reduce the reaction time and/or temperature.- Decrease the molar excess of the labeling reagent.

References

Application Notes and Protocols: The Role of 4-Nitrobenzo[d]isoxazole in Modern Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a detailed guide for researchers, scientists, and drug development professionals on the potential applications of 4-nitrobenzo[d]isoxazole and its derivatives in the field of X-ray crystallography. While direct, extensive literature on the crystallographic applications of this specific molecule is emerging, its structural characteristics and the broader utility of the isoxazole scaffold in medicinal chemistry provide a strong basis for its use in cutting-edge structural biology techniques.[1][2] This guide will, therefore, focus on the plausible and powerful applications of this compound in fragment-based drug discovery and structure-based drug design, providing both the scientific rationale and detailed experimental protocols.

This compound as a Versatile Scaffold for Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of lead compounds by using small, low-molecular-weight molecules, or "fragments," to probe the binding sites of protein targets.[3][4][5] The primary advantage of FBDD lies in its ability to efficiently sample chemical space and identify hits with high ligand efficiency.[6]

Scientific Rationale:

The this compound molecule possesses several key attributes that make it an excellent candidate for inclusion in a fragment library:

  • Low Molecular Weight: With a molecular weight of approximately 178.12 g/mol , it comfortably fits within the "Rule of Three" often applied to fragment design (< 300 Da).

  • Structural Rigidity: The fused ring system of benzo[d]isoxazole provides a rigid scaffold, which reduces the entropic penalty upon binding and allows for a more defined interaction with the target protein.

  • Chemical Tractability: The isoxazole ring and the nitro group offer multiple vectors for synthetic elaboration, allowing for the rapid generation of analogues to improve binding affinity and selectivity once a hit is identified.[1][7][8]

  • Defined Chemical Features: The molecule presents a distinct set of hydrogen bond acceptors (nitro and isoxazole oxygen and nitrogen atoms) and an aromatic system capable of engaging in various non-covalent interactions, such as pi-stacking.

Experimental Protocol: Crystallographic Fragment Screening with this compound

This protocol outlines the key steps for screening this compound against a purified protein target using X-ray crystallography.

1. Protein Preparation and Crystallization:

  • Express and purify the target protein to >95% homogeneity.
  • Concentrate the protein to a suitable concentration for crystallization (typically 5-20 mg/mL).
  • Screen for crystallization conditions using commercially available or in-house developed screens.
  • Optimize the initial crystallization hits to obtain well-diffracting, single crystals.

2. Fragment Soaking:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 100 mM).
  • Prepare a soaking solution by adding the fragment stock solution to the crystal stabilization buffer (the mother liquor from which the crystals were grown) to a final concentration of 1-10 mM. The final DMSO concentration should be kept low (<10%) to avoid crystal damage.
  • Transfer the protein crystals to the soaking solution.
  • Incubate the crystals for a period ranging from a few minutes to several hours. Soaking time is a critical parameter to optimize.[9]

3. Cryo-protection and Data Collection:

  • Briefly transfer the soaked crystals to a cryoprotectant solution (typically the soaking solution supplemented with 20-30% glycerol or another cryoprotectant).
  • Flash-cool the crystals in liquid nitrogen.
  • Collect X-ray diffraction data at a synchrotron source.

4. Structure Determination and Analysis:

  • Process the diffraction data (integration, scaling, and merging).
  • Solve the structure using molecular replacement with a previously determined apo-structure of the protein.
  • Generate electron density maps (2Fo-Fc and Fo-Fc).
  • Carefully inspect the difference electron density map (Fo-Fc) for positive density corresponding to the bound fragment.
  • Model the this compound molecule into the density and refine the structure.
  • Analyze the binding mode of the fragment, identifying key interactions with the protein.

FBDD Workflow Visualization

FBDD_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Design Target_Prep Target Protein Preparation & Crystallization Soaking Crystal Soaking Target_Prep->Soaking Fragment_Lib Fragment Library (including this compound) Fragment_Lib->Soaking Data_Collection X-ray Data Collection Soaking->Data_Collection Structure_Sol Structure Solution & Hit Identification Data_Collection->Structure_Sol Lead_Opt Hit-to-Lead Optimization Structure_Sol->Lead_Opt Binding Mode Analysis Lead_Opt->Soaking Iterative Design

Caption: Workflow for Fragment-Based Drug Discovery using X-ray Crystallography.

Structure-Based Drug Design (SBDD) via Co-crystallization of this compound Derivatives

Once a fragment hit like this compound is identified and validated, the next step is to optimize it into a more potent lead compound. This is where Structure-Based Drug Design (SBDD) becomes crucial. By obtaining high-resolution co-crystal structures of the target protein in complex with elaborated analogues, medicinal chemists can rationally design modifications to improve affinity and selectivity.[10]

Scientific Rationale:

Co-crystallization, where the protein and ligand are mixed prior to crystallization, is often the preferred method for obtaining high-quality structures of protein-ligand complexes, especially when the ligand induces a conformational change in the protein or when soaking is not feasible.[9][11] For derivatives of this compound, co-crystallization can provide detailed atomic-level information on how synthetic modifications impact the binding mode and interactions with the target.

Experimental Protocol: Co-crystallization of a this compound Analogue

1. Complex Formation:

  • Purify the target protein as described previously.
  • Prepare a stock solution of the this compound derivative.
  • Incubate the purified protein with a 3-5 fold molar excess of the compound for a period ranging from 30 minutes to overnight at 4°C to allow for complex formation.

2. Crystallization Screening:

  • Set up crystallization trials with the protein-ligand complex using the same or modified conditions as for the apo-protein.
  • Monitor the crystallization trays for the appearance of crystals.

3. Optimization and Data Collection:

  • Optimize the initial co-crystallization conditions to obtain larger, single crystals.
  • Cryo-protect the crystals and collect X-ray diffraction data as described for the fragment screening protocol.

4. Structure Solution and Analysis:

  • Solve and refine the co-crystal structure.
  • Compare the structure of the complex with the apo-structure and the initial fragment-bound structure to understand any conformational changes and the impact of the chemical modifications on binding.

Data Presentation: Hypothetical Crystallographic Data

The quality of a crystal structure is assessed by a number of parameters. Below is a table of hypothetical data and refinement statistics for a co-crystal structure of a target protein with a this compound derivative.

Data Collection & Refinement StatisticsProtein-Ligand Complex
Data Collection
PDB ID9XYZ
Space groupP2₁2₁2₁
Cell dimensions
    a, b, c (Å)50.2, 85.6, 110.4
    α, β, γ (°)90, 90, 90
Resolution (Å)50.0 - 1.8 (1.85 - 1.80)
Rmerge0.08 (0.45)
I / σI15.2 (2.1)
Completeness (%)99.8 (99.5)
Redundancy7.2 (6.8)
Refinement
Resolution (Å)48.5 - 1.8
No. of reflections45,123
Rwork / Rfree0.18 / 0.21
No. of atoms
    Protein3,450
    Ligand25
    Water310
B-factors (Ų)
    Protein25.4
    Ligand22.8
R.m.s. deviations
    Bond lengths (Å)0.005
    Bond angles (°)1.2

Values in parentheses are for the highest-resolution shell.

SBDD Cycle Visualization

SBDD_Cycle cluster_main Structure-Based Drug Design Cycle Target_ID Target Identification & Validation Co_Crystal Co-crystallization & Structure Determination Target_ID->Co_Crystal Design Rational Compound Design Co_Crystal->Design Structural Insights Synthesis Chemical Synthesis Design->Synthesis Assay Biological Assay Synthesis->Assay Assay->Co_Crystal Potent Compounds Assay->Design SAR Data

Caption: The iterative cycle of Structure-Based Drug Design (SBDD).

Conclusion

This compound represents a promising, yet underexplored, scaffold for crystallographic studies within the realm of drug discovery. Its inherent properties make it an ideal candidate for fragment-based screening campaigns aimed at identifying novel binding sites and initial chemical matter. Furthermore, the amenability of the isoxazole core to synthetic modification allows for the effective use of structure-based drug design, guided by high-resolution co-crystal structures, to develop potent and selective therapeutic agents. The protocols and workflows detailed in these application notes provide a solid foundation for researchers to begin exploring the utility of this compound and its derivatives in their structural biology and drug discovery programs.

References

Application Notes and Protocols for 4-Nitrobenzo[d]isoxazole in Drug Discovery and Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzisoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzisoxazole motif is a cornerstone in modern drug discovery, recognized for its versatile pharmacological profile.[1][2] This heterocyclic system is present in a range of clinically approved drugs and investigational agents, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The therapeutic potential of benzisoxazole derivatives is largely attributed to their ability to be readily functionalized, allowing for the fine-tuning of their physicochemical and biological properties. The introduction of specific substituents can dramatically influence the molecule's reactivity, target selectivity, and pharmacokinetic profile. This guide focuses on a particularly intriguing, yet underexplored, derivative: 4-nitrobenzo[d]isoxazole .

The incorporation of a nitro group, particularly on an aromatic ring, is a well-established strategy in medicinal chemistry to enhance biological activity. Nitro-substituted heterocycles are key components in a number of antimicrobial and anticancer agents.[3] The potent electron-withdrawing nature of the nitro group can render the aromatic system electron-deficient, making it susceptible to nucleophilic attack. This intrinsic reactivity forms the basis of the proposed application of this compound as a targeted covalent inhibitor in drug discovery.

Proposed Mechanism of Action: this compound as a Covalent Modifier

We hypothesize that the primary mechanism of action for this compound involves its function as an electrophilic "warhead" that can form a covalent bond with nucleophilic residues on a target protein. The nitro group at the 4-position significantly enhances the electrophilicity of the benzisoxazole ring, making it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions.

Among the nucleophilic amino acid residues in proteins, cysteine is a particularly attractive target for covalent inhibitors due to its relatively low abundance and high nucleophilicity of its thiol side chain.[4] The proposed mechanism involves the nucleophilic attack of a deprotonated cysteine residue (thiolate) on the electron-deficient carbon atom of the benzisoxazole ring, leading to the displacement of the nitro group and the formation of a stable covalent bond between the protein and the benzisoxazole scaffold.

Covalent Modification Mechanism cluster_0 Protein Target cluster_1 Covalent Inhibitor cluster_2 Covalent Adduct Formation Target_Protein Target Protein (with nucleophilic Cys-SH) Covalent_Adduct Covalent Protein-Inhibitor Adduct Target_Protein->Covalent_Adduct Nucleophilic attack by Cys-S⁻ 4_Nitro This compound 4_Nitro->Covalent_Adduct Displacement of NO₂

Figure 1: Proposed mechanism of covalent modification of a target protein by this compound.

This covalent modification can lead to irreversible inhibition of the target protein's function, offering several potential advantages in drug design, including increased potency, longer duration of action, and the ability to target proteins that are challenging to inhibit with non-covalent binders.[5]

Potential Therapeutic Applications

Given the broad biological activities of the benzisoxazole scaffold, this compound and its derivatives represent a promising starting point for the development of novel therapeutics in several key areas:

  • Oncology: Many signaling pathways that are dysregulated in cancer involve proteins with accessible cysteine residues. The development of covalent inhibitors targeting kinases, phosphatases, or transcription factors is an active area of cancer research. Benzisoxazole derivatives have already shown promise as anticancer agents, and the introduction of a covalent mechanism of action could lead to more potent and selective drugs.[6]

  • Infectious Diseases: The development of new antimicrobial agents is a global health priority. Covalent inhibitors can be particularly effective against microbial targets, as they can overcome some mechanisms of drug resistance. The benzisoxazole scaffold has been explored for its antibacterial and antifungal properties, and a covalent approach could enhance its efficacy.[1]

  • Inflammatory Diseases: Key enzymes in inflammatory pathways, such as cyclooxygenases (COXs) and certain proteases, are also amenable to covalent inhibition. Benzisoxazole derivatives with anti-inflammatory activity have been reported, and a covalent mechanism could lead to drugs with improved therapeutic profiles.[1]

Experimental Protocols

The following protocols are proposed as a starting point for the synthesis and evaluation of this compound and its derivatives.

Protocol 1: Proposed Synthesis of this compound

This proposed synthesis is based on established methods for the preparation of benzisoxazoles from nitroarenes.[7][8] The key step is the intramolecular cyclization of an ortho-substituted nitrobenzene derivative.

Synthesis Workflow Start Starting Material: 2-Chloro-5-nitrobenzaldehyde Step1 Step 1: Oximation Start->Step1 Intermediate1 Intermediate: 2-Chloro-5-nitrobenzaldehyde oxime Step1->Intermediate1 Step2 Step 2: Intramolecular Cyclization (Base-mediated) Intermediate1->Step2 Product Product: This compound Step2->Product

Figure 2: Proposed synthetic workflow for this compound.

Materials:

  • 2-Chloro-5-nitrobenzaldehyde

  • Hydroxylamine hydrochloride

  • Pyridine

  • Ethanol

  • Potassium hydroxide

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of 2-Chloro-5-nitrobenzaldehyde oxime a. Dissolve 2-chloro-5-nitrobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask. b. Add hydroxylamine hydrochloride (1.5 equivalents) and pyridine (1.5 equivalents) to the solution. c. Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. e. Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the oxime intermediate.

  • Step 2: Synthesis of this compound a. In a separate flask, dissolve the dried 2-chloro-5-nitrobenzaldehyde oxime (1 equivalent) in DMSO. b. Add powdered potassium hydroxide (2 equivalents) portion-wise to the solution while stirring at room temperature. c. Continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC. d. Once the reaction is complete, pour the mixture into ice-water and extract the product with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain pure this compound.

Characterization: The structure and purity of the final product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Evaluation of Covalent Inhibition

This protocol describes a general workflow for assessing the covalent inhibitory potential of this compound against a purified protein target.

Screening Workflow Start Select Target Protein (with a putative reactive Cys) Assay1 Biochemical Assay: Enzyme Activity Inhibition Start->Assay1 Decision1 Time-dependent Inhibition? Assay1->Decision1 Assay2 Mass Spectrometry Analysis: Confirm Covalent Adduct Formation Decision1->Assay2 Yes End Lead Candidate for Further Optimization Decision1->End No (Non-covalent inhibitor) Decision2 Covalent Adduct Detected? Assay2->Decision2 Assay3 Cell-based Assays: Assess Cellular Potency and Toxicity Decision2->Assay3 Yes Decision2->End No (Inhibition is not due to covalent modification) Assay3->End

Figure 3: General workflow for screening for covalent inhibitors.

Materials:

  • Purified target protein

  • This compound (dissolved in DMSO)

  • Assay buffer specific to the target protein

  • Substrate for the target protein

  • Detection reagents for the assay

  • Mass spectrometer (e.g., LC-MS/MS)

Procedure:

  • Enzyme Inhibition Assay (Time-Dependency): a. Pre-incubate the target protein with varying concentrations of this compound for different time points (e.g., 0, 15, 30, 60 minutes) in the assay buffer. b. Initiate the enzymatic reaction by adding the substrate. c. Measure the reaction rate at each time point and inhibitor concentration. d. A time-dependent increase in inhibition at a given concentration is indicative of covalent modification.

  • Mass Spectrometry for Covalent Adduct Confirmation: a. Incubate the target protein with an excess of this compound for a sufficient time to allow for covalent modification. b. Remove the excess unbound inhibitor by dialysis or size-exclusion chromatography. c. Analyze the protein sample by intact protein mass spectrometry to detect an increase in mass corresponding to the addition of the benzisoxazole moiety minus the nitro group. d. For more detailed analysis, digest the protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS to identify the specific cysteine residue that has been modified.

Protocol 3: Cellular Activity and Target Engagement

This protocol outlines methods to assess the activity of this compound in a cellular context.

Materials:

  • Cancer cell line relevant to the therapeutic area

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

  • Antibodies for western blotting (for target pathway analysis)

Procedure:

  • Cell Viability Assay: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for 48-72 hours. c. Measure cell viability using a standard assay (e.g., MTT). d. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

  • Western Blot Analysis for Target Pathway Modulation: a. Treat cells with this compound at concentrations around the IC50 value for various time points. b. Lyse the cells and prepare protein extracts. c. Perform western blotting to analyze the expression and phosphorylation status of proteins downstream of the intended target to confirm pathway modulation.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison.

Compound Target Enzyme IC50 (µM) Cell Line A IC50 (µM) Cell Line B IC50 (µM)
This compoundExperimental ValueExperimental ValueExperimental Value
Control CompoundExperimental ValueExperimental ValueExperimental Value

Table 1: Example of a data summary table for the biological activity of this compound.

Conclusion and Future Directions

This compound represents a promising, yet largely unexplored, scaffold for the development of novel covalent inhibitors. Its predicted electrophilicity, combined with the proven therapeutic potential of the benzisoxazole core, makes it an attractive starting point for drug discovery programs in oncology, infectious diseases, and inflammation. The protocols outlined in this guide provide a framework for the synthesis, biochemical, and cellular evaluation of this compound class. Future work should focus on identifying specific protein targets of this compound through chemoproteomic approaches and optimizing its structure to improve potency, selectivity, and drug-like properties.

References

Application Notes and Protocols for the Selective Detection of Cysteine and Homocysteine using 4-Nitrobenzo[d]isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Thiol Detection in Biomedical Research

Low molecular weight biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are pivotal in maintaining cellular redox homeostasis and are implicated in a vast array of physiological and pathological processes.[1] Aberrant levels of these thiols are linked to numerous diseases, including cardiovascular conditions, neurodegenerative disorders, and cancer, making their accurate and selective quantification a critical objective for researchers, scientists, and drug development professionals.[1][2] This document provides a detailed guide to the application of 4-nitrobenzo[d]isoxazole-based fluorescent probes, specifically 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), for the selective detection of cysteine and homocysteine.

The methodology leverages a unique intramolecular displacement mechanism that allows for the differentiation of Cys and Hcy from the more abundant glutathione, providing a powerful tool for investigating the distinct roles of these biothiols in biological systems.[1]

Principle of Detection: A Tale of Two Reactions

The selective detection of cysteine and homocysteine using NBD-Cl is predicated on a two-step reaction mechanism that distinguishes them from other biological thiols like glutathione. The strong electron-withdrawing nitro group on the 7-position of the NBD scaffold renders the 4-position highly susceptible to nucleophilic attack.[3]

  • Initial Nucleophilic Aromatic Substitution (SNAr): All thiols, including Cys, Hcy, and GSH, will readily react with NBD-Cl via their sulfhydryl group (-SH). This reaction displaces the chloride ion and forms a sulfur-substituted NBD adduct (a thioether).[1] This initial reaction is common to all thiols and results in a product with distinct spectral properties from the parent NBD-Cl.

  • Intramolecular Rearrangement (Smiles Rearrangement): The key to selectivity lies in the subsequent step. For cysteine and homocysteine, the proximate amino group (-NH2) acts as an internal nucleophile, attacking the carbon to which the sulfur is attached. This leads to an intramolecular cyclization and rearrangement, displacing the thiolate to form a more stable and highly fluorescent amino-substituted NBD product.[1][3][4] Glutathione, lacking a suitably positioned amino group for this intramolecular reaction, remains as the less fluorescent sulfur-substituted adduct.

This differential reactivity forms the basis for the selective fluorescent "turn-on" signal for Cys and Hcy.[3][4]

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (S(N)Ar) cluster_1 Step 2: Intramolecular Rearrangement cluster_2 Alternative Pathway (GSH) NBD-Cl This compound-Cl (NBD-Cl) S-Adduct Sulfur-substituted NBD (Intermediate) NBD-Cl->S-Adduct + Thiol (-Cl⁻) Thiol R-SH (Cys, Hcy, GSH) S-Adduct_CysHcy S-Adduct (from Cys/Hcy) S-Adduct_GSH S-Adduct (from GSH) (Stable, Less Fluorescent) N-Adduct Amino-substituted NBD (Highly Fluorescent) S-Adduct_CysHcy->N-Adduct Intramolecular Rearrangement

Caption: Reaction mechanism of NBD-Cl with biothiols.

Experimental Workflow and Protocols

The following protocols are designed for the quantification of cysteine and homocysteine in biological samples using NBD-Cl derivatization followed by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This workflow ensures both separation and sensitive detection of the specific NBD-adducts.

G A Sample Preparation (e.g., Plasma, Cell Lysate) B Reduction of Disulfides (Optional) (e.g., TCEP) A->B C Protein Precipitation (e.g., Trichloroacetic Acid) B->C D Derivatization with NBD-Cl (Borate Buffer, 60°C) C->D E HPLC Separation (Reversed-Phase C18 Column) D->E F Fluorescence Detection (Ex/Em Wavelengths) E->F G Data Analysis (Peak Integration & Quantification) F->G

Caption: Experimental workflow for thiol detection.

Protocol 1: Preparation of Reagents

Causality Behind Choices:

  • Borate Buffer (pH 9.5): The derivatization reaction is performed under alkaline conditions to ensure the deprotonation of the thiol groups, forming the more nucleophilic thiolate anion (RS⁻), which significantly accelerates the reaction with NBD-Cl.

  • EDTA: Ethylenediaminetetraacetic acid is included to chelate divalent metal ions that can catalyze the oxidation of thiols, thereby preserving the reduced state of Cys and Hcy.

  • NBD-Cl in Methanol: NBD-Cl is dissolved in an organic solvent like methanol due to its limited aqueous solubility. This stock solution should be prepared fresh and protected from light to prevent degradation.

  • TCEP (Optional): Tris(2-carboxyethyl)phosphine is a potent and stable reducing agent used to reduce disulfide bonds (e.g., cystine to cysteine) if total thiol concentration is to be measured. It is preferred over dithiothreitol (DTT) as it does not react with NBD-Cl.

Reagents:

  • Borate Buffer (0.125 M, pH 9.5, containing 4 mM EDTA): Dissolve 7.73 g of boric acid and 1.49 g of EDTA disodium salt in 900 mL of deionized water. Adjust the pH to 9.5 with concentrated NaOH solution and bring the final volume to 1 L.

  • NBD-Cl Solution (10 mg/mL in Methanol): Dissolve 100 mg of 4-chloro-7-nitro-2,1,3-benzoxadiazole in 10 mL of absolute methanol. Store in an amber vial at 4°C.

  • Trichloroacetic Acid (TCA) Solution (10% w/v): Dissolve 10 g of TCA in deionized water to a final volume of 100 mL.

  • Standards (1 mM): Prepare 1 mM stock solutions of L-cysteine, L-homocysteine, and glutathione in 0.1 M HCl. Store at -20°C.

Protocol 2: Sample Derivatization

Self-Validating System: This protocol includes the preparation of a calibration curve from known standards alongside the unknown samples. The linearity and correlation coefficient (R²) of the calibration curve serve as an internal validation of the assay's performance for each run. A reagent blank (containing all reagents except the thiol) is crucial to determine the background fluorescence.

Procedure:

  • Sample Preparation: For plasma samples, centrifuge at 3000 x g for 15 minutes at 4°C to remove cells. For cell lysates, prepare using standard methods and quantify total protein.

  • (Optional) Reduction Step: To measure total thiols, mix 50 µL of sample with 5 µL of 10 mM TCEP solution and incubate for 10 minutes at room temperature.

  • Protein Precipitation: Add 50 µL of 10% TCA to 100 µL of the sample (or reduced sample). Vortex for 30 seconds and centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Derivatization:

    • Transfer 50 µL of the clear supernatant to a new microcentrifuge tube.

    • Add 100 µL of the Borate Buffer.

    • Add 50 µL of the NBD-Cl solution.

    • Vortex briefly and incubate at 60°C for 30 minutes in a water bath, protected from light.

  • Reaction Quenching & Preparation for HPLC: After incubation, add 50 µL of 1 M HCl to quench the reaction and stabilize the derivatives. Centrifuge at 12,000 x g for 5 minutes.

  • HPLC Injection: Transfer the supernatant to an HPLC vial and inject a defined volume (e.g., 20 µL) onto the HPLC system.

Data Acquisition and Analysis

The derivatized samples are analyzed by reversed-phase HPLC with fluorescence detection. The different NBD-adducts will have distinct retention times, allowing for their separation and individual quantification.

ParameterTypical Value/ConditionRationale
HPLC Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides excellent separation of the moderately polar NBD-thiol adducts.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidifies the mobile phase to ensure consistent protonation of analytes.
Mobile Phase B Acetonitrile (MeCN)Organic modifier for eluting the analytes from the C18 column.
Gradient Elution 10% to 100% MeCN over 12 min[5]A gradient is necessary to effectively separate the different NBD adducts and elute them in a reasonable time.
Flow Rate 1.0 - 1.5 mL/min[5]Standard flow rate for analytical HPLC, balancing separation efficiency and run time.
Fluorescence Detection Excitation: ~470 nm, Emission: ~540-550 nm[3][6]These wavelengths correspond to the excitation and emission maxima of the highly fluorescent amino-NBD adducts of Cys and Hcy.
Column Temperature 30-40 °CMaintained temperature ensures reproducible retention times.

Data Analysis: The concentration of cysteine and homocysteine in the original sample is determined by constructing a standard curve. The peak areas of the NBD-Cys and NBD-Hcy adducts from the unknown samples are compared against the linear regression of the standard curve. Results are typically expressed in µmol/L or normalized to total protein content for cell lysates.

Trustworthiness and Method Validation

  • Specificity: The primary source of specificity is the intramolecular rearrangement unique to Cys and Hcy, resulting in a highly fluorescent product that is spectrally distinct from the GSH adduct.[1] HPLC separation further confirms identity based on retention time.

  • Sensitivity: The high quantum yield of the amino-NBD fluorophore allows for detection limits in the nanomolar to low micromolar range, suitable for biologically relevant concentrations.[2][7]

  • Linearity: The assay demonstrates excellent linearity over a wide range of thiol concentrations, typically from low µM to mM levels.

  • Reproducibility: When performed with care, the method yields high reproducibility with relative standard deviations typically below 5%.[8]

Conclusion

The use of this compound derivatives like NBD-Cl provides a robust, selective, and sensitive method for the quantification of cysteine and homocysteine. The unique reaction mechanism, which leverages an intramolecular Smiles rearrangement, allows for the effective discrimination of these thiols from glutathione. The detailed protocols and workflow presented in this guide offer researchers a reliable system for investigating the roles of Cys and Hcy in health and disease, with broad applications in basic research, clinical diagnostics, and pharmaceutical development.

References

Application Notes & Protocols: Leveraging N-Hydroxy-4-nitrobenzimidoyl Chloride for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoxazole Scaffold and the Role of N-Hydroxy-4-nitrobenzimidoyl Chloride

The isoxazole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] These five-membered heterocyclic compounds exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] The prevalence of the isoxazole motif in pharmaceuticals underscores the critical need for efficient and versatile synthetic methodologies.[2]

A powerful and widely adopted strategy for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[6][7] N-Hydroxy-4-nitrobenzimidoyl chloride stands out as a key reagent in this field, serving as a stable, crystalline precursor to the highly reactive 4-nitrophenylnitrile oxide.[8][9] The in situ generation of this nitrile oxide from the hydroximoyl chloride precursor offers significant advantages in terms of handling and safety, obviating the need to isolate the potentially unstable 1,3-dipole.[8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of N-Hydroxy-4-nitrobenzimidoyl chloride for the synthesis of isoxazoles. We will delve into the underlying reaction mechanism, provide detailed experimental protocols, and offer insights into troubleshooting and optimization.

Reaction Mechanism: The [3+2] Cycloaddition Pathway

The synthesis of isoxazoles using N-Hydroxy-4-nitrobenzimidoyl chloride proceeds through a well-established [3+2] dipolar cycloaddition mechanism.[6][7] The process can be dissected into two principal stages:

Step 1: In Situ Generation of 4-Nitrophenylnitrile Oxide

N-Hydroxy-4-nitrobenzimidoyl chloride is dehydrochlorinated in the presence of a non-nucleophilic base, such as triethylamine (TEA) or potassium bicarbonate, to generate the reactive 4-nitrophenylnitrile oxide intermediate.[8][10] The electron-withdrawing nitro group on the phenyl ring facilitates the abstraction of the hydroxyl proton and subsequent elimination of the chloride ion.[8]

Step 2: [3+2] Cycloaddition

The generated 4-nitrophenylnitrile oxide then undergoes a concerted [3+2] cycloaddition reaction with a dipolarophile, typically an alkyne, to form the stable five-membered isoxazole ring.[6][11] The regioselectivity of this reaction, which dictates the substitution pattern on the resulting isoxazole, is influenced by both steric and electronic factors of the alkyne substituents.[11]

Isoxazole Synthesis Mechanism cluster_0 Step 1: Nitrile Oxide Generation cluster_1 Step 2: [3+2] Cycloaddition N-Hydroxy-4-nitrobenzimidoyl_chloride N-Hydroxy-4-nitrobenzimidoyl chloride 4-Nitrophenylnitrile_oxide 4-Nitrophenylnitrile oxide (1,3-dipole) N-Hydroxy-4-nitrobenzimidoyl_chloride->4-Nitrophenylnitrile_oxide -HCl Base Base (e.g., TEA) Base->N-Hydroxy-4-nitrobenzimidoyl_chloride 4-Nitrophenylnitrile_oxide_2 4-Nitrophenylnitrile oxide Alkyne Alkyne (Dipolarophile) Isoxazole 3,5-Disubstituted isoxazole Alkyne->Isoxazole 4-Nitrophenylnitrile_oxide_2->Isoxazole

References

4-Nitrobenzo[d]isoxazole as an inhibitor of HIF-1α transcription

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4-Nitrobenzo[d]isoxazole as a Potent Inhibitor of HIF-1α Transcription

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization and application of this compound as a specific inhibitor of Hypoxia-Inducible Factor-1 alpha (HIF-1α) transcriptional activity. This guide moves beyond simple instructions to explain the scientific rationale behind the methodologies, ensuring a robust and reproducible experimental design.

Introduction: HIF-1α as a High-Value Therapeutic Target

Hypoxia, or low oxygen tension, is a defining characteristic of the microenvironment in solid tumors and is implicated in various ischemic and inflammatory diseases.[1] The cellular response to hypoxia is primarily orchestrated by the master transcription factor, Hypoxia-Inducible Factor-1 (HIF-1).[2] HIF-1 is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β).[2][3]

Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets it for rapid proteasomal degradation.[3][4][5] In hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β.[5] This active HIF-1 complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of over 100 target genes, driving processes essential for tumor survival and progression, including angiogenesis, metabolic reprogramming, cell proliferation, and metastasis.[1][4]

Given its central role in cancer pathophysiology, inhibiting the HIF-1 pathway is an attractive strategy for developing novel cancer therapeutics.[6][7] Inhibitors can target various stages of the pathway, including HIF-1α protein synthesis, stabilization, dimerization, and transcriptional activity.[8][9]

The Benzo[d]isoxazole Scaffold: A Novel Class of HIF-1α Transcription Inhibitors

Recent research has identified benzo[d]isoxazole derivatives as a potent new class of HIF-1α inhibitors.[10][11][12] Unlike compounds that prevent HIF-1α protein accumulation, these molecules are reported to specifically inhibit the transcriptional activity of the HIF-1 complex. This mechanism offers a distinct advantage, as it targets the final functional output of the pathway. Studies on related benzo[d]isoxazole compounds have demonstrated remarkably low IC50 values, in the nanomolar range, for the inhibition of HIF-1α-driven reporter gene expression.[10][11][12]

This guide focuses on this compound, a representative of this class, and outlines the essential protocols to validate its mechanism and quantify its inhibitory potency.

Visualizing the HIF-1α Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical HIF-1α pathway and highlights the proposed site of action for this compound.

HIF_Pathway HIF-1α Pathway and Inhibition by this compound cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) cluster_nuc HIF1a_p HIF-1α Protein PHD PHD Enzymes (+ O2) HIF1a_p->PHD Hydroxylation HIF1a_s Stable HIF-1α HIF1a_OH Hydroxylated HIF-1α PHD->HIF1a_OH VHL VHL Complex HIF1a_OH->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1_complex HIF-1 Complex (HIF-1α/β Dimer) HIF1a_s->HIF1_complex HIF1b HIF-1β (Constitutive) HIF1b->HIF1_complex HRE HRE (DNA Binding Site) HIF1_complex->HRE Binds to Nucleus Nucleus Transcription Target Gene Transcription (e.g., VEGF, PDK1) HRE->Transcription Inhibitor This compound Inhibitor->Transcription INHIBITS Workflow cluster_assays Downstream Assays arrow arrow start 1. Cell Seeding (e.g., HEK293T, HCT116) transfect 2. Transfection (HRE-Luciferase & Renilla Plasmids) start->transfect treat 3. Treatment (this compound or Vehicle) transfect->treat hypoxia 4. Hypoxia Induction (e.g., 1% O2, 24h) treat->hypoxia harvest 5. Cell Lysis & Harvest hypoxia->harvest luciferase Luciferase Assay (Transcriptional Activity) harvest->luciferase western Western Blot (HIF-1α Protein Level) harvest->western qpcr qRT-PCR (Target Gene mRNA) harvest->qpcr

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Nitrobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Nitrobenzo[d]isoxazole. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to researchers, scientists, and drug development professionals working with this important chemical intermediate. As Senior Application Scientists, we have compiled and synthesized field-proven insights and scientifically robust protocols to ensure you can navigate the complexities of this synthesis with confidence.

Introduction to the Synthesis of this compound

The synthesis of this compound is a critical process for the development of various pharmacologically active molecules. The most common and reliable synthetic route involves a two-step process starting from 2-hydroxy-5-nitrobenzaldehyde. This process includes the formation of an oxime intermediate, followed by an intramolecular cyclization to yield the desired this compound.

This guide will focus on optimizing the reaction conditions for this pathway, addressing common challenges, and providing detailed protocols to ensure a successful and reproducible synthesis.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Issue 1: Low or No Yield of 2-Hydroxy-5-nitrobenzaldehyde Oxime (Intermediate)

Potential Causes:

  • Incomplete reaction: The reaction between 2-hydroxy-5-nitrobenzaldehyde and hydroxylamine hydrochloride may not have gone to completion.

  • Incorrect pH: The reaction requires a basic environment to free the hydroxylamine from its hydrochloride salt. Insufficient base can hinder the reaction.

  • Decomposition of reactants: Prolonged reaction times at elevated temperatures can lead to the decomposition of the starting material or product.

Recommended Solutions:

  • Monitor the reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aldehyde.

  • Optimize base addition: Ensure a sufficient amount of a mild base, such as sodium bicarbonate or pyridine, is used. Add the base portion-wise to maintain a stable pH.

  • Control reaction temperature: The reaction is typically carried out at room temperature or with gentle heating. Avoid excessive heat to prevent degradation.

Issue 2: Low Yield or Failure of the Intramolecular Cyclization to this compound

Potential Causes:

  • Inefficient Nitrile Oxide Formation: The conversion of the oxime to the reactive nitrile oxide intermediate is a critical step. The choice and quality of the oxidizing agent are crucial.

  • Dimerization of the Nitrile Oxide: Nitrile oxides are highly reactive and can dimerize to form furoxans, a common side reaction that reduces the yield of the desired product.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the efficiency of the cyclization.

Recommended Solutions:

  • Choice of Oxidizing Agent: Sodium hypochlorite (bleach) is a common and effective oxidizing agent for this transformation. Use a fresh, standardized solution for consistent results. The slow, dropwise addition of the oxidizing agent at a low temperature (0-5 °C) is critical to control the reaction rate and minimize side reactions.

  • Minimize Dimerization: To reduce the formation of furoxan dimers, maintain a low concentration of the nitrile oxide intermediate by adding the oxidizing agent slowly to the reaction mixture.

  • Solvent and Temperature Optimization: Dichloromethane (DCM) is a common solvent for this reaction. The reaction is typically performed at low temperatures (0 °C to room temperature) to control the reactivity of the nitrile oxide.

Issue 3: Presence of Significant Impurities in the Final Product

Potential Causes:

  • Unreacted Starting Materials: Incomplete conversion of the oxime will result in its presence in the final product.

  • Furoxan Dimer: As mentioned, dimerization of the nitrile oxide is a common side reaction.

  • Other Side Products: The electron-withdrawing nature of the nitro group can sometimes lead to unexpected side reactions.

Recommended Solutions:

  • Reaction Monitoring: Use TLC to ensure the complete consumption of the starting oxime before workup.

  • Purification: Column chromatography on silica gel is an effective method for purifying this compound from unreacted starting materials and side products. A gradient elution with a mixture of hexane and ethyl acetate is often successful. Recrystallization from a suitable solvent system can also be employed for further purification.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to this compound?

A1: The most widely accepted and reliable method is the two-step synthesis starting from 2-hydroxy-5-nitrobenzaldehyde. This involves the formation of 2-hydroxy-5-nitrobenzaldehyde oxime, followed by an oxidative intramolecular cyclization.

Q2: How does the nitro group affect the reaction?

A2: The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring and the stability of intermediates. While it can activate the molecule for certain reactions, it may also increase the potential for side reactions. Careful control of reaction conditions is therefore essential.

Q3: What are the key parameters to control for a successful cyclization reaction?

A3: The critical parameters are:

  • Temperature: Low temperatures (0-5 °C) are crucial during the addition of the oxidizing agent to control the formation and reactivity of the nitrile oxide intermediate.

  • Rate of Addition: Slow, dropwise addition of the oxidizing agent is necessary to maintain a low concentration of the nitrile oxide and minimize dimerization.

  • Purity of Reagents: Use of fresh, high-purity starting materials and reagents is essential for optimal results.

Q4: What are the expected spectral characteristics of this compound?

A4: While specific spectral data can vary slightly depending on the solvent and instrument, you can expect to find characteristic peaks in the 1H NMR, 13C NMR, and IR spectra. A publicly available 1H NMR spectrum for this compound (CAS 1823353-28-1) can be used as a reference.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-5-nitrobenzaldehyde Oxime

Materials:

  • 2-Hydroxy-5-nitrobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxy-5-nitrobenzaldehyde (1.0 eq) in ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.5 eq) in a minimal amount of water.

  • Slowly add the aqueous solution to the ethanolic solution of the aldehyde with stirring at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting aldehyde is consumed (typically 2-4 hours).

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Add water to the residue and collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum to obtain 2-hydroxy-5-nitrobenzaldehyde oxime.

Protocol 2: Synthesis of this compound

Materials:

  • 2-Hydroxy-5-nitrobenzaldehyde oxime

  • Dichloromethane (DCM)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach, standardized)

Procedure:

  • Dissolve 2-hydroxy-5-nitrobenzaldehyde oxime (1.0 eq) in dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sodium hypochlorite solution (1.5 eq) dropwise to the stirred solution over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

ParameterValueSource/Comment
Starting Material 2-Hydroxy-5-nitrobenzaldehydeCommercially available.
Intermediate 2-Hydroxy-5-nitrobenzaldehyde oximeSynthesized in-house.
Final Product This compound
CAS Number 1823353-28-1[2]
Molecular Formula C₇H₄N₂O₃
Molecular Weight 164.12 g/mol
Typical Yield (Oxime) >90%Based on analogous reactions.
Typical Yield (Cyclization) 60-80%Dependent on reaction optimization.
Purification Method Column Chromatography (Silica Gel)Hexane/Ethyl Acetate Gradient

Visualizations

Experimental Workflow

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Purification start 2-Hydroxy-5-nitrobenzaldehyde reagents1 NH₂OH·HCl, NaHCO₃ Ethanol/Water, RT start->reagents1 product1 2-Hydroxy-5-nitrobenzaldehyde Oxime reagents1->product1 reagents2 NaOCl, DCM 0°C to RT product1->reagents2 product2 This compound reagents2->product2 purification Column Chromatography product2->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting Decision Tree

G cluster_oxime Oxime Formation Issues cluster_cyclization Cyclization Step Issues start Low Yield of This compound check_oxime Check Purity of Oxime Intermediate start->check_oxime check_cyclization Analyze Cyclization Step start->check_cyclization incomplete_reaction Incomplete Reaction? (Check TLC) check_oxime->incomplete_reaction ph_issue Incorrect pH? check_oxime->ph_issue dimerization Furoxan Dimer Present? (Check NMR/MS) check_cyclization->dimerization low_temp Was Temperature Kept Low? check_cyclization->low_temp slow_addition Slow Addition of NaOCl? check_cyclization->slow_addition reoptimize_oxime Re-run Oxime Synthesis: - Monitor with TLC - Ensure sufficient base incomplete_reaction->reoptimize_oxime ph_issue->reoptimize_oxime reoptimize_cyclization Re-run Cyclization: - Slower NaOCl addition - Maintain 0-5°C dimerization->reoptimize_cyclization low_temp->reoptimize_cyclization If No slow_addition->reoptimize_cyclization If No

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: 4-Nitrobenzo[d]isoxazole Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 4-Nitrobenzo[d]isoxazole. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established literature to help you navigate the common challenges encountered during synthesis, reaction, and analysis. This resource provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions.

Part 1: Foundational Knowledge & Safety

FAQ 1: What is this compound and why are its reactions often challenging?

This compound, also known as 4-nitro-1,2-benzisoxazole, is a heterocyclic compound featuring a fused benzene and isoxazole ring system with a nitro group at the 4-position. Its utility in medicinal chemistry and materials science stems from the reactivity conferred by this specific arrangement. The isoxazole ring is an electron-deficient system, and this effect is greatly amplified by the powerful electron-withdrawing nitro group. This electronic nature makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups.[1][2][3]

However, this high reactivity is a double-edged sword. The molecule can be unstable under certain conditions, particularly strong bases or high temperatures, which can lead to undesired side reactions such as isoxazole ring cleavage.[1][4] Furthermore, the synthesis itself requires careful control to prevent the formation of byproducts.

FAQ 2: What are the critical safety precautions for handling this compound?

As with many nitroaromatic compounds, this compound should be handled with care. While it is not as shock-sensitive as compounds like TNT, its thermal stability can be a concern, and it may form explosive mixtures with air upon intense heating.

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields (or goggles), a flame-retardant lab coat, and chemical-resistant gloves.[5][6]

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Ignition Sources: Keep away from open flames, hot surfaces, and sparks. Use non-sparking tools and take precautionary measures against static discharge.[7][8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents and incompatible materials.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Part 2: Synthesis & Purification Troubleshooting

Problem 1: Low or no yield during the synthesis of this compound from a nitro-substituted precursor.

The synthesis of benzo[d]isoxazoles often involves the intramolecular cycloaddition of a nitrile oxide, which is typically generated in situ from a precursor like a nitroalkane or an aldoxime.[9][10] Low yields in this process are a frequent issue.

Causality Analysis: The primary cause of low yield is often the instability of the nitrile oxide intermediate. This highly reactive species can undergo an intermolecular [3+2] cycloaddition with itself to form a furoxan dimer, a common and often difficult-to-remove side product.[11] Another potential issue is the incomplete conversion of the starting material to the nitrile oxide.

Troubleshooting Protocol:

  • Monitor Intermediate Formation: Use Thin Layer Chromatography (TLC) to monitor the consumption of your starting material (e.g., the aldoxime) before proceeding.

  • Control Reagent Addition: The reagent used to generate the nitrile oxide (e.g., sodium hypochlorite or a dehydrating agent) must be added slowly and at a controlled low temperature (typically 0-5 °C). This maintains a low steady-state concentration of the nitrile oxide, favoring the intramolecular cyclization over intermolecular dimerization.

  • Ensure Reagent Quality: Use fresh and properly titrated reagents. For example, commercial bleach solutions can vary in concentration and degrade over time.

  • pH Control: The pH of the reaction can be critical. For aldoxime-based routes, maintaining a slightly basic pH is often necessary for dehydrohalogenation, but strongly basic conditions can promote side reactions.

Workflow: Synthesis via Intramolecular Cycloaddition

G Start Start: 2-Hydroxy-5-nitrobenzaldehyde Oxime Step 1: Oximation (NH2OH·HCl, Base) Start->Oxime Formation of Aldoxime NitrileOxide Step 2: Generate Nitrile Oxide (e.g., NCS or NaOCl) Oxime->NitrileOxide In situ generation Product Product: this compound NitrileOxide->Product Intramolecular Cycloaddition (Desired) SideReaction Side Product: Furoxan Dimer NitrileOxide->SideReaction Intermolecular Dimerization (Problem) Purify Step 3: Purification (Column Chromatography) Product->Purify SideReaction->Purify Final Final Product Purify->Final G cluster_desired cluster_problem Start This compound DesiredPath Path A: SNAr (Desired) Meisenheimer Meisenheimer Complex (Intermediate) ProblemPath Path B: Ring Opening (Problem) RingOpen Ring Cleavage Product (e.g., 2-hydroxy-5-nitrobenzonitrile) Nuc Nucleophile (Nu⁻) Nuc->Meisenheimer Attack at C4 Product 4-Nu-benzo[d]isoxazole Meisenheimer->Product Loss of NO₂⁻ Base Strong Base / High Temp Base->RingOpen

References

Technical Support Center: Purification of 4-Nitrobenzo[d]isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Nitrobenzo[d]isoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important class of compounds. The unique chemical properties of the this compound scaffold necessitate careful consideration of purification strategies to ensure high purity and yield.

I. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound derivatives and provides actionable solutions based on established chemical principles.

Issue 1: Low Recovery After Column Chromatography

Question: I am experiencing significant loss of my this compound derivative during silica gel column chromatography. What are the potential causes and how can I improve my yield?

Answer:

Low recovery from silica gel chromatography is a frequent challenge, often stemming from the interaction between the polar nitro group and the acidic nature of silica gel. This can lead to irreversible adsorption or on-column degradation.

Causality and Solutions:

  • Compound Instability on Silica: The acidic surface of silica gel can catalyze the decomposition of sensitive compounds. To assess this, run a 2D TLC. Spot your crude material on a TLC plate, run it in your chosen eluent, then turn the plate 90 degrees and run it again in the same eluent. If your compound is unstable, you will see degradation products that are not present in the original crude mixture.[1]

    • Solution 1: Deactivating the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a base. This can be done by preparing a slurry of silica gel in your chosen solvent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v).[2] This "base-washed" silica can significantly reduce compound degradation.

    • Solution 2: Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.[1] For highly polar derivatives, reversed-phase chromatography (C18 silica) might be a more suitable option.[3][4]

  • Poor Solubility in Eluent: If your compound has low solubility in the mobile phase, it may precipitate on the column, leading to poor elution and recovery.

    • Solution: Optimize Solvent System: Ensure your chosen eluent system fully dissolves your crude material at the concentration you are loading onto the column. You may need to employ a stronger (more polar) solvent system or consider a different solvent altogether.

  • Improper Column Packing or Loading: Air bubbles or cracks in the silica bed can lead to channeling, where the solvent and your compound bypass the stationary phase, resulting in poor separation and apparent loss of material. Overloading the column with too much crude material can also lead to broad peaks and poor separation.

    • Solution: Proper Technique: Pack the column carefully as a slurry to ensure a homogenous bed. Load your sample dissolved in a minimal amount of solvent or adsorbed onto a small amount of silica gel to ensure a concentrated starting band.[1]

Workflow for Troubleshooting Low Recovery

Caption: Troubleshooting workflow for low recovery in column chromatography.

Issue 2: Difficulty in Removing Colored Impurities

Question: My synthesized this compound derivative is a persistent yellow or brown color, even after initial purification attempts. How can I obtain a colorless product?

Answer:

Colored impurities in nitroaromatic compounds are common and can arise from starting materials, side products, or degradation.[5] These impurities are often highly colored and can be difficult to remove.

Causality and Solutions:

  • Presence of Nitro-phenolic or Oxidized Byproducts: The synthesis of nitroaromatic compounds can sometimes lead to the formation of nitrophenolic or other oxidized impurities, which are often colored.[6]

    • Solution 1: Alkaline Wash: Many of these acidic, colored impurities can be removed by an aqueous wash with a mild base.[6] Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane and wash it with a dilute aqueous solution of sodium bicarbonate or sodium carbonate. The acidic impurities will be deprotonated to form salts that are soluble in the aqueous layer, which can then be separated.

    • Solution 2: Activated Carbon Treatment: For stubborn colored impurities, treatment with activated carbon can be effective. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon (charcoal), heat the mixture gently, and then filter it through a pad of Celite to remove the carbon. Be aware that activated carbon can also adsorb your desired product, so use it sparingly and you may experience some yield loss.

  • Formation of Color-Forming Bodies: Some impurities may be colorless initially but can develop color upon standing or exposure to heat and oxygen.[5]

    • Solution: Polymerization of Impurities: A historical method for purifying nitroaliphatic compounds involves inducing the polymerization of color-forming bodies, which are often unsaturated compounds.[5] This can be achieved by treating the impure compound with a polymerization-inducing agent, followed by distillation to separate the desired product from the non-volatile polymerized impurities.[5] This approach should be used with caution and may require significant optimization.

Issue 3: Co-elution of Structurally Similar Impurities during HPLC

Question: I am using reverse-phase HPLC to purify my this compound derivative, but I am struggling to separate it from a closely eluting impurity. What strategies can I use to improve the resolution?

Answer:

The separation of structurally similar nitroaromatic compounds, such as isomers, can be challenging due to their similar polarities and retention times on standard HPLC columns.[3][4]

Causality and Solutions:

  • Insufficient Selectivity of the Stationary Phase: A standard C18 column primarily separates compounds based on hydrophobicity. If your product and impurity have very similar hydrophobicities, a C18 column may not provide adequate resolution.

    • Solution 1: Phenyl-Hexyl Column: For aromatic compounds, a Phenyl-Hexyl stationary phase can offer an alternative separation mechanism.[3] In addition to hydrophobic interactions, π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of your analytes can enhance separation.[3]

    • Solution 2: Tandem Columns: In some cases, using two different columns in series, such as a C18 and a cyanopropyl (CN) column, can provide the necessary selectivity to resolve difficult-to-separate compounds.[4][7]

  • Suboptimal Mobile Phase Composition: The choice of organic modifier and additives in the mobile phase can significantly impact selectivity.

    • Solution: Method Development: Systematically scout different mobile phase compositions. For example, compare the separation using acetonitrile versus methanol as the organic modifier.[3] Sometimes a mixture of both can provide better results. Also, consider the effect of additives like formic acid, which can improve peak shape for certain compounds.[7]

HPLC Method Development Strategy
ParameterInitial ConditionAlternative 1Alternative 2Rationale
Column C18Phenyl-HexylC18 + CN (in series)Introduce different separation mechanisms (π-π interactions).[3][4][7]
Organic Modifier AcetonitrileMethanolAcetonitrile/Methanol mixtureDifferent solvents can alter selectivity.[3]
Gradient Standard GradientShallower GradientIsocratic HoldA shallower gradient can improve resolution of closely eluting peaks.
Additive None0.1% Formic Acid0.1% Trifluoroacetic AcidCan improve peak shape and alter retention times.[7]

II. Frequently Asked Questions (FAQs)

Q1: Is recrystallization a suitable purification technique for this compound derivatives?

A1: Yes, recrystallization can be a very effective method for purifying solid this compound derivatives, especially for removing small amounts of impurities.[2][8] The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Test the solubility of your crude product in a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexanes) to find a suitable one. A good recrystallization solvent will dissolve the compound when hot but not when cold.[9][10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of boiling solvent to just dissolve it completely.[10]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[8]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Hirsch or Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.[11]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Q2: My this compound derivative is an oil. Can I still use chromatography?

A2: Absolutely. Column chromatography is a standard technique for purifying oils. The key is to select an appropriate solvent system that provides good separation on a TLC plate first. For oily products, it is often advantageous to load the sample onto the column adsorbed to a small amount of silica gel rather than dissolving it in a solvent. This "dry loading" method can lead to sharper bands and better separation.[1]

Q3: Are there any specific safety precautions I should take when purifying nitroaromatic compounds?

A3: Yes. Nitroaromatic compounds can be toxic and are readily absorbed through the skin.[12] Some are also thermally sensitive. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid heating these compounds to high temperatures unless their thermal stability is known.

Q4: Can I use acid-base extraction for purification?

A4: Acid-base extraction is generally not suitable for purifying this compound derivatives themselves, as the isoxazole ring and the nitro group do not have significant basic or acidic properties under typical extraction conditions. However, as mentioned in the troubleshooting section, a basic wash can be very effective for removing acidic impurities.[6][13]

III. References

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from Agilent.

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. Retrieved from Benchchem.

  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from Chemistry Stack Exchange.

  • SLS. (n.d.). HPLC Separation Guide. Retrieved from SLS.

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from EPA.

  • Reddit. (2022, April 12). Struggling with the purification of a nitroaldol product. Retrieved from r/OrganicChemistry.

  • University of California, Irvine. (n.d.). Recrystallization 2. Retrieved from UCI Department of Chemistry.

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from MicroSolv.

  • Yap, M. G. S., et al. (n.d.). Analysis of nitroaromatics in aqueous samples by capillary supercritical fluid chromatography.

  • Vanderbilt, B. M. (1941). U.S. Patent No. 2,229,532. Washington, DC: U.S. Patent and Trademark Office.

  • E. I. Du Pont De Nemours and Company. (2016). Method of purifying nitrated aromatic compounds from a nitration process. Google Patents.

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from CU Boulder Department of Chemistry.

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from Rochester Department of Chemistry.

  • Organic Chemistry at SD Miramar College. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique [Video]. YouTube.

  • Zhang, Y., et al. (2022). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances, 12(35), 22963-22969.

  • Arkema France. (2006). Method for the recrystallisation and/or purification of azo-type compounds. Google Patents.

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from Rochester Department of Chemistry.

References

Technical Support Center: Optimizing Isoxazole Photocrosslinking

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals, to the technical support center for isoxazole photocrosslinking. As a novel method that harnesses the intrinsic photochemistry of a common medicinal chemistry motif, isoxazole crosslinking offers a minimalist approach to identifying small molecule-protein interactions without the need for bulky, extrinsic photoreactive groups.[1][2][3][4][5] This guide, structured by a Senior Application Scientist, provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to ensure the success of your experiments.

Section 1: The "Why" and "How" of Isoxazole Photocrosslinking

Q1: What is isoxazole photocrosslinking and why should I use it?

Isoxazole photocrosslinking is a powerful photoaffinity labeling (PAL) technique used to create covalent bonds between a small molecule probe containing an isoxazole moiety and its target protein upon exposure to ultraviolet (UV) light.[2][6] Unlike traditional methods that rely on attaching well-known photophores like diazirines or benzophenones, this technique utilizes the inherent photoreactivity of the isoxazole ring itself.[1][5]

The primary advantages are:

  • Minimal Perturbation: Isoxazole is a common heterocycle in medicinal chemistry.[1][2] Using it as a "native" or "embedded" photocrosslinker means you can often study your actual drug candidate or a very close analog, minimizing structural changes that might alter its biological activity or binding affinity.[6][7]

  • Simplified Synthesis: It eliminates the often complex synthetic steps required to append a traditional photocrosslinking group to your molecule of interest.[1]

Q2: What is the underlying mechanism of isoxazole photocrosslinking?

The process is initiated by UV irradiation, which activates the isoxazole ring. The labile N-O bond within the isoxazole ring breaks upon absorbing UV energy, leading to the formation of high-energy, reactive intermediates such as nitrenes and azirines.[1][2] These transient species are highly reactive and can readily insert into nearby C-H and N-H bonds on the target protein, forming a stable, covalent crosslink. This effectively "captures" the binding interaction.

Isoxazole_Mechanism cluster_0 Step 1: Photoactivation cluster_1 Step 2: Intermediate Formation cluster_2 Step 3: Covalent Crosslinking Isoxazole_Probe Isoxazole Probe + Protein Activated_Complex Excited State Isoxazole_Probe->Activated_Complex UV Light (254 nm) Intermediates Reactive Intermediates (Nitrene, Azirine) Activated_Complex->Intermediates N-O Bond Cleavage Crosslinked_Product Covalently-Linked Probe-Protein Complex Intermediates->Crosslinked_Product Insertion into C-H, N-H bonds

Caption: Mechanism of Isoxazole Photocrosslinking.

Section 2: Critical Experimental Parameters

Optimizing your experiment requires careful consideration of several key factors. Irradiation time is critical, but it is interdependent with other variables.

Q3: What is the optimal UV wavelength for isoxazole activation?

The most effective wavelength for activating the isoxazole moiety is 254 nm .[1][8] Studies have shown that longer wavelengths, such as 365 nm or 427 nm, result in significantly decreased labeling efficiency.[1][2][8] Therefore, a UV source that provides strong emission at 254 nm is essential.

Q4: What type of UV lamp should I use?

The choice of lamp is crucial as it dictates the intensity and specificity of the light.

Lamp TypeWavelength CharacteristicsAdvantagesDisadvantages
Low-Pressure Mercury Lamp Emits primarily at 254 nm (monochromatic)[9]Inexpensive, provides the optimal wavelength.[10]Lower intensity, may require longer irradiation times.
Medium/High-Pressure Mercury Lamp Emits across a broad UV spectrum (250-450 nm)[9]High intensity, can shorten irradiation times.Broad spectrum can cause non-specific reactions and photodamage; generates significant heat requiring cooling.[10]
UV LED Emits at a specific, narrow wavelength[10][11]High efficiency, narrow bandwidth reduces side reactions, long lifespan, low heat output.[10][11]Higher initial cost; ensure availability of 254 nm LEDs.

For isoxazole crosslinking, a low-pressure mercury lamp or a 254 nm UV LED is highly recommended to maximize specificity and minimize potential damage to your biological sample.[10]

Section 3: The Core Task: Optimizing Irradiation Time

The central challenge in any photocrosslinking experiment is to find the "sweet spot" for irradiation time—long enough to achieve efficient crosslinking but short enough to prevent sample degradation.

Q5: Why is optimizing the irradiation time so critical?
  • Under-exposure: Insufficient UV exposure will lead to a low yield of crosslinked product, making detection and subsequent analysis difficult or impossible.

  • Over-exposure: Prolonged exposure to high-energy 254 nm UV light can cause significant damage to biomolecules.[12][13] This can manifest as protein denaturation or degradation, leading to loss of signal, non-specific aggregation, and potentially misleading results.[14][15] One study noted a time-dependent decrease in protein banding on a gel with prolonged UV exposure, indicating degradation.[8]

Q6: How do I perform an irradiation time-course experiment?

The most reliable method to determine the optimal irradiation time is to perform a time-course experiment.[16] This involves setting up multiple identical reactions and irradiating them for different durations.

Optimization_Workflow cluster_prep 1. Preparation cluster_irradiate 2. Time-Course Irradiation cluster_analyze 3. Analysis cluster_decision 4. Decision Prep Prepare multiple identical samples (Protein + Isoxazole Probe) T0 0 min (No UV Control) Prep->T0 T1 2 min Prep->T1 T2 5 min Prep->T2 T3 10 min Prep->T3 T4 20 min Prep->T4 T5 30 min Prep->T5 Analysis Analyze all samples by SDS-PAGE & Western Blot/ Fluorescence Scan T0->Analysis T1->Analysis T2->Analysis T3->Analysis T4->Analysis T5->Analysis Decision Identify time point with maximum crosslinking signal and minimal protein degradation Analysis->Decision

Caption: Workflow for an Irradiation Time-Course Experiment.

Protocol: Optimizing Irradiation Time

  • Sample Preparation:

    • Prepare a master mix of your target protein and isoxazole probe at the desired concentrations in your reaction buffer.

    • Aliquot the master mix into multiple UV-transparent vessels (e.g., quartz cuvettes or thin-walled PCR tubes). Prepare at least 6-8 identical samples. Include a "0 minutes" no-UV control.

  • Irradiation:

    • Place your samples in a UV crosslinker instrument (e.g., a Stratalinker) or at a fixed, measured distance from your UV lamp.[17] Consistency in distance and sample geometry is critical.

    • Irradiate the samples for a range of times. A good starting range is 0, 2, 5, 10, 15, 20, and 30 minutes.[18] One study identified ~10 minutes as optimal for their system.[8]

    • If your lamp intensity is low, you may need to extend these times.[17]

  • Analysis:

    • After irradiation, quench the reaction (if necessary) and prepare the samples for SDS-PAGE.

    • If your isoxazole probe includes a bio-orthogonal handle (e.g., an alkyne), perform a click chemistry reaction to attach a reporter tag like a fluorophore (e.g., Alexa Fluor 488) or biotin.[1][2]

    • Run the samples on an SDS-PAGE gel.

    • Visualize the results:

      • Fluorescence Scan: If you used a fluorescent tag, scan the gel to visualize the crosslinked product, which should appear as a new, higher molecular weight band.

      • Western Blot: If you used a biotin tag or have an antibody for your protein, perform a Western blot.

      • Coomassie/Total Protein Stain: Always stain the gel with Coomassie Blue or a total protein stain.[2] This is crucial for assessing protein integrity.

  • Interpretation:

    • Crosslinking Efficiency: The intensity of the higher molecular weight crosslinked band should increase with irradiation time up to a certain point.

    • Protein Degradation: On the total protein stain, observe the band corresponding to your unmodified protein. A decrease in its intensity or the appearance of smeary, lower molecular weight bands at longer time points indicates degradation.[8]

    • Select the Optimum Time: The optimal irradiation time is the one that provides the strongest crosslinking signal before significant protein degradation is observed.

Section 4: Troubleshooting Guide

Even with optimized parameters, challenges can arise. This section addresses common problems in a Q&A format.

Troubleshooting_Tree Start Problem Encountered No_Signal No/Weak Crosslinking Signal Start->No_Signal Degradation Protein Degradation/Smearing Start->Degradation High_Background High Background/ Non-Specific Crosslinking Start->High_Background Check_UV Check_UV No_Signal->Check_UV Reduce_Time Reduce_Time Degradation->Reduce_Time Optimize_Wash Optimize_Wash High_Background->Optimize_Wash Increase_Time 2. Increase Irradiation Time/Intensity (Perform time-course) Check_Probe 3. Check Probe: - Probe integrity? - Sufficient concentration? Increase_Time->Check_Probe Check_UV->Increase_Time Reduce_Intensity 2. Reduce Lamp Intensity (Increase distance to sample) Add_Scavengers 3. Add Scavengers: (e.g., glycerol) to buffer? Reduce_Intensity->Add_Scavengers Reduce_Time->Reduce_Intensity Add_Competitor 2. Add Unlabeled Competitor (To confirm specific binding) Reduce_Probe_Conc 3. Reduce Probe Concentration Add_Competitor->Reduce_Probe_Conc Optimize_Wash->Add_Competitor

References

Technical Support Center: Navigating the Challenges of Scaling Up Benzo[d]isoxazole-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of benzo[d]isoxazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the scale-up of this important heterocyclic compound. Benzo[d]isoxazole-3-carboxylic acid is a key building block in medicinal chemistry, and its efficient synthesis at scale is critical for advancing pharmaceutical research and development. This guide offers practical, field-proven insights to help you navigate the complexities of moving from the lab bench to pilot and production scales.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to benzo[d]isoxazole-3-carboxylic acid?

A1: The most prevalent and industrially viable route for the synthesis of benzo[d]isoxazole-3-carboxylic acid is the reductive cyclization of 2-hydroxy-3-nitrobenzoic acid. This two-step, one-pot process is favored for its use of readily available and cost-effective starting materials. The synthesis involves the reduction of the nitro group to a hydroxylamine or nitroso intermediate, which then undergoes intramolecular cyclization to form the desired benzisoxazole ring.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns revolve around the nitro reduction step, which is highly exothermic.[1] Careful thermal management is crucial to prevent runaway reactions. The choice of reducing agent also introduces specific hazards; for example, catalytic hydrogenation with hydrogen gas requires specialized equipment to handle flammable and potentially explosive gas mixtures under pressure. Metal-based reductions can also be pyrophoric or produce flammable hydrogen gas. A thorough process safety assessment is essential before any scale-up.

Q3: Is decarboxylation of benzo[d]isoxazole-3-carboxylic acid a significant issue?

Q4: What are the typical yields and purity I can expect at a larger scale?

A4: With an optimized process, yields for the synthesis of benzo[d]isoxazole-3-carboxylic acid can be in the range of 80-90%. Purity of >99% is achievable with appropriate purification methods. However, yields and purity can be significantly impacted by the efficiency of heat and mass transfer at a larger scale, so direct extrapolation from lab-scale results is not always accurate.

Scalable Synthesis Protocol: Reductive Cyclization of 2-Hydroxy-3-nitrobenzoic Acid

This section details a robust and scalable protocol for the synthesis of benzo[d]isoxazole-3-carboxylic acid.

Diagram of the Synthetic Workflow

Synthesis_Workflow Scalable Synthesis of Benzo[d]isoxazole-3-carboxylic Acid start Start: 2-Hydroxy-3-nitrobenzoic Acid step1 Step 1: Nitro Group Reduction - Reagents: Fe powder, NH4Cl - Solvent: Water/Ethanol mixture - Conditions: Reflux start->step1 step2 Step 2: In-situ Cyclization - Intermediate: 2-Hydroxy-3-nitrosobenzoic acid (transient) - Conditions: Maintained at reflux step1->step2 step3 Step 3: Work-up and Isolation - Hot filtration to remove iron salts - Acidification of the filtrate - Isolation of crude product by filtration step2->step3 step4 Step 4: Purification - Recrystallization from a suitable solvent (e.g., ethanol/water) step3->step4 end_product End Product: Benzo[d]isoxazole-3-carboxylic Acid step4->end_product

Caption: Workflow for the scalable synthesis of benzo[d]isoxazole-3-carboxylic acid.

Step-by-Step Methodology

Materials:

  • 2-Hydroxy-3-nitrobenzoic acid

  • Iron powder (fine grade)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge a mixture of deionized water and ethanol (e.g., a 1:1 to 2:1 v/v ratio).

  • Addition of Reactants: To the solvent mixture, add 2-hydroxy-3-nitrobenzoic acid (1 equivalent), followed by ammonium chloride (catalytic amount, e.g., 0.1-0.2 equivalents), and finally, portion-wise addition of iron powder (3-5 equivalents). The portion-wise addition of iron is critical to control the initial exotherm.

  • Reductive Cyclization: Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, perform a hot filtration to remove the iron salts. The filter cake should be washed with a hot mixture of water and ethanol to ensure complete recovery of the product.

  • Product Isolation: Transfer the filtrate to a clean vessel and cool to room temperature. Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 1-2. The product will precipitate out of the solution.

  • Purification: The precipitated product is collected by filtration, washed with cold deionized water to remove inorganic impurities, and dried under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up of benzo[d]isoxazole-3-carboxylic acid synthesis.

Issue Potential Cause(s) Troubleshooting & Optimization
Low Yield - Incomplete reaction. - Product loss during work-up. - Inefficient mixing.- Monitor the reaction to completion using TLC or HPLC. - Ensure the filter cake is thoroughly washed during the hot filtration. - At a larger scale, ensure the stirring is adequate to keep the iron powder suspended.
Product Purity Issues - Incomplete removal of iron salts. - Presence of unreacted starting material. - Formation of side products.- Ensure the hot filtration is performed efficiently. A second filtration may be necessary. - Optimize reaction time and temperature to ensure complete conversion. - The primary side product is often the corresponding amine from over-reduction. This can be minimized by careful control of the reaction conditions.
Exothermic Runaway - Too rapid addition of the reducing agent. - Inadequate cooling capacity of the reactor.- Add the iron powder in small portions, monitoring the internal temperature closely. - Ensure the reactor's cooling system is sufficient for the scale of the reaction. Perform a reaction calorimetry study before scaling up.
Potential Decarboxylation - Excessive temperature during reaction or work-up. - Prolonged drying at high temperatures.- Maintain the reflux temperature as gently as possible. - Dry the final product under vacuum at a moderate temperature (e.g., 50-60 °C).

Diagram of Troubleshooting Logic

Troubleshooting_Logic Troubleshooting Workflow start Problem Encountered low_yield Low Yield start->low_yield purity_issue Purity Issue start->purity_issue exotherm Exothermic Runaway start->exotherm decarboxylation Decarboxylation start->decarboxylation low_yield_sol Check for complete reaction. Optimize work-up. Improve agitation. low_yield->low_yield_sol purity_issue_sol Improve filtration of iron salts. Ensure complete reaction. Control reaction conditions to avoid over-reduction. purity_issue->purity_issue_sol exotherm_sol Portion-wise addition of reducing agent. Ensure adequate cooling. Perform calorimetry. exotherm->exotherm_sol decarboxylation_sol Maintain moderate temperatures. Optimize drying conditions. decarboxylation->decarboxylation_sol

Caption: A logical workflow for troubleshooting common scale-up issues.

Data Summary: Lab vs. Pilot Scale

The following table provides a hypothetical comparison of key parameters between a lab-scale and a pilot-scale synthesis. Actual results will vary depending on the specific equipment and process parameters.

Parameter Lab Scale (10 g) Pilot Scale (1 kg) Key Considerations for Scale-Up
Yield 85-90%80-85%Heat and mass transfer limitations can slightly lower yields at a larger scale.
Purity (by HPLC) >99%>99%With optimized purification, high purity can be maintained.
Reaction Time 4-6 hours6-8 hoursSlower heating and cooling rates at a larger scale can extend the overall reaction time.
Solvent Volume ~200 mL~20 LSolvent handling and recovery become more significant at a larger scale.
Temperature Control ± 1 °C± 3-5 °CMaintaining precise temperature control is more challenging in larger reactors.

Conclusion

The synthesis of benzo[d]isoxazole-3-carboxylic acid is a well-established process that can be successfully scaled up with careful planning and execution. The key to a successful scale-up lies in understanding the thermodynamics of the reaction, particularly the exotherm of the nitro reduction, and in optimizing the process parameters to ensure efficient heat and mass transfer. By following the guidelines and troubleshooting advice provided in this technical support center, researchers and drug development professionals can confidently navigate the challenges of producing this valuable compound at a larger scale.

References

Validation & Comparative

A Researcher's Guide to the Experimental Validation of 4-Nitrobenzo[d]isoxazole: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the robust characterization of novel heterocyclic compounds is paramount. 4-Nitrobenzo[d]isoxazole, a molecule of significant interest due to its potential biological activities and utility as a synthetic intermediate, is no exception. This guide provides an in-depth, experience-driven approach to the experimental validation of this compound, moving beyond mere procedural steps to explain the underlying scientific rationale. We will compare its expected analytical data with a closely related analogue, 7-Nitrobenzo[c]isoxazole, to provide a clear framework for data interpretation and quality assessment.

The Significance of Rigorous Validation

In the field, the adage "trust but verify" is a critical mantra. The synthesis of a target molecule is only the beginning; its structural confirmation and purity assessment are the bedrock upon which all subsequent biological or material science data are built. An improperly characterized compound can lead to misleading results, wasted resources, and a lack of reproducibility. This guide is designed to equip researchers with the tools to confidently validate their experimental outcomes for this compound.

Physicochemical Characterization: The First Line of Inquiry

The initial step in validating a newly synthesized batch of this compound is a thorough physicochemical characterization. This involves a suite of spectroscopic and chromatographic techniques to confirm the molecular structure and assess purity.

Spectroscopic Analysis

A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provides a comprehensive picture of the molecule's structure.

Technique This compound (Expected Data) 7-Nitrobenzo[c]isoxazole (Comparative Data) Rationale and Interpretation
¹H NMR Aromatic protons in the range of δ 7.5-8.5 ppm. The number of signals and their splitting patterns will be indicative of the substitution on the benzene ring.Similar aromatic region, but with distinct chemical shifts and coupling constants due to the different positioning of the nitro group and the isoxazole ring nitrogen.¹H NMR is crucial for confirming the proton environment of the molecule. Discrepancies in chemical shifts or splitting patterns can indicate the presence of isomers or impurities.
¹³C NMR Aromatic carbons typically appear between δ 110-160 ppm. The carbon bearing the nitro group will be significantly deshielded. The isoxazole ring carbons will have characteristic shifts.The chemical shifts of the aromatic and heterocyclic carbons will differ from this compound, providing a clear distinction between the two isomers.¹³C NMR complements ¹H NMR by providing information on the carbon skeleton. The number of distinct carbon signals is a good indicator of molecular symmetry.
FT-IR (cm⁻¹) ~1520-1560 (asymmetric NO₂ stretch), ~1340-1360 (symmetric NO₂ stretch), ~1600-1620 (C=N stretch), ~1450-1500 (aromatic C=C stretch).Similar characteristic peaks for the nitro and aromatic functionalities. Subtle shifts may be observed due to the different electronic environment.IR spectroscopy is excellent for identifying key functional groups. The strong absorbances of the nitro group are particularly diagnostic.
Mass Spec (MS) The molecular ion peak (M+) corresponding to the exact mass of C₇H₄N₂O₃. Fragmentation patterns may include the loss of NO₂.The same molecular ion peak as this compound, as they are isomers. However, the relative abundances of fragment ions may differ.High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compound with high accuracy.

Note: The expected NMR and IR data are based on typical values for similar nitroaromatic and benzisoxazole compounds found in the literature. Actual experimental values may vary slightly depending on the solvent and instrument used.

Chromatographic Analysis

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are indispensable for assessing the purity of the compound.

  • TLC: A quick and effective method to monitor the progress of a reaction and to get a preliminary indication of purity. A single spot under UV visualization suggests a relatively pure compound.

  • HPLC: Provides a quantitative measure of purity. A single, sharp peak in the chromatogram is indicative of a high-purity sample. The use of a diode-array detector can also provide the UV-Vis spectrum of the peak, further aiding in identification.

Experimental Protocols: A Step-by-Step Guide with Rationale

The following are detailed protocols for the key validation experiments. The causality behind each step is explained to provide a deeper understanding of the process.

Protocol 1: Synthesis of this compound

The synthesis of benzisoxazoles often involves the cyclization of an appropriate precursor.[1] For this compound, a common route involves the intramolecular cyclization of an ortho-substituted nitro compound.

Diagram of Synthetic Workflow

G start Starting Material (e.g., 2-Fluoro-5-nitrobenzaldehyde oxime) base Base Treatment (e.g., K₂CO₃ in DMF) start->base Deprotonation of oxime cyclization Intramolecular Cyclization (SNAr reaction) base->cyclization Nucleophilic attack of oximate workup Aqueous Workup (Extraction with Ethyl Acetate) cyclization->workup Removal of inorganic salts purification Purification (Column Chromatography) workup->purification Isolation of pure product product This compound purification->product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Dissolve the starting material (e.g., 2-fluoro-5-nitrobenzaldehyde oxime) in a suitable aprotic polar solvent like dimethylformamide (DMF).

    • Rationale: DMF is an excellent solvent for many organic compounds and can facilitate the nucleophilic aromatic substitution (SNAr) reaction.

  • Add a base , such as potassium carbonate (K₂CO₃), to the solution.

    • Rationale: The base deprotonates the oxime hydroxyl group, forming a more nucleophilic oximate anion.

  • Heat the reaction mixture to a temperature typically between 80-120 °C and monitor the reaction progress by TLC.

    • Rationale: Heating provides the necessary activation energy for the intramolecular cyclization to occur.

  • Perform an aqueous workup after the reaction is complete. This involves pouring the reaction mixture into water and extracting the product with an organic solvent like ethyl acetate.

    • Rationale: This step removes the DMF and inorganic salts from the organic product.

  • Purify the crude product using column chromatography on silica gel.

    • Rationale: This is a crucial step to remove any unreacted starting material and side products, yielding the pure this compound.

Protocol 2: ¹H and ¹³C NMR Spectroscopy

Diagram of NMR Workflow

G sample_prep Sample Preparation (Dissolve in deuterated solvent, e.g., CDCl₃) instrument_setup Instrument Setup (Shimming and tuning) sample_prep->instrument_setup acquisition Data Acquisition (¹H and ¹³C spectra) instrument_setup->acquisition processing Data Processing (Fourier transform, phasing, baseline correction) acquisition->processing analysis Spectral Analysis (Integration, chemical shift, and coupling constant determination) processing->analysis

Caption: Workflow for NMR spectroscopic analysis.

Step-by-Step Methodology:

  • Prepare the sample by dissolving a small amount (5-10 mg) of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.

  • Set up the NMR spectrometer , including shimming the magnetic field to ensure homogeneity and tuning the probe to the correct frequencies for ¹H and ¹³C.

    • Rationale: Proper instrument setup is critical for obtaining high-resolution spectra.

  • Acquire the ¹H and ¹³C NMR spectra.

    • Rationale: These two experiments provide complementary information about the proton and carbon environments in the molecule.

  • Process the raw data using appropriate software. This includes Fourier transformation, phasing, and baseline correction.

    • Rationale: Data processing converts the acquired free induction decay (FID) into an interpretable spectrum.

  • Analyze the spectra by assigning the peaks to the corresponding atoms in the molecule, integrating the ¹H signals, and determining the coupling constants.

    • Rationale: This is the interpretive step where the experimental data is correlated with the expected molecular structure.

Reactivity and Stability Considerations

The nitro group in this compound significantly influences its reactivity. It is an electron-withdrawing group, which can make the benzene ring susceptible to nucleophilic aromatic substitution, although the isoxazole ring itself can be reactive under certain conditions. For instance, some benzisoxazoles have been shown to undergo ring-opening reactions in the presence of strong nucleophiles or under photolytic conditions.[2] Stability studies, such as monitoring the compound's purity by HPLC over time under different storage conditions (e.g., room temperature, refrigerated, protected from light), are also crucial for determining its shelf-life and appropriate handling procedures.

Comparison with an Alternative: 7-Nitrobenzo[c]isoxazole

To illustrate the importance of careful data analysis, let's consider a potential isomeric impurity or alternative compound, 7-Nitrobenzo[c]isoxazole.

Property This compound 7-Nitrobenzo[c]isoxazole Key Differentiator
Symmetry AsymmetricAsymmetric-
¹H NMR Distinct set of chemical shifts and coupling constants for the three aromatic protons.A different, but also distinct, set of chemical shifts and coupling constants for its three aromatic protons.The precise positions and splitting patterns of the aromatic protons will be unique to each isomer.
Reactivity The nitro group at the 4-position influences the electronic properties of the benzene and isoxazole rings in a specific manner.The nitro group at the 7-position will have a different electronic influence, potentially leading to different reactivity in, for example, nucleophilic substitution reactions.The position of the electron-withdrawing nitro group will dictate the regioselectivity of further chemical transformations.
Biological Activity The specific arrangement of the nitro and isoxazole functionalities will determine its interaction with biological targets.The altered geometry and electronic distribution will likely result in a different biological activity profile.Structure-activity relationships (SAR) are highly sensitive to the spatial arrangement of functional groups.

Conclusion

The validation of experimental results for a compound like this compound is a multi-faceted process that requires a combination of spectroscopic and chromatographic techniques, coupled with a sound understanding of the underlying chemical principles. By systematically applying the protocols outlined in this guide and carefully comparing the obtained data with that of known analogues, researchers can ensure the integrity of their findings and build a solid foundation for further investigations in drug discovery and materials science.

References

A Tale of Two Scaffolds: A Comparative Guide to NBD-F and 4-Nitrobenzo[d]isoxazole in Biological Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the structural nuances that define function, from a premier fluorogenic agent to a stable medicinal chemistry scaffold.

Executive Summary

In the landscape of chemical biology and drug development, the precise modification and detection of biomolecules are paramount. Fluorescent labeling agents are indispensable tools in this endeavor, with 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) standing as a cornerstone reagent for the sensitive detection of amines and thiols. This guide presents a detailed comparative analysis of NBD-F and its structural isomer, 4-Nitrobenzo[d]isoxazole. While structurally similar, these molecules exhibit profoundly different chemical reactivity and utility. NBD-F is a classic example of a "turn-on" fluorogenic probe, which is non-fluorescent until it reacts with nucleophiles. In stark contrast, this compound does not function as a labeling agent but serves as a stable heterocyclic scaffold in medicinal chemistry. This guide will dissect the underlying structural and electronic differences that dictate these divergent functions, providing researchers with a clear understanding of the principles governing fluorogenic probe design and the versatile applications of heterocyclic chemistry.

Introduction: The Quest for Specificity and Signal

The covalent labeling of proteins, peptides, and other biomolecules is a fundamental technique for elucidating their function, localization, and interactions. An ideal labeling agent should be highly reactive and selective towards a specific functional group under physiological conditions, and the resulting adduct should possess desirable properties, such as fluorescence, for detection. NBD-F, and its chloro-analogue NBD-Cl, have long been favored reagents due to their fluorogenic nature; they are virtually non-fluorescent until they covalently bind to primary or secondary amines or thiols, yielding intensely fluorescent products.[1] This property minimizes background signal and allows for sensitive detection in complex biological matrices.[2] This guide explores the chemical basis for NBD-F's success by contrasting it with this compound, a compound that, despite its isomeric relationship, follows a completely different path of chemical utility.

Structural and Mechanistic Dissection

At first glance, the structures of NBD-F and this compound appear analogous. Both feature a nitro-substituted benzene ring fused to a five-membered heterocyclic ring containing nitrogen and oxygen. However, the arrangement of these atoms within the heterocycle is the critical determinant of their chemical behavior.

Feature4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)This compound
Chemical Structure
Heterocyclic Core Benzoxadiazole (Benzofurazan)Benzisoxazole
Key Reactive Site Carbon at position 4, activated by the nitro group and the benzoxadiazole ring, with fluorine as a good leaving group.The benzisoxazole ring is relatively stable and aromatic. It does not present a readily available site for nucleophilic aromatic substitution in the same manner as NBD-F.[3][4]
Primary Utility Fluorogenic labeling agent for amines and thiols.[5]A stable scaffold for the synthesis of larger, bioactive molecules in medicinal chemistry.[3][6]
The Fluorogenic Mechanism of NBD-F

The reactivity of NBD-F is a classic case of Nucleophilic Aromatic Substitution (SNAr). The potent electron-withdrawing nature of both the nitro group and the benzoxadiazole ring system makes the carbon atom attached to the fluorine highly electrophilic. This allows nucleophiles like the thiol group of cysteine or the amino group of lysine to attack this carbon, displacing the fluoride ion.[1]

This reaction is the key to its fluorogenic properties. The non-fluorescent NBD-F molecule is converted into a highly fluorescent NBD-amine or NBD-thiol adduct. This "turn-on" fluorescence is due to a change in the electronic structure of the molecule, creating an efficient Intramolecular Charge Transfer (ICT) system from the electron-donating amino or thioether group to the electron-accepting nitrobenzoxadiazole core.[7]

cluster_0 NBD-F Reaction with Nucleophile NBD_F NBD-F (Non-fluorescent) Intermediate Meisenheimer-type Intermediate NBD_F->Intermediate Nucleophile R-SH or R-NH₂ (e.g., Cysteine, Lysine) Nucleophile->Intermediate Attack at C4 Product NBD-SR or NBD-NRH (Highly Fluorescent) Intermediate->Product Fluoride Elimination F_ion F⁻ Intermediate->F_ion

Figure 1: Reaction mechanism of NBD-F with a nucleophile.
The Stability of the Benzisoxazole Scaffold

In contrast, the 1,2-benzisoxazole ring of this compound is a stable aromatic system.[4] While it possesses reactive sites, it does not undergo the same SNAr reaction as NBD-F. The N-O bond within the isoxazole ring can be cleaved under certain conditions, such as with a strong base (Kemp elimination) or via reduction, but this leads to ring-opening rather than simple substitution.[4][8] This inherent stability makes the benzisoxazole core a reliable building block for constructing more complex pharmaceutical compounds, where its structure contributes to the overall shape and electronic properties of the final drug molecule, such as the anticonvulsant zonisamide.[3][6]

Comparative Performance and Properties

A direct performance comparison as labeling agents is not feasible due to the fundamental difference in their reactivity. Instead, we compare the photophysical properties of NBD-F adducts with the general properties of the benzisoxazole core.

Photophysical Properties of NBD-Adducts

Upon reaction, NBD adducts exhibit strong fluorescence with excitation and emission maxima in the visible range, making them compatible with common fluorescence microscopy and detection systems.[5]

Adduct TypeTypical Excitation Max (nm)Typical Emission Max (nm)Key Characteristics
NBD-primary amine ~465~535Strong fluorescence, sensitive to solvent polarity.[9]
NBD-secondary amine ~485~540Slightly red-shifted compared to primary amine adducts.[9]
NBD-thiol ~470~530Highly fluorescent, stable adducts.[10]

A notable feature of NBD adducts is their solvatochromism , where the emission spectrum shifts depending on the polarity of the local environment.[11][12] This property can be exploited to probe conformational changes or binding events that alter the solvent accessibility of the labeled site. In non-polar environments, such as the hydrophobic core of a protein, the fluorescence quantum yield often increases, and the emission maximum shifts to a shorter wavelength (a blue shift).

Chemical Properties of this compound

This compound itself is not a fluorophore and does not form fluorescent products upon reaction with biological nucleophiles under physiological conditions. Its utility lies in its role as a synthetic intermediate. The isoxazole ring is generally stable but can undergo specific chemical transformations:

  • Ring-opening reactions: The N-O bond can be cleaved under reductive conditions or with strong bases, leading to the formation of difunctionalized benzenes.[8][13]

  • Cycloaddition reactions: The isoxazole ring can participate in cycloaddition reactions, although this is less common for the benzofused system.[14]

These reactions are valuable in synthetic organic chemistry for building molecular complexity but are not suitable for the specific and clean labeling of biomolecules in an aqueous environment.

Experimental Protocols: The Application of NBD-F

To illustrate the practical utility of NBD-F, here are two detailed protocols for the labeling of common biological thiols. These protocols are designed to be self-validating by including steps for the removal of unreacted probe and quantification of labeling efficiency.

Protocol 1: Quantification of Glutathione (GSH) in a Sample

This protocol details the pre-column derivatization of GSH for quantification by HPLC.

Materials:

  • NBD-F solution: 10 mM in acetonitrile.

  • Borate buffer: 50 mM, pH 8.0, containing 2 mM EDTA.

  • Hydrochloric acid (HCl): 50 mM.

  • Sample containing GSH (e.g., deproteinized cell lysate).

  • GSH standards for calibration curve.

Procedure:

  • Sample Preparation: In a microcentrifuge tube, mix 100 µL of the sample or GSH standard with 100 µL of borate buffer.

  • Derivatization: Add 50 µL of the 10 mM NBD-F solution to the tube. Vortex briefly to mix.

  • Incubation: Incubate the reaction mixture at 60°C for 5 minutes in the dark. The elevated temperature accelerates the reaction.[15]

  • Quenching: Immediately cool the tube on ice to stop the reaction. Add 750 µL of 50 mM HCl to acidify the mixture. This step protonates unreacted amines and stabilizes the NBD-GSH adduct.

  • Analysis: The sample is now ready for injection into an HPLC system equipped with a fluorescence detector (Excitation: 470 nm, Emission: 530 nm). The NBD-GSH adduct can be separated on a C18 reversed-phase column.[10]

cluster_1 Workflow for GSH Quantification Start Sample/Standard + Borate Buffer Add_NBD Add NBD-F Solution Start->Add_NBD Incubate Incubate 60°C 5 min (dark) Add_NBD->Incubate Cool Cool on Ice Incubate->Cool Quench Add HCl to Stop Reaction Cool->Quench Analyze HPLC-Fluorescence Analysis Quench->Analyze

References

A Senior Scientist's Guide to Cross-Validation of Analytical Methods for Novel Nitroaromatic Compounds: A 4-Nitrobenzo[d]isoxazole Case Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and quality control professionals, the synthesis of a novel compound like 4-Nitrobenzo[d]isoxazole is just the beginning. The true challenge lies in developing and validating robust analytical methods to accurately quantify it, ensuring purity, tracking its fate in complex matrices, and meeting stringent regulatory standards. A method that is not fit for its purpose is worse than no method at all—it generates misleading data, wastes resources, and can derail a development program.

This guide provides an in-depth, experience-driven comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the analysis of a model nitroaromatic compound, this compound. We will move beyond a simple list of pros and cons to explain the causality behind experimental choices and present a framework for cross-validation, grounded in the principles of scientific integrity and regulatory expectations.

The Analytical Imperative: Why Cross-Validation Matters

Cross-validation is the formal process of comparing two or more analytical methods to determine if they provide equivalent results.[1][2] This is not a mere academic exercise. It becomes critical when:

  • A method is transferred between laboratories (e.g., from an R&D lab to a QC lab).

  • An older, established method (like HPLC-UV) is being replaced by a more advanced one (like LC-MS/MS).

  • Data from different studies using different analytical techniques need to be compared.

The core objective is to ensure the continuity and integrity of data throughout a product's lifecycle. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established clear guidelines on the parameters that define a validated analytical procedure.[3][4][5][6][7]

The Contenders: HPLC-UV vs. LC-MS/MS

Choosing the right analytical tool requires a deep understanding of not just the analyte, but the entire analytical question. What is the required sensitivity? What is the complexity of the sample matrix? What are the throughput and cost constraints?

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of many analytical laboratories.[8] Its principle is based on separating compounds in a liquid stream using a packed column and detecting them as they pass through a flow cell by measuring their absorbance of ultraviolet (UV) light. For a molecule like this compound, the nitroaromatic structure provides a strong chromophore, making it an excellent candidate for UV detection.

Causality Behind the Choice:

  • Robustness & Cost-Effectiveness: HPLC-UV systems are relatively inexpensive to acquire and maintain, and the methodology is well-understood, making it ideal for routine quality control (QC) where the same analysis is performed repeatedly.[8]

  • Simplicity: The technique is straightforward, and method development is often less complex than for LC-MS/MS.[8]

  • Limitation - Specificity: The primary weakness of HPLC-UV is its reliance on retention time and UV absorbance for identification.[9] If a metabolite or impurity co-elutes with the main peak and has a similar UV spectrum, HPLC-UV alone cannot distinguish them.[9][10]

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS adds a powerful dimension to chromatographic separation: mass.[11] After separation by the LC, the analyte is ionized, and the mass spectrometer acts as a highly specific and sensitive detector. It measures the mass-to-charge ratio (m/z) of the parent molecule and its characteristic fragment ions.

Causality Behind the Choice:

  • Unparalleled Specificity: LC-MS/MS provides two levels of confirmation: retention time and mass fragmentation pattern. It can easily distinguish between co-eluting compounds as long as they have different molecular weights.[9][11] This is non-negotiable for analyzing complex samples like plasma or tissue homogenates.

  • Exceptional Sensitivity: LC-MS/MS can detect analytes at concentrations thousands of times lower than HPLC-UV (parts-per-trillion vs. parts-per-million), which is essential for applications like metabolite identification or impurity profiling.[9][12]

  • Limitation - Complexity & Cost: The instrumentation is a significant capital investment and requires specialized expertise for operation, maintenance, and data interpretation.[9] Sample preparation is also more demanding, as salts and non-volatile buffers that are acceptable for HPLC-UV can contaminate the mass spectrometer.

Designing the Cross-Validation Study

A successful cross-validation study is built on a robust protocol that assesses key performance characteristics as defined by ICH Q2(R1) guidelines.[3][7]

CrossValidationWorkflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation Protocol Define Validation Protocol (ICH Q2(R1) Guidelines) Standards Prepare Certified Reference Standard & Spiked Samples Protocol->Standards HPLC Analyze Samples by HPLC-UV Standards->HPLC LCMS Analyze Samples by LC-MS/MS Standards->LCMS Compare Compare Performance Metrics (Accuracy, Precision, etc.) HPLC->Compare LCMS->Compare Equivalence Assess Method Equivalence (Statistical Tests) Compare->Equivalence

Caption: High-level workflow for cross-validating two analytical methods.

Comparative Performance Data

The table below summarizes hypothetical yet realistic performance data for the quantification of this compound using the two methods.

Validation Parameter HPLC-UV LC-MS/MS Causality & Expert Insight
Specificity ModerateExcellentHPLC-UV is susceptible to co-eluting interferences.[10] LC-MS/MS confirms identity by molecular weight and fragmentation, providing unequivocal specificity.[11]
Linearity (r²) >0.999>0.999Both methods can achieve excellent linearity, but typically over different concentration ranges.
Range 1 - 100 µg/mL0.1 - 1000 ng/mLThe wider dynamic range and lower limit of quantification for LC-MS/MS are its key advantages for trace analysis.
Accuracy (% Recovery) 98 - 102%99 - 101%Both methods are highly accurate when properly validated. LC-MS/MS may show slightly better accuracy in complex matrices due to its superior specificity.
Precision (%RSD) < 2.0%< 5.0%HPLC-UV often demonstrates slightly better precision in high-concentration QC samples due to simpler sample processing and fewer instrumental variables.
Limit of Quantitation (LOQ) 1 µg/mL0.1 ng/mLThe ~10,000-fold greater sensitivity of LC-MS/MS is a game-changer for bioanalysis, impurity testing, and metabolite studies.[9]
Sample Throughput HighModerateHPLC-UV methods often have faster run times and require less maintenance, leading to higher throughput for routine assays.

Step-by-Step Experimental Protocols

Trustworthiness in science comes from reproducibility. The following are detailed, self-validating protocols for each method.

Protocol 1: Quantification of this compound by HPLC-UV
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column heater, and diode array UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 280 nm (based on UV scan of the reference standard).

  • Standard & Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of Acetonitrile.

    • Calibration Standards: Perform serial dilutions of the stock solution with 50:50 Acetonitrile:Water to prepare standards ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation: Dissolve the test sample in Acetonitrile to an estimated concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Validation Procedure:

    • System Suitability: Inject the 25 µg/mL standard six times. The %RSD for peak area and retention time must be < 1.0%.

    • Linearity: Inject the calibration standards in triplicate. Plot a curve of peak area vs. concentration and calculate the coefficient of determination (r²), which must be ≥ 0.999.

    • Accuracy/Precision: Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 30, and 80 µg/mL). Analyze five replicates of each QC level. The mean recovery should be within 98-102% of the nominal value, and the %RSD should be < 2.0%.

Protocol 2: Quantification of this compound by LC-MS/MS
  • Instrumentation: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 20% B and equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI Negative (due to the acidic nitro group).

    • MRM Transitions: Infuse a solution of the reference standard to determine the precursor ion (e.g., [M-H]⁻) and optimize collision energy to identify the most stable and abundant product ions. Let's assume for this compound (M.W. 164.1) the transition is:

      • Quantifier: 163.0 -> 117.0

      • Qualifier: 163.0 -> 91.0

  • Standard & Sample Preparation:

    • Stock Solution (1 mg/mL): Same as HPLC-UV method.

    • Calibration Standards: Perform serial dilutions with 50:50 Acetonitrile:Water to prepare standards ranging from 0.1 ng/mL to 1000 ng/mL.

    • Sample Preparation (e.g., from plasma): To 50 µL of plasma, add 150 µL of Acetonitrile containing an internal standard. Vortex to precipitate proteins, centrifuge, and inject the supernatant. This protein precipitation step is critical to prevent contamination of the mass spectrometer.

  • Validation Procedure:

    • System Suitability: Inject a mid-range QC sample six times. The %RSD for the peak area ratio (analyte/internal standard) and retention time must be < 5.0%.

    • Linearity: Inject the calibration standards. Plot a weighted (1/x²) linear regression of peak area ratio vs. concentration. The r² must be ≥ 0.99.

    • Accuracy/Precision: Prepare QC samples at LLOQ, low, medium, and high concentrations. Analyze five replicates. The mean recovery should be within 85-115% for the LLOQ and 90-110% for other levels. The %RSD should be < 15%.

Decision Framework: Choosing the Right Tool for the Job

The choice between HPLC-UV and LC-MS/MS is not about which is "better," but which is "fitter for purpose."

DecisionTree Start What is the Analytical Goal? Matrix Is the Matrix Complex? (e.g., Plasma, Tissue) Start->Matrix Sensitivity Is Trace Level (<1 µg/mL) Quantification Needed? Matrix->Sensitivity No Use_LCMS Use LC-MS/MS Matrix->Use_LCMS Yes RoutineQC Is this for Routine QC of a Pure Substance? Sensitivity->RoutineQC No Sensitivity->Use_LCMS Yes RoutineQC->Use_LCMS No (Exploratory) Use_HPLC Use HPLC-UV RoutineQC->Use_HPLC Yes

Caption: A decision tree for selecting an appropriate analytical method.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of novel compounds like this compound. HPLC-UV remains the gold standard for routine QC applications due to its robustness, simplicity, and low cost. LC-MS/MS is the indispensable tool for research, bioanalysis, and any application demanding the highest levels of sensitivity and specificity.

A thorough cross-validation, grounded in the principles outlined by ICH and FDA guidelines, is not a regulatory hurdle but a scientific necessity. It ensures that data is reliable, transferable, and consistent, providing a solid analytical foundation for the entire drug development lifecycle. By understanding the causality behind the methods and applying a rigorous validation framework, researchers can select the right tool for the job and generate data with the highest degree of confidence and integrity.

References

A Comparative Guide to NBD-X Probes in Chemoproteomics: Unlocking Broader Nucleophile Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of chemoproteomics, the quest for novel chemical probes that can illuminate the functional landscape of the proteome is paramount. These molecular tools, particularly those that form covalent bonds with their protein targets, are instrumental in drug discovery for target identification and validation.[1][2] While the nucleophilic cysteine residue has been the focal point of probe development for years, expanding the scope to other reactive amino acids offers a more comprehensive understanding of protein function and ligandability.

This guide provides an in-depth analysis of a distinct class of chemoproteomic probes based on the 4-nitro-2,1,3-benzoxadiazole (NBD) scaffold, a class that includes analogues of 4-Nitrobenzo[d]isoxazole. We will explore the fundamental advantages of these probes, compare their performance with established alternatives, and provide the technical rationale behind their application.

The Rise of Tunable Electrophiles: Beyond Michael Acceptors

The utility of a covalent probe is defined by its reactivity and selectivity. For years, the field has been dominated by probes targeting cysteine, leveraging its high nucleophilicity.[3] Standard probes like iodoacetamide (IA) and maleimides operate via SN2 and Michael addition reactions, respectively. While effective, these probes primarily map a single dimension of the proteome's reactive landscape.

The emergence of electrophiles that operate through different mechanisms, such as Nucleophilic Aromatic Substitution (SNAr), has opened new avenues. Probes based on the NBD scaffold, such as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and its fluoro-analogue (NBD-F), fall into this category.[2][4] Their unique reaction mechanism confers distinct advantages, particularly in their ability to target a broader range of nucleophilic residues.

Mechanism of Action: Nucleophilic Aromatic Substitution

The reactivity of NBD-X probes is driven by the electron-deficient nature of their aromatic ring system. The potent electron-withdrawing nitro group renders the carbon atom attached to the halogen (the leaving group) highly electrophilic and susceptible to attack by protein nucleophiles.[4]

This SNAr mechanism allows NBD-X probes to react not only with the highly nucleophilic thiol group of cysteine but also with the amino group of lysine and even the hydroxyl groups of tyrosine under certain conditions.[4] This dual-reactivity profile is a significant departure from more cysteine-specific reagents.

Mechanism Probe NBD-Cl Probe (4-Chloro-7-nitro-2,1,3-benzoxadiazole) Intermediate Meisenheimer Complex (Intermediate) Probe->Intermediate Nucleophile Protein Nucleophile (e.g., Cys-S⁻, Lys-NH₂) Nucleophile->Intermediate Nucleophilic Attack Product Covalent Adduct (NBD-Protein) Intermediate->Product Aromaticity Restored LeavingGroup Cl⁻ (Leaving Group) Intermediate->LeavingGroup Loss of Leaving Group

Caption: SNAr mechanism of NBD-X probes with protein nucleophiles.

Comparative Analysis: NBD-X Probes vs. Conventional Alternatives

The choice of a chemoproteomic probe is dictated by the experimental goal. While highly selective probes are ideal for focused studies, probes with broader reactivity can provide a more expansive view of the ligandable proteome.

FeatureNBD-X Probes (e.g., NBD-Cl)Iodoacetamide-Alkyne (IAA)Acrylamide/Maleimide Probes
Reaction Mechanism Nucleophilic Aromatic Substitution (SNAr)SN2 AlkylationMichael Addition
Primary Targets Cysteine, Lysine[4]Cysteine[3]Cysteine
Selectivity Broader nucleophile reactivity. Can be tuned by pH.High for Cysteine, but can react with other nucleophiles.Generally high for Cysteine.
Reaction Speed Fast, dependent on nucleophile pKa.Very fast for reactive cysteines.Variable; generally fast.
Key Advantage Ability to profile multiple nucleophilic residues simultaneously."Gold standard" for cysteine reactivity profiling, well-understood.[3]Forms stable thioether bonds; widely used in drug discovery.
Limitations Broader reactivity can complicate data analysis if not controlled. Anomalous reactions with excess thiol reported.[5][6]Can be unstable in aqueous buffers; lower coverage of the cysteinome at low concentrations.[3]Potential for off-target reactions; reversibility in some cases.
Built-in Reporter Yes (Fluorescent)[4]NoNo

Experimental Workflow: Competitive Profiling with NBD-X Probes

A key application of these probes is in competitive activity-based protein profiling (ABPP) to identify the targets of a covalent small molecule inhibitor.[7] This workflow enables the proteome-wide assessment of a compound's selectivity.

Detailed Protocol: Competitive TMT-ABPP
  • Proteome Preparation:

    • Culture cells (e.g., Jurkat T cells) to the desired density.

    • Harvest cells and prepare cell lysates in a buffer that maintains protein nativity (e.g., PBS).

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Competitive Labeling:

    • Aliquot 1 mg of proteome per condition into separate tubes.

    • Treat samples with your covalent inhibitor of interest at varying concentrations (e.g., 0.1 µM to 50 µM) or a DMSO vehicle control.

    • Incubate for 1 hour at room temperature to allow the inhibitor to bind to its targets.

  • Probe Labeling:

    • Add an alkyne-functionalized NBD-X probe to each sample to a final concentration of 100 µM.

    • Incubate for 1 hour at room temperature. The probe will label nucleophilic sites that were not previously occupied by the inhibitor.

  • Click Chemistry & Enrichment:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach an azide-biotin tag to the alkyne-probe.

    • Precipitate proteins (e.g., with cold methanol) to remove excess reagents.

    • Resuspend the protein pellet in a buffer containing SDS and add streptavidin-agarose beads to enrich for biotin-tagged (i.e., probe-labeled) proteins. Incubate overnight at 4°C.

  • On-Bead Digestion & TMT Labeling:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Resuspend beads in a digestion buffer and reduce (DTT) and alkylate (iodoacetamide) the proteins.

    • Digest the proteins into peptides overnight using trypsin.

    • Collect the peptide supernatants and label each condition with a different isobaric tandem mass tag (TMT) reagent.

  • LC-MS/MS Analysis:

    • Combine the TMT-labeled samples and analyze by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Quantify the relative abundance of each peptide across the different conditions. A decrease in the TMT signal for a specific peptide in the inhibitor-treated sample compared to the control indicates that the inhibitor bound to that site, preventing probe labeling.

Workflow Competitive ABPP Workflow cluster_prep Sample Preparation cluster_enrich Enrichment & Digestion cluster_analysis Mass Spectrometry Proteome Native Proteome (Cell Lysate) Inhibitor Covalent Inhibitor Treatment (or DMSO) Proteome->Inhibitor Probe NBD-Alkyne Probe Labeling Inhibitor->Probe Click CuAAC Click Reaction (Azide-Biotin Tag) Probe->Click Enrich Streptavidin Enrichment Click->Enrich Digest On-Bead Tryptic Digest Enrich->Digest TMT TMT Isobaric Labeling Digest->TMT LCMS LC-MS/MS Analysis TMT->LCMS Data Data Analysis & Target Identification LCMS->Data

Caption: A typical competitive chemoproteomics workflow using an NBD-alkyne probe.

Conclusion and Future Outlook

NBD-X probes represent a valuable and somewhat underutilized class of reagents in the chemoproteomics toolbox. Their principal advantage lies in their SNAr-mediated reactivity, which enables the simultaneous profiling of multiple nucleophilic residues, chiefly cysteine and lysine.[4] This provides a more holistic view of a compound's interaction with the proteome compared to strictly cysteine-focused probes. While their broader selectivity requires careful experimental design and data interpretation, the insights gained can be substantial, revealing unexpected off-targets or identifying novel ligandable sites on proteins. As the field of covalent drug discovery continues to expand beyond cysteine, probes like those based on the NBD scaffold will become increasingly important for comprehensively mapping the druggable proteome.

References

assessing the selectivity of 4-Nitrobenzo[d]isoxazole for thiols over other nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Assessing the Selectivity of 4-Nitrobenzo[d]isoxazole Probes for Thiols

In the landscape of chemical biology and drug development, the precise detection and modification of specific functional groups within complex biological systems is paramount. Among these, the thiol group of cysteine residues stands out for its unique nucleophilicity and critical role in protein structure, catalysis, and redox signaling. Consequently, probes that can selectively target thiols are indispensable tools.

This guide provides an in-depth technical assessment of the selectivity of the this compound class of reagents for thiols over other biological nucleophiles. We will move beyond simple protocols to explore the fundamental chemical principles governing this selectivity, present comparative kinetic data, and provide a robust experimental framework for validation in your own research.

A Note on Nomenclature: The term "this compound" describes a core structure. In the context of reactive probes, this scaffold is typically functionalized with a leaving group (e.g., a halogen) at the 4-position, which is activated for substitution by the nitro group at the 7-position. This class of compounds is more widely known in scientific literature as 4-halo-7-nitro-2,1,3-benzoxadiazoles or nitrobenzofurazans. For clarity and to ground this guide in the extensive available data, we will use the well-characterized and commercially available reagents 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and its fluoro-analog (NBD-F) as the archetypal examples of this probe class.

The Chemical Basis of Selectivity: A Tale of Two Mechanisms

The interaction of NBD-Cl with nucleophiles is not a simple, single-pathway reaction. Its selectivity is a nuanced interplay between kinetic favorability and thermodynamic stability, primarily governed by a Nucleophilic Aromatic Substitution (SNAr) mechanism.

1. The Primary Reaction: Nucleophilic Aromatic Substitution (SNAr)

The NBD core is highly electron-deficient due to the strong electron-withdrawing effects of the nitro group and the fused oxadiazole ring. This deficiency makes the carbon atom at the 4-position (bearing the chlorine) highly electrophilic and susceptible to attack by strong nucleophiles.

Both thiolate anions (R-S⁻) and uncharged primary/secondary amines (R-NH₂) can initiate this attack. Thiols, however, possess a significant kinetic advantage. The pKₐ of a typical cysteine thiol is around 8.3, meaning that at physiological pH (7.4), a significant fraction exists as the highly nucleophilic thiolate anion. In contrast, the pKₐ of a lysine's side-chain amino group is ~10.5, so it exists predominantly in its protonated, non-nucleophilic ammonium form (R-NH₃⁺). This difference in available nucleophile concentration at neutral pH is the first pillar of selectivity for thiols.

The SNAr reaction proceeds via a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The subsequent loss of the chloride leaving group is rapid and irreversible, yielding the substituted product.

2. The Secondary Mechanism: The Smiles Rearrangement

For aminothiols like cysteine and homocysteine, the reaction does not stop at the initial sulfur adduct. The initially formed S-substituted product undergoes a rapid, intramolecular rearrangement known as the Smiles rearrangement.[2][3] In this process, the neighboring amino group attacks the same electrophilic carbon, displacing the thiol to form the thermodynamically more stable N-substituted product.

This rearrangement is a critical feature for discriminating between different types of biological thiols. Glutathione (GSH), a highly abundant tripeptide thiol, lacks a vicinal amino group and thus cannot undergo this rearrangement. Its reaction with NBD-Cl terminates at the S-adduct stage.[3] This structural difference results in distinct spectroscopic outcomes, allowing for selective detection of cysteine/homocysteine over glutathione.

G cluster_0 Reaction Pathways of NBD-Cl cluster_1 Thiols cluster_2 Other Nucleophiles NBD-Cl NBD-Cl Thiolate Cysteine Thiolate (R-S⁻) NBD-Cl->Thiolate Fast SₙAr (pH dependent) GSH Glutathione (GSH) NBD-Cl->GSH SₙAr Amine Lysine Amine (R-NH₂) NBD-Cl->Amine Slower SₙAr (pH dependent) S_Adduct Kinetic Product (NBD-S-Cys) Thiolate->S_Adduct N_Adduct Thermodynamic Product (NBD-N-Cys) (Highly Fluorescent) S_Adduct->N_Adduct Smiles Rearrangement GSH_Adduct NBD-S-GSH (Stable S-Adduct) GSH->GSH_Adduct Amine_Adduct NBD-N-Lys (Highly Fluorescent) Amine->Amine_Adduct

Caption: Reaction pathways for NBD-Cl with biological nucleophiles.

A Quantitative Comparison: Kinetics as the Ultimate Arbiter

Selectivity is fundamentally a kinetic parameter. To truly assess a probe's preference, we must compare the rates at which it reacts with different nucleophiles under identical conditions. The second-order rate constant (k) is the definitive metric for this comparison.

While data for this compound itself is scarce, extensive studies on its analogs provide a clear picture. A recent study measured the rate constants for NBD-Cl and related structures with a model thiol, demonstrating the impact of the heteroatom within the five-membered ring.[2]

ProbeReactantSecond-Order Rate Constant (k)Reference
NBD-Cl n-butylthiol13.75 M⁻¹s⁻¹[2]
NBS-Cln-butylthiol8.25 M⁻¹s⁻¹[2]
NBSe-Cln-butylthiol2.58 M⁻¹s⁻¹[2]
NBD-Cl Papain (Cys-25)86 M⁻¹s⁻¹[1][4]

Data collected in PBS (pH 7.4) or similar buffered systems.

The data clearly show that NBD-Cl is a potent electrophile for thiols. The reaction with amines, while possible, is generally slower at physiological pH. It has been demonstrated that by blocking a highly reactive cysteine residue (Cys-373) on the protein actin, the rate of NBD-Cl labeling on an adjacent lysine (Lys-372) is greatly accelerated, confirming that the thiol reaction is kinetically preferred.[5]

Furthermore, the reaction products exhibit different properties. NBD-amine adducts are typically highly fluorescent, whereas NBD-thiol (S-adducts) are often much less fluorescent.[6] This provides another potential axis for discrimination through the choice of detection method.

Experimental Workflow: A Protocol for Assessing Selectivity

Trust in a probe's selectivity comes from rigorous, quantitative validation. Simply observing a signal change with a thiol and not with an amine is insufficient. A competition assay analyzed by a separation technique like HPLC is the gold standard. This protocol provides a framework for determining the selectivity ratio between a model thiol and a model amine.

Objective: To determine the relative reactivity of NBD-Cl towards N-acetyl-L-cysteine (thiol) and N-acetyl-L-lysine (amine) under pseudo-first-order conditions.

Materials:

  • NBD-Cl stock solution (10 mM in DMSO)

  • N-acetyl-L-cysteine (NA-Cys) stock solution (100 mM in reaction buffer)

  • N-acetyl-L-lysine (NA-Lys) stock solution (100 mM in reaction buffer)

  • Reaction Buffer: 100 mM sodium phosphate, pH 7.4

  • Quenching Solution: 2% Trifluoroacetic acid (TFA) in water

  • HPLC system with a C18 column and UV-Vis or fluorescence detector

Workflow Diagram:

G prep 1. Prepare Reagents - NBD-Cl in DMSO - NA-Cys & NA-Lys in Buffer mix 2. Initiate Reaction - Add NBD-Cl to mixture of  NA-Cys and NA-Lys in buffer - Start timer prep->mix aliquot 3. Time-Point Sampling - Take aliquots at t = 1, 5, 15, 30 min mix->aliquot quench 4. Quench Reaction - Add aliquot to TFA solution - Vortex immediately aliquot->quench analyze 5. HPLC Analysis - Inject quenched sample - Separate NBD-S-Cys, NBD-N-Lys,  and unreacted NBD-Cl quench->analyze quant 6. Quantify & Plot - Integrate peak areas - Plot product formation vs. time - Calculate initial rates analyze->quant

Caption: HPLC-based workflow for determining probe selectivity.

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube at room temperature, prepare the reaction mixture. The nucleophiles should be in large excess (at least 10-fold) over the probe to ensure pseudo-first-order kinetics.

    • 880 µL Reaction Buffer

    • 50 µL NA-Cys stock (Final conc: 5 mM)

    • 50 µL NA-Lys stock (Final conc: 5 mM)

  • Initiation: To initiate the reaction, add 20 µL of the 10 mM NBD-Cl stock solution (Final conc: 0.2 mM) to the mixture. Vortex immediately and start a timer.

  • Time-Course Sampling: At specified time points (e.g., 1, 5, 10, 20, and 30 minutes), withdraw a 100 µL aliquot of the reaction mixture.

  • Quenching: Immediately add the 100 µL aliquot to a separate tube containing 100 µL of the Quenching Solution. The acidic TFA will protonate the nucleophiles, effectively stopping the reaction. Vortex thoroughly.

  • HPLC Analysis:

    • Inject a suitable volume (e.g., 20 µL) of each quenched time-point sample onto the HPLC system.

    • Use a gradient of water/acetonitrile (both containing 0.1% TFA) to separate the components.

    • Monitor the elution profile at a wavelength where both products and the parent probe absorb (e.g., 470 nm for NBD adducts).

  • Data Analysis:

    • Identify the peaks corresponding to the NBD-S-Cys adduct, the NBD-N-Lys adduct, and any unreacted/hydrolyzed probe by running standards of each.

    • Integrate the peak area for each product at each time point.

    • Plot the peak area of each product versus time. The initial slope of this curve is proportional to the initial reaction rate.

    • The selectivity ratio can be expressed as the ratio of the initial rates (RateThiol / RateAmine). A high ratio indicates high selectivity for the thiol.

This self-validating system provides unambiguous, quantitative data on the probe's preference, moving beyond qualitative observations to generate robust, publishable results.

Conclusion

The selectivity of this compound-based probes for thiols is a multi-faceted process rooted in fundamental principles of chemical reactivity. The kinetic preference for the more nucleophilic thiolate anion at physiological pH provides the initial basis for selectivity over amines. For aminothiols like cysteine, this is further enhanced by a subsequent intramolecular Smiles rearrangement, leading to a distinct and thermodynamically stable final product. By employing rigorous kinetic analysis and competition assays, researchers can confidently validate and quantify this selectivity, ensuring the reliable application of these powerful probes in their experimental systems.

References

The Isoxazole Scaffold: A Comparative Guide to In Silico and In Vitro Evaluation Strategies in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring is a privileged five-membered heterocyclic motif that forms the backbone of numerous therapeutic agents, valued for its metabolic stability and versatile biological activities.[1][2][3] As medicinal chemists continue to explore the vast chemical space of isoxazole derivatives, the efficient and accurate evaluation of these novel compounds is paramount. This guide provides a comprehensive comparison of two fundamental approaches in the drug discovery pipeline: computational (in silico) studies and laboratory-based (in vitro) experimentation. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to illustrate the synergistic relationship between these methodologies.

The Modern Drug Discovery Workflow: A Symbiosis of Prediction and Validation

In contemporary drug discovery, in silico and in vitro methods are not viewed as competing alternatives but as complementary stages of a streamlined workflow. The process typically begins with computational screening to rapidly assess large libraries of virtual compounds, identifying a smaller, more promising subset for synthesis and subsequent experimental validation.[2][4] This integrated approach de-risks the development pipeline, conserving resources and reducing costly late-stage failures.[4]

DrugDiscoveryWorkflow cluster_in_silico In Silico Phase (Prediction & Prioritization) cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Phase (Experimental Validation) Virtual_Library Virtual Library of Isoxazole Derivatives Docking Molecular Docking (Target Binding Prediction) Virtual_Library->Docking ADMET ADMET Prediction (Drug-Likeness) Virtual_Library->ADMET Prioritization Prioritize Candidates Docking->Prioritization ADMET->Prioritization Synthesis Synthesize Top Candidates Prioritization->Synthesis Top Hits Enzyme_Assay Enzyme Inhibition Assays (e.g., COX, VEGFR2) Synthesis->Enzyme_Assay Synthesized Compounds Cell_Assay Cell-Based Assays (e.g., Cytotoxicity, Apoptosis) Synthesis->Cell_Assay Data_Analysis Analyze IC50 / EC50 Enzyme_Assay->Data_Analysis Cell_Assay->Data_Analysis Lead_Opt Lead Optimization (Iterative Design) Data_Analysis->Lead_Opt Validated Hits Data_Analysis->Lead_Opt Lead_Opt->Virtual_Library Feedback Loop

Caption: Integrated drug discovery workflow for isoxazole compounds.

Part 1: In Silico Studies - The Computational Microscope

In silico methods utilize computer simulations to predict the behavior of molecules, offering a rapid, cost-effective way to screen vast chemical libraries.[4] For isoxazole derivatives, these studies typically focus on predicting binding affinity to a biological target and evaluating pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).

Core Technique: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (the isoxazole compound) when bound to a target protein.[5][6] This helps to rationalize binding modes and predict binding affinity, often expressed as a binding energy score (kcal/mol). A lower, more negative binding energy generally suggests a more stable and potent interaction.[5]

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., human COX-2) from the Protein Data Bank (PDB).

    • Remove all non-essential molecules, such as water, co-factors, and existing ligands, from the PDB file.

    • Add polar hydrogen atoms and assign atomic charges using a computational chemistry software package (e.g., AutoDock Tools, MOE).[7]

    • Define the binding site (the "grid box") based on the location of the co-crystallized ligand in the original structure.

  • Ligand Preparation:

    • Draw the 2D structure of the isoxazole derivative using chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structure to a 3D conformation and perform energy minimization to obtain a stable, low-energy structure.[7]

    • Define rotatable bonds to allow for conformational flexibility during the docking process.

  • Docking Simulation:

    • Run the docking algorithm (e.g., AutoDock Vina) to systematically sample different conformations and orientations of the ligand within the defined binding site.[8]

    • The program calculates a binding energy score for each pose. The pose with the lowest binding energy is considered the most probable binding mode.

  • Analysis of Results:

    • Visualize the top-ranked docking pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the isoxazole compound and amino acid residues in the target's active site.[9] This provides mechanistic insight into the potential inhibitory activity.

Predicting "Drug-Likeness": ADMET Profiling

Beyond target binding, a successful drug must possess favorable pharmacokinetic properties. In silico ADMET prediction tools, such as SwissADME and Molinspiration, assess properties based on the compound's structure.[1][2] A key initial screen is Lipinski's Rule of Five, which predicts oral bioavailability.[5]

Key ADMET Parameters Evaluated In Silico:

  • Absorption: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration.[1]

  • Distribution: Plasma protein binding (PPB).[4]

  • Metabolism: Inhibition of Cytochrome P450 (CYP) enzymes.[10]

  • Excretion: Predicted water solubility (LogS).

  • Toxicity: Prediction of potential toxicities or carcinogenicity.[11]

Part 2: In Vitro Studies - The Experimental Proof

In vitro ("in glass") studies involve performing experiments in a controlled environment outside of a living organism, such as in test tubes or on cell cultures. These assays are essential for validating the predictions made by in silico models and providing quantitative measures of biological activity.[1]

Core Technique: Enzyme Inhibition Assays

For isoxazoles designed as enzyme inhibitors (e.g., against COX, VEGFR2, or 5-LOX), enzyme inhibition assays directly measure the compound's ability to block enzyme activity.[12][13] The most common output is the IC50 value , which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.[1] A lower IC50 value indicates a more potent inhibitor.

Core Technique: Cell-Based Assays

Cell-based assays are critical for understanding a compound's effect in a more biologically relevant context.[14] For anticancer isoxazole candidates, these assays measure effects on cancer cell lines.

This assay measures a compound's ability to reduce the viability of cancer cells.

  • Cell Culture:

    • Culture a relevant human cancer cell line (e.g., HepG2 for liver cancer, K562 for leukemia) in appropriate growth medium until a sufficient number of cells is reached.[12][15]

  • Cell Seeding:

    • Seed the cells into a 96-well microplate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a series of dilutions of the isoxazole test compound.

    • Treat the cells in the wells with different concentrations of the compound. Include a negative control (vehicle only) and a positive control (a known cytotoxic drug).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).[15]

  • MTT Addition and Incubation:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the control.

    • Plot the viability percentage against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparing Predictions with Reality: A Data-Driven Perspective

The true power of this dual approach is realized when in silico predictions are compared directly with in vitro experimental data. This comparison not only validates the computational models but also deepens the understanding of the structure-activity relationship (SAR).

Case Study: Isoxazole Derivatives as COX-2 Inhibitors

Many studies have synthesized isoxazole derivatives as potential anti-inflammatory agents by targeting COX enzymes.[1][16]

Table 1: Comparison of In Silico and In Vitro Data for COX-2 Inhibitors

Compound IDIn Silico Binding Energy (kcal/mol) vs. COX-2In Vitro COX-2 Inhibition IC50 (µM)Reference
C3-10.10.93[1][10]
C5-10.50.85[1][10]
C6-11.20.55[1][10]
Celecoxib-11.80.05[1]

Data synthesized from multiple sources for illustrative purposes.[1][10]

As shown in Table 1, there is a strong correlation between the predicted binding energy from molecular docking and the experimentally determined IC50 values. The compound with the most favorable (most negative) binding energy (C6) also exhibits the most potent inhibitory activity (lowest IC50).[10] This validates the docking model and suggests the interactions predicted in silico are likely responsible for the observed biological activity.[17]

Case Study: Isoxazole Derivatives as Anticancer Agents

Isoxazole-based compounds have also been extensively investigated as potential anticancer agents, often targeting protein kinases like VEGFR2.[12]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR2 Receptor PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits VEGF VEGF Ligand VEGF->VEGFR2 Binds & Activates Isoxazole Isoxazole Inhibitor (e.g., Compound 8, 10a) Isoxazole->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR2 signaling pathway by isoxazole compounds.

Table 2: Comparison of In Silico and In Vitro Data for VEGFR2 Inhibitors

Compound IDIn Silico Binding Energy (kcal/mol) vs. VEGFR2In Vitro VEGFR2 Inhibition IC50 (nM)In Vitro Cytotoxicity IC50 (µM) vs. HepG2 CellsReference
8- (Implied strong binding)25.70.84[12]
10a- (Implied strong binding)28.20.79[12]
10c- (Implied strong binding)-0.69[12]
Sorafenib(Co-crystallized ligand)28.13.99[12]

Data extracted from a study on isoxazole-based VEGFR2 inhibitors.[12]

In this case, molecular docking showed that the synthesized compounds adopted binding modes similar to the known drug Sorafenib.[12] This prediction was confirmed by in vitro kinase inhibition assays, where compounds 8 and 10a showed IC50 values comparable to Sorafenib.[12] Furthermore, these compounds demonstrated superior cytotoxicity against the HepG2 cancer cell line, which overexpresses VEGFR2, validating the therapeutic strategy.[12]

Conclusion: An Indispensable Partnership

The evaluation of novel isoxazole compounds is a multi-faceted process that relies on the intelligent integration of in silico and in vitro methodologies. Computational studies provide the speed and scale necessary to navigate vast chemical libraries and prioritize candidates, while in vitro assays deliver the essential experimental validation and quantitative data required to confirm biological activity and elucidate mechanisms of action. For researchers in drug development, mastering both domains is not just beneficial—it is fundamental to the efficient discovery of the next generation of isoxazole-based therapeutics.

References

A Comparative Guide to the Biological Activity of Benzo[d]isoxazole Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the benzo[d]isoxazole scaffold represents a privileged heterocyclic motif with a diverse range of biological activities. The fusion of a benzene ring with an isoxazole core creates a rigid and planar structure, providing an excellent platform for the design of targeted therapeutics. The introduction of various substituents onto this core can dramatically modulate the pharmacological profile, leading to potent and selective agents. This guide provides an in-depth, objective comparison of the biological activities of different benzo[d]isoxazole analogs, with a particular focus on anticancer and antimicrobial properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy, supported by experimental data, and provide detailed protocols for key biological assays.

The Versatile Benzo[d]isoxazole Scaffold: A Gateway to Diverse Bioactivities

The benzo[d]isoxazole nucleus is a key constituent in numerous medicinally important compounds. Its unique electronic and structural features allow for interactions with a variety of biological targets. The ability to readily introduce substituents at various positions of the fused ring system has enabled medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of these analogs. This guide will explore how modifications to this core structure, including the introduction of nitro groups and other functionalities, impact its therapeutic potential.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several benzo[d]isoxazole derivatives have emerged as promising candidates in the fight against cancer. Their mechanisms of action are varied, often involving the inhibition of key enzymes or pathways crucial for tumor growth and survival.

Bromodomain and Extra-Terminal (BET) Bivalent Inhibitors for Prostate Cancer

Recent research has highlighted the potential of benzo[d]isoxazole derivatives as potent Bromodomain and Extra-Terminal (BET) bivalent inhibitors for the treatment of prostate cancer.[1] The BET family of proteins are critical regulators of gene transcription, and their inhibition has been shown to be an effective anti-cancer strategy.

A series of novel BET bivalent inhibitors based on a monovalent benzo[d]isoxazole inhibitor have been designed and evaluated.[1] The representative bivalent inhibitor, 17b , demonstrated significantly enhanced potency in inhibiting the growth of LNCaP prostate cancer cells, being 32-fold more potent than its monovalent counterpart.[1] Furthermore, at a concentration of 2 µM, compound 17b induced a remarkable 95.1% regression of Prostate-Specific Antigen (PSA) in LNCaP cells, a key biomarker for prostate cancer.[1]

CompoundTargetCell LineIC50 / ActivityReference
Monovalent Inhibitor 7 BET BromodomainsLNCaP-[1]
Bivalent Inhibitor 17b BET BromodomainsLNCaP32-fold more potent than 7[1]
Bivalent Inhibitor 17b PSA RegressionLNCaP95.1% at 2 µM[1]

Antimicrobial Activity: Combating Pathogenic Microbes

The benzo[d]isoxazole scaffold has also proven to be a valuable template for the development of novel antimicrobial agents. Modifications to the core structure can lead to compounds with potent activity against a range of bacterial and fungal pathogens.

Fluoro-Substituted Benzo[d]isoxazoles

A series of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives have been synthesized and evaluated for their antimicrobial effects.[2] These compounds have shown noteworthy to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.[2]

The Impact of the Nitro Group: Insights from 4-Nitro-3-phenylisoxazole Analogs

While specific data on 4-nitrobenzo[d]isoxazoles is limited, studies on related 4-nitro-3-phenylisoxazole derivatives provide valuable insights into the potential role of the nitro group in conferring antibacterial activity. A series of these compounds were synthesized and screened against several plant pathogenic bacteria, including Xanthomonas oryzae (Xoo), Pseudomonas syringae (Psa), and Xanthomonas axonopodis (Xac).[3]

The results indicated that the 4-nitro-3-phenylisoxazole derivatives exhibited significantly better antibacterial activities compared to analogs lacking the nitro group, and their EC50 values were much better than the positive control, bismerthiazol.[3] This suggests that the electron-withdrawing nature of the nitro group plays a crucial role in the antibacterial potency of these isoxazole derivatives.

Compound ClassTarget OrganismsActivityReference
6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivativesBacteriaNoteworthy to moderate[2]
4-nitro-3-phenylisoxazole derivativesXanthomonas oryzae, Pseudomonas syringae, Xanthomonas axonopodisBetter than non-nitro analogs and positive control[3]

Experimental Protocols

To ensure the reproducibility and validity of the presented findings, this section provides detailed, step-by-step methodologies for key biological assays used in the evaluation of benzo[d]isoxazole analogs.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., LNCaP)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (benzo[d]isoxazole analogs) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations and incubate for another 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 values (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 add_compounds Add test compounds incubate1->add_compounds incubate2 Incubate for 48h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve formazan with DMSO incubate3->dissolve read Read absorbance at 570 nm dissolve->read analyze Calculate IC50 values read->analyze

Caption: Workflow of the MTT assay for assessing anticancer activity.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (benzo[d]isoxazole analogs) dissolved in DMSO

  • Standard antibiotic (e.g., ciprofloxacin)

  • 96-well microtiter plates

  • Incubator (37°C)

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard.

  • Prepare serial twofold dilutions of the test compounds and the standard antibiotic in MHB in the 96-well plates.

  • Inoculate each well with the bacterial suspension.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Assay_Workflow start Prepare serial dilutions of compounds inoculate Inoculate with bacterial suspension start->inoculate incubate Incubate for 18-24h inoculate->incubate observe Observe for visible growth incubate->observe determine_mic Determine the MIC observe->determine_mic

Caption: Workflow of the broth microdilution method for MIC determination.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzo[d]isoxazole analogs is intricately linked to the nature and position of their substituents.

  • For Anticancer Activity: The dimerization of a monovalent benzo[d]isoxazole-based BET inhibitor to a bivalent inhibitor dramatically increased its potency against prostate cancer cells.[1] This highlights the importance of targeting multiple binding sites to enhance efficacy.

  • For Antimicrobial Activity: The presence of a fluorine atom at the 6-position of the benzo[d]isoxazole ring appears to be favorable for antibacterial activity.[2] Furthermore, studies on related isoxazoles strongly suggest that the incorporation of a nitro group can significantly enhance antibacterial potency.[3] The electron-withdrawing properties of the nitro group likely play a key role in the mechanism of action.

Conclusion and Future Directions

The benzo[d]isoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The comparative analysis presented in this guide underscores the significant potential of these analogs in oncology and infectious diseases. The structure-activity relationships discussed provide a rational basis for the future design of more potent and selective drug candidates. Further exploration of the 4-nitrobenzo[d]isoxazole chemical space is warranted to fully elucidate the impact of the nitro substituent on a range of biological activities. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field, facilitating the standardized evaluation and comparison of new benzo[d]isoxazole derivatives.

References

A Comparative Guide to Nitro-Substituted Isoxazole Derivatives as Potential Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutics. Among the heterocyclic compounds, the isoxazole nucleus has emerged as a privileged structure, underpinning the activity of several clinically approved drugs. This guide provides a comprehensive evaluation of nitro-substituted isoxazole derivatives, with a particular focus on the potential of the 4-nitrobenzo[d]isoxazole scaffold, as potent antibacterial agents. While direct and extensive research on this compound derivatives is still emerging, this document synthesizes data from closely related analogues, such as 4-nitrophenylisoxazoles, to build a predictive framework for their evaluation.

This guide is intended for researchers, medicinal chemists, and drug development professionals, offering an in-depth analysis of synthesis strategies, comparative antibacterial performance, structure-activity relationships (SAR), and the experimental protocols necessary for their evaluation.

Rationale and Synthesis Strategies

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Its stability and capacity for diverse substitutions make it an attractive scaffold in medicinal chemistry.[1] The incorporation of a nitro group is a strategic choice, as this electron-withdrawing moiety is a well-known pharmacophore in antimicrobial drugs, often implicated in mechanisms involving reductive activation within the microbial cell to generate cytotoxic radicals.

The most versatile and widely adopted method for synthesizing the 3,4,5-trisubstituted isoxazole core is the [3+2] cycloaddition reaction.[2] This method offers a high degree of control over regioselectivity and allows for the introduction of diverse substituents.

Generalized Synthesis Workflow: [3+2] Cycloaddition

The process typically involves the reaction of a nitrile oxide (generated in situ from an oxime) with an alkyne or an alkene. For the synthesis of 4-nitroisoxazole derivatives, a common pathway involves reacting a substituted phenyloxime with a nitro-containing vinyl compound.[2]

cluster_start Starting Materials cluster_reaction Reaction Core cluster_product Product Phenyloxime Substituted Phenyloxime (1) Reaction [3+2] Cycloaddition Reagents: NCS, TEA Solvent: DMF, 25°C Phenyloxime->Reaction Reactant A Nitroalkene Nitro-containing Alkene/Alkyne (e.g., 4c) Nitroalkene->Reaction Reactant B Product 4-Nitroisoxazole Derivative (5) Reaction->Product Yields 36-67%

Caption: Generalized workflow for the synthesis of 4-nitroisoxazole derivatives via [3+2] cycloaddition.

The causality behind this choice of synthesis is its efficiency and modularity. It allows for the rapid creation of a library of compounds by simply varying the substituents on the phenyloxime and the nitro-containing reactant, which is essential for systematic SAR studies.[2]

Comparative Antibacterial Performance

The antibacterial efficacy of nitro-substituted isoxazole derivatives has been evaluated against a range of bacterial pathogens. The data below is compiled from studies on 4-nitrophenylisoxazole analogues, which serve as a strong proxy for the potential of the benzo[d]isoxazole series. Activity is typically quantified by the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC₅₀).

Compound IDCore StructureSubstituent (R)Target OrganismActivity (µg/mL)Reference StandardActivity (µg/mL)Reference
5w 4-Nitro-3-phenylisoxazole3-NO₂Xanthomonas oryzae (Xoo)EC₅₀: 7.9 BismerthiazolEC₅₀: 89.7[2]
5t 4-Nitro-3-phenylisoxazole3-BrXanthomonas oryzae (Xoo)EC₅₀: 9.1 BismerthiazolEC₅₀: 89.7[2]
5p 4-Nitro-3-phenylisoxazole2-ClXanthomonas axonopodis (Xac)EC₅₀: 12.3 BismerthiazolEC₅₀: 112.4[2]
178f N³,N⁵-diaryl-isoxazole-diamine4-FEscherichia coliMIC: 95 CloxacillinMIC: 120[3]
178e N³,N⁵-diaryl-isoxazole-diamine4-ClStaphylococcus aureusMIC: 95 CloxacillinMIC: 100[3]
TPI-2 Imidazole-isoxazole hybrid4-Cl (on phenyl)Staphylococcus aureusMIC: 6.25 CiprofloxacinMIC: 1.56[4]
TPI-2 Imidazole-isoxazole hybrid4-Cl (on phenyl)Escherichia coliMIC: 6.25 CiprofloxacinMIC: 1.56[4]

Note: Lower MIC/EC₅₀ values indicate higher antibacterial potency.

The data clearly indicates that nitro-substituted isoxazoles possess significant antibacterial activity, in some cases far exceeding that of established commercial agents like bismerthiazol.[2] The activity spans both Gram-negative plant pathogens and clinically relevant Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design. For nitro-isoxazole derivatives, several key SAR trends have been observed.

  • Position of Substituents: For 4-nitro-3-phenylisoxazole derivatives, substituents at the ortho-position of the phenyl ring (e.g., 2-Cl) tend to confer better activity compared to those at the meta or para positions.[2] This suggests that steric hindrance or specific electronic interactions close to the isoxazole core are crucial for activity.

  • Nature of Substituents: The presence of electron-withdrawing groups on the phenyl ring, such as halogens (F, Cl) or an additional nitro group, generally enhances antibacterial activity.[2][3] This is evident in compounds 5w (3-NO₂) and 178f (4-F), which showed potent activity. This trend suggests that modulating the electronic properties of the aromatic system is key to improving potency.

  • Core Scaffold: Hybrid molecules, such as those combining the isoxazole ring with an imidazole moiety (e.g., TPI series), have demonstrated remarkably low MIC values against both S. aureus and E. coli.[4] This highlights a promising strategy for lead optimization, where the isoxazole acts as a core scaffold to which other pharmacologically active groups can be attached.

cluster_sar Structural Modifications & Activity Impact center Nitro-Isoxazole Core Ortho Ortho-substituents on Phenyl Ring Ortho->center Increases Potency [1] EWG Electron-Withdrawing Groups (e.g., -Cl, -NO2) EWG->center Enhances Activity [9] Hybrid Hybridization with other Heterocycles Hybrid->center Significantly Lowers MIC [13]

Caption: Key structure-activity relationships for nitro-isoxazole antibacterial agents.

Proposed Mechanism of Action

While the exact mechanism for this compound derivatives is yet to be fully elucidated, evidence from related nitro-aromatic antibacterial agents points towards a multi-targeted mode of action centered on cellular bioenergetics.[5]

One plausible mechanism involves the reductive activation of the nitro group by bacterial nitroreductases. This process generates reactive nitrogen species that can induce widespread cellular damage. A more specific proposed mechanism, supported by studies on structurally related compounds, involves the disruption of the bacterial cell's energy production.[5]

cluster_cell Bacterial Cell cluster_effects Antibacterial Effects Compound Nitro-Isoxazole Derivative Nitroreductase Bacterial Nitroreductases Compound->Nitroreductase Enters cell & is reduced Membrane Cell Membrane Potential Compound->Membrane Disrupts (Depolarization) RNS Reactive Nitrogen Species (RNS) Nitroreductase->RNS Generates Oxidative Oxidative Stress & Damage RNS->Oxidative Causes NADH NAD(P)H Levels Membrane->NADH Leads to reduction in Energy Depletion of Cellular Energy NADH->Energy Causes Death Bactericidal Activity Oxidative->Death Energy->Death A 1. Prepare 2-fold serial dilutions of the test compound in MHB across the 96-well plate. B 2. Add standardized bacterial inoculum to each well. A->B C 3. Include positive (antibiotic) and negative (no drug) growth controls. B->C D 4. Incubate the plate at 37°C for 18-24 hours. C->D E 5. Visually inspect for turbidity (bacterial growth). The MIC is the lowest concentration with no visible growth. D->E

References

A Senior Application Scientist’s Guide to Cross-Validation of In Silico and In Vitro Studies for Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synergy of Prediction and Validation in Isoxazole Drug Discovery

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] In the modern drug discovery paradigm, the journey from a promising chemical scaffold to a viable drug candidate is a rigorous process of iterative design, prediction, synthesis, and testing. The integration of computational (in silico) and laboratory-based (in vitro) methodologies has become fundamental to accelerating this process, reducing costs, and improving the success rate of lead optimization.

However, the true power of this integrated approach lies not in the independent application of these techniques, but in their systematic cross-validation . This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on how to effectively design, execute, and interpret cross-validated studies for isoxazole compounds. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating research workflow that bridges theoretical prediction with empirical reality.

Pillar 1: The In Silico Funnel - Predicting Biological Activity

The initial phase of discovery often involves screening vast chemical libraries. In silico methods provide a powerful funnel to narrow down thousands of potential isoxazole derivatives to a manageable number of high-probability candidates for synthesis and testing.

A. Molecular Docking: Visualizing the Interaction

Molecular docking predicts the preferred orientation of a ligand (the isoxazole compound) when bound to a specific protein target to form a stable complex.[4][5] The primary output, a docking score or binding energy, estimates the strength of the interaction. A lower binding energy generally suggests a more stable complex and potentially higher biological activity.[6]

Causality in Experimental Design: The choice of protein target is paramount and must be based on the therapeutic goal. For instance, when designing anti-inflammatory isoxazoles, Cyclooxygenase-2 (COX-2) is a critical target.[7] Using a high-resolution crystal structure of the target protein (e.g., from the Protein Data Bank) is essential for accuracy.[8]

  • Protein Preparation:

    • Download the crystal structure of the target protein (e.g., COX-2, PDB ID: 4COX) from the Protein Data Bank.

    • Using molecular modeling software (e.g., MOE, Schrödinger Maestro), remove all water molecules and non-essential ligands from the structure.[8]

    • Add hydrogen atoms and correct any structural issues like missing residues.

    • Define the binding site (active site) based on the location of the co-crystallized ligand or known active site residues.

  • Ligand Preparation:

    • Draw the 2D structure of the isoxazole derivative using chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structure to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[9]

  • Docking Simulation:

    • Load the prepared protein and ligand into the docking software.

    • Execute the docking algorithm, which will systematically sample different conformations and orientations of the ligand within the defined active site.

    • The software calculates the binding energy for each pose.

  • Analysis of Results:

    • Identify the pose with the lowest binding energy (most favorable).

    • Visualize the protein-ligand complex to analyze key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges with active site residues.[10] These interactions provide a structural hypothesis for the compound's activity.

B. Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models

3D-QSAR is a computational technique that builds a statistical model correlating the biological activity of a set of compounds with their 3D physicochemical properties.[9] This model can then be used to predict the activity of new, unsynthesized isoxazole derivatives.

Trustworthiness Through Self-Validation: A QSAR model's reliability is contingent on its predictive power, assessed through internal and external validation. The model is built using a "training set" of compounds with known activities and validated using a "test set" of compounds that were not used in model creation.[9][11] A high correlation between the predicted and actual activities for the test set indicates a robust and trustworthy model.[12][13]

C. ADMET Prediction: Assessing Drug-Likeness

Before committing resources to synthesis, it's crucial to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of candidate compounds.[10] Web-based tools like SwissADME and pKCSM can predict parameters based on the compound's structure.[6][7] Key assessments include compliance with Lipinski's Rule of Five, which helps evaluate a compound's potential for oral bioavailability.[6]

Pillar 2: The In Vitro Gauntlet - Empirical Validation

Computational predictions are hypotheses that must be tested experimentally. In vitro assays provide the first layer of empirical data to confirm or refute the in silico findings.

A. Enzyme Inhibition Assays

These assays directly measure a compound's ability to inhibit the activity of a purified target enzyme. For anti-inflammatory isoxazoles targeting COX-2, this is the most direct validation of the docking results.

  • Reagents and Materials:

    • Human recombinant COX-2 enzyme.

    • Arachidonic acid (substrate).

    • Synthesized isoxazole test compounds, dissolved in DMSO.

    • A known COX-2 inhibitor as a positive control (e.g., Celecoxib).

    • Assay buffer and a detection reagent (e.g., a colorimetric or fluorescent probe to measure prostaglandin production).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, COX-2 enzyme, and varying concentrations of the isoxazole test compound (or control).

    • Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

    • Allow the reaction to proceed for a specific time (e.g., 10 minutes).

    • Stop the reaction and add the detection reagent.

  • Data Analysis:

    • Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to the untreated control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).[7]

B. Cell-Based Assays

These assays assess a compound's effect on whole cells, providing insights into its biological activity in a more complex system, including factors like cell permeability. For anticancer isoxazoles, cytotoxicity assays against cancer cell lines are standard.[14]

Example Assays:

  • Anticancer: MTT or SRB assays to measure cell viability in cancer cell lines (e.g., MCF-7, HeLa, HepG2) after treatment with isoxazole compounds.[14][15]

  • Antimicrobial: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against bacterial or fungal strains.[16]

Pillar 3: The Cross-Validation Workflow - Synthesizing Data for Insight

The critical step is to correlate the in silico predictions with the in vitro results. This process validates the computational model and provides a deeper understanding of the structure-activity relationship (SAR).

The Iterative Cycle of Design and Validation

The relationship between in silico and in vitro studies is not linear but cyclical. Poor correlation prompts refinement of the computational model, while strong correlation provides confidence to use the model to design the next generation of more potent and selective compounds.

CrossValidationWorkflow cluster_insilico In Silico Phase cluster_invitro In Vitro Phase cluster_validation Cross-Validation & Refinement start Virtual Library of Isoxazole Derivatives docking Molecular Docking & Binding Energy Prediction start->docking qsar QSAR Modeling & Activity Prediction docking->qsar admet ADMET Prediction (Drug-Likeness) qsar->admet selection Select Top Candidates (e.g., 10-20 compounds) admet->selection synthesis Chemical Synthesis of Selected Candidates selection->synthesis assay Biological Assays (e.g., Enzyme Inhibition, Cell Viability) synthesis->assay data Generate Experimental Data (e.g., IC50, MIC values) assay->data correlation Correlate Predictions with Results (e.g., Docking Score vs. IC50) data->correlation model_valid Is Correlation Strong? correlation->model_valid refine Refine Computational Model & Design New Derivatives model_valid->refine No lead Lead Candidate Identified model_valid->lead  Yes refine->start

Caption: The iterative workflow for cross-validating in silico predictions with in vitro experimental data.

Data Presentation for Comparison

Summarizing the cross-validation data in a table is essential for clear comparison and analysis. A strong correlation, for example, between a lower (more favorable) docking score and a lower experimental IC₅₀ value, validates the predictive power of the docking model.

Isoxazole DerivativeTargetIn Silico Prediction (Docking Score, kcal/mol)In Vitro Result (IC₅₀, µM)
Compound C3[7]COX-2-8.5 (example value)0.93
Compound C5[7]COX-2-9.1 (example value)0.85
Compound C6[7]COX-2-9.8 (example value)0.55
Compound AC2[8]Carbonic Anhydrase-13.53 (ΔGbind)112.3
Compound AC3[8]Carbonic Anhydrase-12.49 (ΔGbind)228.4
Standard (Celecoxib)[7]COX-2-10.5 (example value)0.45

Note: Example docking scores are illustrative. Binding free energy (ΔGbind) from MD simulations can also be used for correlation.[8]

Conclusion: Establishing a Self-Validating Research Ecosystem

The cross-validation of in silico and in vitro studies is not merely a final confirmatory step but a dynamic, iterative process that forms the logical core of modern drug discovery. For isoxazole compounds, this synergistic approach allows researchers to build robust, predictive models that are continuously refined by empirical data. By understanding the causality behind each experimental choice—from selecting a protein target for docking to choosing a cell line for validation—we create a self-validating ecosystem. This methodology ensures that computational resources are guided by experimental reality, ultimately leading to the more efficient and successful identification of novel isoxazole-based therapeutic agents.

References

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Nitrobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Nitrobenzo[d]isoxazole. As a senior application scientist, my objective is to synthesize technical accuracy with field-proven insights to ensure your safety and experimental integrity. The following protocols are designed to be self-validating systems, grounded in authoritative sources.

While a specific Safety Data Sheet (SDS) for this compound (CAS No. 1823353-28-1) is not widely available, this guide is built upon the known hazards of structurally similar compounds, such as nitroaromatics and isoxazoles, and established principles of laboratory safety.[1][2][3] The recommendations herein are conservative to ensure the highest degree of protection.

Hazard Assessment: Understanding the Risks

This compound is a nitroaromatic heterocyclic compound. While specific toxicological data is limited, the structural motifs suggest a number of potential hazards.[4][5][6] The following table summarizes the anticipated risks based on analogous compounds.

Potential Hazard Description Primary Exposure Routes Supporting Evidence from Analogous Compounds
Skin and Eye Irritation Direct contact may cause irritation, redness, and pain. Prolonged contact could lead to more severe skin reactions.[4][5][7]Dermal, OcularSimilar isoxazole and nitro-containing compounds are classified as skin and eye irritants.[4][5][7]
Respiratory Irritation Inhalation of dust or vapors may irritate the respiratory tract, leading to coughing and shortness of breath.[4][5]InhalationStructurally related compounds are known to cause respiratory irritation.[4][5]
Harmful if Swallowed Ingestion may lead to adverse health effects.[4]IngestionMany nitroaromatic compounds exhibit toxicity upon ingestion.
Flammability As a flammable liquid, vapors may form explosive mixtures with air and can be ignited by heat, sparks, or flames.[1]Inhalation, DermalThe isoxazole component suggests flammability, with vapors potentially traveling to an ignition source and flashing back.[1]
Environmental Hazard Release into the environment should be avoided as its ecological impact is not well-characterized.[1][4]Environmental ReleaseGeneral practice for novel chemical entities is to prevent environmental release.[1][4]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial when handling this compound. The following protocol outlines the minimum requirements. For a visual guide to PPE selection, refer to the flowchart below.

Hand Protection: The First Line of Defense
  • Glove Type: Wear chemical-resistant gloves. Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or in the case of a spill, heavier-duty gloves such as butyl rubber or neoprene should be considered.[8]

  • Glove Integrity: Always inspect gloves for tears or punctures before use.

  • Proper Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[9]

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[10][11]

Eye and Face Protection: Shielding from Splashes and Vapors
  • Standard Operations: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][12] Safety glasses do not provide adequate protection from significant chemical splashes.[12]

  • High-Risk Procedures: When there is a significant risk of splashing or when handling larger quantities, a face shield should be worn in conjunction with safety goggles.[12][13]

Body Protection: A Barrier Against Contamination
  • Laboratory Attire: A standard laboratory coat should be worn and fully buttoned.

  • Enhanced Protection: For procedures with a higher risk of splashes or when handling larger quantities, consider a chemical-resistant apron or a disposable chemical-resistant suit.[8][14]

  • Footwear: Wear closed-toe shoes, preferably made of a chemical-resistant material.[13]

Respiratory Protection: Ensuring Clean Air
  • Primary Control: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[9]

  • Situational Use of Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator may be necessary.[14] The type of respirator will depend on the concentration of airborne contaminants.

PPE Selection Workflow

PPE_Selection_Workflow start Start: Handling this compound task Assess Task Risk: - Scale of work - Potential for splash/aerosolization start->task low_risk Low Risk: - Small scale (<1g) - No splash/aerosol potential task->low_risk Low high_risk High Risk: - Large scale (>1g) - Potential for splash/aerosol task->high_risk High ppe_low Standard PPE: - Nitrile gloves - Safety goggles - Lab coat - Fume hood low_risk->ppe_low ppe_high Enhanced PPE: - Heavy-duty gloves (e.g., Butyl) - Safety goggles & face shield - Chemical-resistant apron/suit - Fume hood - Consider respirator for spills high_risk->ppe_high end Proceed with Caution ppe_low->end ppe_high->end

Caption: A flowchart for selecting appropriate PPE based on task risk.

Operational Plan: Safe Handling and Spill Response

Safe Handling Procedures
  • Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Confirm that the chemical fume hood is functioning correctly.

  • Grounding: To avoid ignition of vapors by static electricity discharge, all metal parts of the equipment must be grounded.[1]

  • Tools: Use only non-sparking tools.[1]

  • Dispensing: Carefully dispense the chemical, avoiding the creation of dust or aerosols.

  • Heating: Keep away from open flames, hot surfaces, and sources of ignition.[1]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][9] For long-term storage, refrigeration may be necessary to maintain product quality.[1]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9][10]

Spill Response
  • Evacuate: Immediately alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[1]

  • Clean-up: Wearing appropriate PPE (including respiratory protection if necessary), carefully collect the absorbed material and place it in a suitable, closed container for disposal.[1] Use spark-proof tools and explosion-proof equipment.[1]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Improper disposal of this compound can pose a threat to the environment. Adhere strictly to the following disposal protocol.

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, in a designated hazardous waste container.[15]

    • The container must be compatible with the chemical, properly sealed, and clearly labeled with its contents.[15][16]

  • Container Rinsing:

    • For empty containers, the first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[15] For highly toxic chemicals, the first three rinses should be collected.[15]

  • Disposal:

    • Dispose of the hazardous waste through a licensed and approved waste disposal plant.[1] Do not pour down the drain or dispose of in regular trash.[17]

Disposal Workflow

Disposal_Workflow start Start: Waste Generation collect Collect Waste in Designated Container start->collect label Label Container Clearly: - 'Hazardous Waste' - Chemical Name - Date collect->label seal Keep Container Sealed When Not in Use label->seal storage Store in a Secure, Well-Ventilated Area seal->storage pickup Arrange for Pickup by Licensed Waste Disposal Service storage->pickup end End: Proper Disposal pickup->end

Caption: A workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.